1,4-Dioxaspiro[4.5]decan-6-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQQTSLFAVOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493011 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-96-7 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation and Conformation of 1,4-Dioxaspiro[4.5]decan-6-one
Abstract
The definitive assignment of a molecule's constitution and three-dimensional conformation is a cornerstone of modern chemical and pharmaceutical sciences. Spiroketals, a common motif in natural products and synthetic building blocks, present unique challenges due to their rigid, stereochemically rich structures. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation and conformational analysis of 1,4-Dioxaspiro[4.5]decan-6-one . We will explore a multi-technique approach, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and computational chemistry. The causality behind each experimental choice is detailed, demonstrating how an integrated, self-validating workflow enables the unambiguous differentiation of isomers and the confident assignment of the molecule's preferred conformation in solution.
Introduction: The Challenge of Isomeric Specificity
1,4-Dioxaspiro[4.5]decan-6-one belongs to a class of spirocyclic compounds that serve as valuable intermediates in organic synthesis.[1][2] Its structure features a cyclohexane ring fused at a single carbon atom (the spirocenter) to a 1,3-dioxolane ring. The placement of the ketone functionality on the cyclohexane ring is critical to its reactivity and utility. A common synthetic precursor, 1,4-cyclohexanedione, can lead to the formation of the isomeric 1,4-Dioxaspiro[4.5]decan-8-one .[3][4] Distinguishing between these two isomers is a non-trivial analytical problem that requires a sophisticated and integrated approach.
This guide will use 1,4-Dioxaspiro[4.5]decan-6-one as a case study to illustrate the logical workflow required to definitively prove its structure and elucidate its dominant conformational state.
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The Integrated Strategy for Structure Elucidation
Confirming the identity of a target molecule, especially when isomeric possibilities exist, relies on a synergistic application of multiple analytical techniques. No single method provides all the answers; instead, each technique offers a piece of the puzzle, and their collective data builds an irrefutable case.
The logical flow of analysis is designed to move from broad confirmation to fine structural detail.
Foundational Analysis: Confirming the Basics
Mass Spectrometry (MS): Establishing the Molecular Formula
The first step is to confirm that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
-
Causality: While standard MS provides the nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. This high precision allows for the calculation of a unique elemental composition, ruling out other potential formulas. For C8H12O3, the expected exact mass is 156.07864 Da.[5] Both the 6-one and 8-one isomers will share this exact mass.
-
Fragmentation Analysis: Electron Ionization (EI-MS) can provide structural clues. The fragmentation pattern is a fingerprint of the molecule. While complex, the loss of fragments related to the dioxolane ring (e.g., loss of ethylene oxide) or cleavage of the cyclohexane ring via retro-Diels-Alder type reactions (if unsaturation is present) can be diagnostic.
Table 1: Key Mass Spectrometry Data
| Parameter | Expected Value | Purpose |
|---|---|---|
| Molecular Formula | C8H12O3 | Defines elemental composition |
| Monoisotopic Mass | 156.07864 Da | Confirmed by HRMS[5] |
| Molecular Ion [M]⁺ | m/z 156 | Observed in low-energy MS |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] For 1,4-Dioxaspiro[4.5]decan-6-one, two regions of the spectrum are of primary importance.
-
Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is applied, it is absorbed. This absorption is detected and plotted. The presence of a strong, sharp absorption in the carbonyl region is definitive proof of the ketone, while absorptions in the C-O stretching region confirm the ketal moiety.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~2950-2850 | C-H Stretch | Alkane (CH₂) | Confirms aliphatic nature |
| ~1715 | C=O Stretch | Ketone | Definitive proof of carbonyl group |
| ~1200-1050 | C-O Stretch | Ketal (Spiro) | Confirms dioxolane ring |
Definitive Structure Determination: The Power of NMR Spectroscopy
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular structure by mapping out the carbon skeleton and the placement of protons. It is the ultimate tool for distinguishing the 6-one and 8-one isomers.
¹³C and ¹H NMR: The Initial Overview
-
¹³C NMR: The first crucial observation is the number of distinct carbon signals. Due to its lower symmetry, 1,4-Dioxaspiro[4.5]decan-6-one is expected to show 8 distinct carbon signals . The more symmetric 8-one isomer could show fewer signals (as few as 5 if the chair flip is fast on the NMR timescale). This signal count is a powerful first indicator. Key predicted shifts include the carbonyl carbon (~208 ppm), the spiroketal carbon (~108 ppm), the dioxolane carbons (~65 ppm), and the remaining aliphatic carbons (20-40 ppm).[7][8]
-
¹H NMR: The proton spectrum will show a series of complex multiplets in the aliphatic region and a distinct singlet or narrow multiplet for the four equivalent protons of the dioxolane ring.
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment that will unambiguously differentiate the 6-one and 8-one isomers.[9][10]
-
Causality (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11] By observing which protons "see" which carbons over these distances, we can piece together the molecular framework. This allows us to "walk" across the molecule, connecting fragments and definitively placing the carbonyl group.
The Decisive Correlations for 1,4-Dioxaspiro[4.5]decan-6-one:
-
Protons on the Dioxolane Ring (H-2, H-3): These four protons (often a singlet around 3.9-4.0 ppm) will show a strong HMBC correlation to the spiro carbon (C-5). This confirms the spirocyclic junction.
-
Protons Alpha to the Carbonyl (H-7): The two protons on the carbon adjacent to the ketone (C-7) will show strong correlations to the carbonyl carbon (C-6) and the spiro carbon (C-5).
-
Protons on the "Other Side" (H-10): The protons at C-10, adjacent to the spiro center but not the carbonyl, will show a correlation to the spiro carbon (C-5) but will show NO correlation to the carbonyl carbon (C-6).
This specific pattern of correlations is unique to the 6-one isomer and serves as irrefutable proof of its structure.
Table 3: Predicted ¹H and ¹³C NMR Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H at position) |
|---|---|---|---|
| 2, 3 | ~65.0 | ~3.95 (s, 4H) | C-5 |
| 5 | ~108.0 | - | - |
| 6 | ~208.0 | - | - |
| 7 | ~38.0 | ~2.50 (m, 2H) | C-5, C-6, C-8, C-9 |
| 8 | ~25.0 | ~1.80 (m, 2H) | C-6, C-7, C-9, C-10 |
| 9 | ~24.0 | ~1.70 (m, 2H) | C-7, C-8, C-10, C-5 |
| 10 | ~35.0 | ~1.90 (m, 2H) | C-5, C-8, C-9 |
Conformational Analysis: Defining the 3D Shape
With the constitution established, the final step is to determine the molecule's preferred three-dimensional shape. This involves analyzing the conformation of the six-membered cyclohexane ring.
-
Causality: The cyclohexane ring is not flat; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[12][13] The substituents (in this case, the spiroketal and the adjacent carbonyl) influence the dynamics of this chair and the spatial orientation of the ring's protons (axial vs. equatorial).
NOESY/ROESY Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy measures through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.
-
Key NOEs for Chair Conformation: The most diagnostic correlations are the 1,3-diaxial interactions. For example, the axial proton at C-8 should show an NOE to the axial proton at C-10. Observing these specific cross-peaks provides strong experimental evidence for the chair conformation.
Computational Chemistry
In silico methods provide a powerful complement to experimental data. By calculating the relative energies of different possible conformations, we can predict the most stable (and therefore most populated) structure.[14][15]
-
Workflow:
-
Conformational Search: A systematic or random search of torsional angles is performed using a computationally inexpensive method like Molecular Mechanics (MMFF94).[16]
-
Geometry Optimization: The low-energy "hits" from the search are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and energies.
-
Validation: The final, lowest-energy computed structure can be validated by comparing its predicted properties (e.g., NMR chemical shifts, coupling constants) with the experimental data. A good match provides high confidence in the assigned conformation.
-
Experimental Protocols
Protocol: HMBC Data Acquisition and Processing
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Obtain good shims on the sample.
-
Acquisition: Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Set the long-range coupling delay (D6) to optimize for an average J-coupling of 8 Hz (a value of 62.5 ms). Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform. Phase correct the spectrum as needed.
-
Analysis: Calibrate the axes using the residual solvent peak (¹H) and the solvent peak (¹³C). Analyze the cross-peaks to identify the 2- and 3-bond correlations as outlined in Section 4.2.
Conclusion
The unambiguous structural and conformational assignment of 1,4-Dioxaspiro[4.5]decan-6-one is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. While foundational techniques like mass spectrometry and IR spectroscopy confirm the molecular formula and key functional groups, they lack the resolving power to distinguish between closely related isomers. The definitive constitutional assignment rests on multi-dimensional NMR spectroscopy, where the specific pattern of long-range correlations in the HMBC spectrum acts as an undeniable structural fingerprint. This experimental data, when combined with the spatial information from NOESY and corroborated by the energetic predictions from computational chemistry, provides a complete, high-confidence picture of the molecule in three dimensions. This level of detail is paramount for researchers in drug development and materials science, where precise structure-activity relationships dictate success.
References
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). Journal of Chemical Research. [Link]
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1,4-Dioxaspiro(4.5)decane. PubChem. [Link]
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1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry. [Link]
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Wiberg, K. B. (1996). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]
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Li, D., et al. (2024). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Marine Drugs. [Link]
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Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. [Link]
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Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2024). Marine Drugs. [Link]
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Cyclohexane conformation. Wikipedia. [Link]
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1,4-Dioxaspiro[4.5]dec-6-ene. PubChem. [Link]
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Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]
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Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
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Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
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Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
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Infrared spectroscopy. Wikipedia. [Link]
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Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]
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Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. (1995). Journal of the American Chemical Society. [Link]
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2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). (2017). YouTube. [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2023). International Journal of Molecular Sciences. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-6-one
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the molecular and physical properties of 1,4-Dioxaspiro[4.5]decan-6-one (CAS No. 4746-96-7). As a significant heterocyclic ketone, its precise characterization is fundamental for its application in synthetic chemistry and materials science. This guide moves beyond a simple data sheet to explain the causality behind property determination and the critical importance of isomeric purity.
Section 1: Molecular Identity and Weight
1,4-Dioxaspiro[4.5]decan-6-one is a bicyclic organic compound featuring a cyclohexanone ring fused in a spiro arrangement with a 1,3-dioxolane ring. The placement of the carbonyl group at the 6-position is a defining structural feature that dictates its reactivity and physical characteristics, distinguishing it from its more commonly documented isomer, 1,4-Dioxaspiro[4.5]decan-8-one.
The molecular weight of a compound is a foundational parameter, derived from its molecular formula. This can be determined theoretically by summing the atomic masses of its constituent atoms or verified experimentally through techniques like mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Average Molecular Weight | 156.18 g/mol | [1] |
| Monoisotopic Mass | 156.078644241 Da | [1] |
The Average Molecular Weight is calculated using the weighted average of the natural abundances of the isotopes for each element. In contrast, the Monoisotopic Mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). The latter is particularly crucial in high-resolution mass spectrometry for unambiguous formula determination.
Section 2: Core Physical Properties
The physical properties of a molecule are a direct consequence of its structure, including its polarity, size, and ability to form intermolecular bonds. For 1,4-Dioxaspiro[4.5]decan-6-one, robust experimental data is limited in publicly accessible literature. The following table summarizes available information.
| Property | Value | Conditions | Source |
| Vapor Pressure | 0.0 ± 0.5 mmHg | at 25°C | [1] |
A Note on Isomeric Differentiation: It is critical for researchers to recognize that physical property data for the related isomer, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), is far more prevalent. For instance, the 8-one isomer is a white to beige crystalline powder with a well-documented melting point of 70-76°C.[2][3] This data should not be used for the 6-one isomer, as the different placement of the ketone functional group will alter the molecule's symmetry and polarity, leading to different physical properties.
Section 3: Methodologies for Physicochemical Characterization
To ensure scientific rigor, theoretical calculations must be validated by empirical data. The following protocols outline standard procedures for determining the molecular weight of 1,4-Dioxaspiro[4.5]decan-6-one.
Protocol 1: Theoretical Molecular Weight Calculation
This ab initio approach relies on the established molecular formula and standard atomic weights. The trustworthiness of this value is contingent on the absolute certainty of the molecular formula.
Methodology:
-
Identify the Molecular Formula: For 1,4-Dioxaspiro[4.5]decan-6-one, this is C₈H₁₂O₃.[1]
-
List Constituent Atoms and Counts:
-
Carbon (C): 8 atoms
-
Hydrogen (H): 12 atoms
-
Oxygen (O): 3 atoms
-
-
Obtain Standard Atomic Weights: Using the IUPAC periodic table, find the atomic weight for each element.
-
Atomic Weight of C ≈ 12.011 u
-
Atomic Weight of H ≈ 1.008 u
-
Atomic Weight of O ≈ 15.999 u
-
-
Calculate Total Mass for Each Element: Multiply the atom count by the respective atomic weight.
-
Mass from C = 8 * 12.011 u = 96.088 u
-
Mass from H = 12 * 1.008 u = 12.096 u
-
Mass from O = 3 * 15.999 u = 47.997 u
-
-
Sum for Molecular Weight: Add the masses to find the total molecular weight.
Protocol 2: Experimental Verification by Mass Spectrometry
Mass spectrometry provides empirical validation of a compound's molecular weight and can offer structural insights through fragmentation analysis. It is the gold standard for confirming molecular identity.[6]
Causality Behind Experimental Choice: While theoretical calculation is straightforward, it assumes a pure, known compound. Mass spectrometry provides a direct physical measurement of the mass-to-charge ratio, confirming the molecular mass of the actual substance being analyzed and helping to identify any impurities.
Methodology:
-
Sample Preparation: Dissolve a small quantity (~1 mg) of 1,4-Dioxaspiro[4.5]decan-6-one in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte (e.g., sodium trifluoroacetate clusters). Set the instrument to operate in positive ion mode, as the compound can be readily protonated or form adducts.
-
Ionization: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI). The ESI process generates gas-phase ions from the dissolved sample with minimal fragmentation, which is ideal for observing the molecular ion.
-
Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a Quadrupole or Time-of-Flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
-
Detection: Ions are detected after separation, and their abundance is recorded.
-
Data Interpretation: Analyze the resulting mass spectrum. Look for the molecular ion peak [M+H]⁺ at m/z 157.086, corresponding to the protonated monoisotopic mass of C₈H₁₂O₃. Other adducts, such as [M+Na]⁺ at m/z 179.068, may also be observed.
Workflow Diagram: Molecular Weight Verification
Caption: Workflow for experimental molecular weight determination using mass spectrometry.
Conclusion
The precise characterization of 1,4-Dioxaspiro[4.5]decan-6-one requires a diligent approach, integrating theoretical calculations with empirical validation. Its molecular weight is definitively 156.18 g/mol based on its formula of C₈H₁₂O₃. While comprehensive physical property data for this specific isomer remains sparse, researchers must exercise caution and avoid conflating its properties with those of its 8-one isomer. The methodologies outlined herein provide a robust framework for verifying the identity and purity of this valuable synthetic intermediate, ensuring reliable and reproducible outcomes in research and development.
References
-
Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Retrieved from [Link]
-
Najam Academy. (2022, August 8). How to calculate molecular mass and molecular weight? [Video]. YouTube. Retrieved from [Link]
-
ThoughtCo. (2025, June 9). How to Find the Molecular Mass of a Compound. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-6-one
This guide provides a detailed analysis of the spectroscopic data for 1,4-Dioxaspiro[4.5]decan-6-one, a spiroketal of significant interest in synthetic chemistry. As a key building block, its unambiguous characterization is paramount for researchers and drug development professionals. This document synthesizes fundamental spectroscopic principles with insights derived from analogous structures to present a comprehensive characterization profile, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific isomer are not widely published, this guide offers a robust, predictive analysis based on established spectroscopic theory and data from closely related compounds. This approach provides a strong foundation for the identification and quality control of 1,4-Dioxaspiro[4.5]decan-6-one in a research setting.
Molecular Structure and Rationale for Spectroscopic Analysis
1,4-Dioxaspiro[4.5]decan-6-one is a bicyclic compound featuring a cyclohexanone ring spiro-fused to a 1,3-dioxolane ring. The presence of a carbonyl group at the 6-position, adjacent to the spiro center, creates a unique electronic and steric environment that is reflected in its spectroscopic signature. Understanding these spectral features is crucial for confirming the successful synthesis of this target molecule and for distinguishing it from its isomers, such as the more commonly reported 1,4-Dioxaspiro[4.5]decan-8-one.
Figure 1: Structure of 1,4-Dioxaspiro[4.5]decan-6-one with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1,4-Dioxaspiro[4.5]decan-6-one.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule renders most of the methylene protons diastereotopic, leading to complex multiplets.
Table 1: Predicted ¹H NMR Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2, H3 | ~4.0 | s | 4H | Protons on the dioxolane ring, typically a singlet in symmetrical environments. |
| H7 | 2.2 - 2.4 | m | 2H | Methylene protons adjacent to the carbonyl group are deshielded. |
| H10 | 1.9 - 2.1 | m | 2H | Methylene protons adjacent to the spiro carbon. |
| H8, H9 | 1.6 - 1.8 | m | 4H | Remaining methylene protons on the cyclohexane ring. |
The most downfield signal, aside from any residual solvent peaks, is expected to be from the protons of the dioxolane ring (H2 and H3). The protons on the carbon adjacent to the carbonyl group (H7) will be the next most deshielded. The remaining methylene protons on the cyclohexane ring will appear as a complex set of overlapping multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | ~208 | Carbonyl carbon, highly deshielded. |
| C5 | ~108 | Spiroketal carbon, deshielded by two oxygen atoms. |
| C2, C3 | ~65 | Carbons of the dioxolane ring. |
| C7 | ~38 | Carbon adjacent to the carbonyl group. |
| C10 | ~35 | Carbon adjacent to the spiro center. |
| C8, C9 | 20 - 30 | Remaining methylene carbons of the cyclohexane ring. |
The carbonyl carbon (C6) will be the most downfield signal. The spiroketal carbon (C5) will also be significantly downfield due to being bonded to two oxygen atoms. The remaining carbons of the cyclohexane ring will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 1,4-Dioxaspiro[4.5]decan-6-one, the key diagnostic peaks will be the carbonyl stretch and the C-O stretches of the ketal.
Table 3: Predicted IR Absorption Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C=O (ketone) | 1710 - 1725 | Strong | Characteristic for a six-membered ring ketone. |
| C-O (ketal) | 1050 - 1150 | Strong, multiple bands | Characteristic for the C-O stretching of the dioxolane ring. |
| C-H (alkane) | 2850 - 2960 | Medium to Strong | C-H stretching vibrations of the methylene groups. |
The most prominent feature in the IR spectrum will be the sharp, strong absorption band corresponding to the C=O stretch. The presence of strong bands in the fingerprint region (around 1100 cm⁻¹) will confirm the presence of the C-O bonds of the spiroketal.
Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 1,4-Dioxaspiro[4.5]decan-6-one sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of 1,4-Dioxaspiro[4.5]decan-6-one is C₈H₁₂O₃, giving it a molecular weight of 156.18 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 156.
-
Key Fragmentation Pathways: The fragmentation is likely to be directed by the carbonyl group and the dioxolane ring.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.
-
Dioxolane Ring Fragmentation: The dioxolane ring can undergo characteristic fragmentation to yield stable radical cations.
-
Figure 3: Proposed major fragmentation pathways for 1,4-Dioxaspiro[4.5]decan-6-one.
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a standard method for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 1,4-Dioxaspiro[4.5]decan-6-one. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, offers a reliable framework for the identification and characterization of this important synthetic intermediate. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. Researchers working with this compound can use this guide to anticipate its spectral features and to aid in the interpretation of their experimental results.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one, a notable spirocyclic compound, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a spiroketal moiety, is a key building block in the development of novel pharmaceuticals and materials. Spiroketals are prevalent in many natural products with significant biological activity, and their synthesis is a focal point in modern organic chemistry. This guide provides a comprehensive overview of the primary synthetic route to 1,4-Dioxaspiro[4.5]decan-6-one, detailing the key starting materials, reaction mechanism, and a generalized experimental protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The Primary Synthetic Pathway: Acid-Catalyzed Ketalization
The most direct and widely employed method for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is the acid-catalyzed ketalization of 1,3-cyclohexanedione with ethylene glycol. This reaction is a classic example of carbonyl protection, where one of the ketone groups of the diketone is selectively converted into a cyclic ketal.
Key Starting Materials:
The judicious selection of starting materials is paramount for the successful synthesis of the target compound. The two primary reactants for this synthesis are:
-
1,3-Cyclohexanedione: This cyclic diketone is the foundational scaffold upon which the spirocyclic system is built. Its two carbonyl groups, separated by a methylene group, exhibit different reactivities, allowing for selective monoketalization under controlled conditions.
-
Ethylene Glycol: As a 1,2-diol, ethylene glycol is the ideal reagent for forming the five-membered dioxolane ring that constitutes the spiroketal portion of the final product.
The selection of an appropriate acid catalyst is also critical for the efficiency of the reaction. Common catalysts include mineral acids (e.g., sulfuric acid, hydrochloric acid) and organic acids (e.g., p-toluenesulfonic acid).[1]
Reaction Mechanism: A Step-by-Step Elucidation
The acid-catalyzed ketalization of 1,3-cyclohexanedione with ethylene glycol proceeds through a well-established, multi-step mechanism. The reaction is reversible and is typically driven to completion by the removal of water, a byproduct of the reaction.[2]
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of 1,3-cyclohexanedione by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the protonated carbonyl carbon.[4] This results in the formation of a tetrahedral intermediate known as a hemiacetal.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen, preparing it to be a good leaving group (water).
-
Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.
-
Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, 1,4-Dioxaspiro[4.5]decan-6-one.
Physical and Spectroscopic Data
A summary of the key physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-6-one is provided in the table below. Please note that while some data is experimentally determined, other values may be predicted.
| Property | Value |
| CAS Number | 4746-96-7 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol [5] |
| Appearance | White to off-white solid |
| Boiling Point | 115-116 °C at 22 Torr |
| 1H NMR | Data not readily available in cited sources. |
| 13C NMR | Data not readily available in cited sources. |
| IR Spectroscopy | Characteristic peaks expected for a ketone (C=O stretch) and C-O-C stretches of the ketal. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 156. |
Experimental Protocol (Generalized)
Disclaimer: The following protocol is a generalized procedure and may require optimization for yield and purity.
Materials and Reagents:
-
1,3-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione, a molar excess of ethylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Distillation: Add toluene to the flask and heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Conclusion
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is a straightforward yet crucial transformation in organic synthesis. The acid-catalyzed ketalization of 1,3-cyclohexanedione with ethylene glycol provides a reliable route to this important spirocyclic building block. Understanding the underlying mechanism and the key parameters influencing the reaction is essential for achieving high yields and purity. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of complex organic molecules, enabling further exploration and application of this versatile compound.
References
- Arterburn, J. B., & Perry, M. C. (1999). Rhenium-Catalyzed Oxidation of Secondary Alcohols by Dimethyl Sulfoxide. Organic Letters, 1(1), 769–771.
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
- Mhadhbi, et al. (2019). SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. Journal Marocain de Chimie Hétérocyclique, 18(X), 89-98.
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Unimore. (n.d.). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]
-
Unife. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
YouTube. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthetic routes to 1,4-Dioxaspiro[4.5]decan-6-one, a valuable spirocyclic ketone intermediate in organic synthesis. The document emphasizes the prevalent and efficient method of selective ketalization of cyclohexane-1,2-dione with ethylene glycol. A detailed examination of the reaction mechanism, critical experimental parameters, and a step-by-step protocol are presented. Furthermore, this guide explores the synthesis of the requisite precursor, cyclohexane-1,2-dione, to provide a complete synthetic pathway. The content is structured to deliver not only procedural instructions but also the underlying chemical principles, empowering researchers to optimize and adapt these methods for their specific applications.
Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one, also known as 1,2-cyclohexanedione monoethylene ketal, is a key bifunctional molecule in organic synthesis. Its structure incorporates a protected ketone in the form of a dioxolane ring and a reactive ketone, making it an ideal building block for the synthesis of more complex molecules. The spirocyclic nature of this compound imparts conformational rigidity, a desirable feature in the design of pharmacologically active agents and materials with specific three-dimensional architectures. The strategic placement of the ketone at the 6-position allows for a range of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations, while the protected ketone at the 1-position remains inert until a deprotection step is desired.
This guide will focus on the most direct and widely applicable synthetic strategy for preparing 1,4-Dioxaspiro[4.5]decan-6-one: the acid-catalyzed ketalization of cyclohexane-1,2-dione.
Synthetic Pathways to 1,4-Dioxaspiro[4.5]decan-6-one
The primary and most efficient route to 1,4-Dioxaspiro[4.5]decan-6-one is the selective monoketalization of cyclohexane-1,2-dione. This approach is favored due to the availability of the starting materials and the relatively straightforward nature of the reaction.
Core Synthesis: Ketalization of Cyclohexane-1,2-dione
The fundamental transformation involves the reaction of cyclohexane-1,2-dione with one equivalent of ethylene glycol in the presence of an acid catalyst. The selectivity of this reaction is crucial, as the formation of the diketal, 1,4,7,10-tetraoxadispiro[4.0.4.4]deca-6,12-diene, is a potential side reaction.
Reaction Scheme:
Caption: Acid-catalyzed ketalization of cyclohexane-1,2-dione.
Mechanism and Rationale:
The acid-catalyzed ketalization proceeds through a series of equilibrium steps, as illustrated below. The key to successful monoketalization lies in controlling the stoichiometry of the reactants and effectively removing the water generated during the reaction to drive the equilibrium towards the product.
Mechanism Flowchart:
Caption: Mechanism of acid-catalyzed ketalization.
The choice of acid catalyst is critical. While strong mineral acids can be used, they often lead to side reactions and degradation of the product. p-Toluenesulfonic acid (p-TsOH) is a commonly employed catalyst as it is a solid, easy to handle, and provides a good balance of reactivity and selectivity. The reaction is typically carried out in a non-polar solvent, such as benzene or toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus.
Alternative Synthetic Approaches
While the direct ketalization of cyclohexane-1,2-dione is the most common method, other strategies could be envisioned, although they are less frequently reported in the literature. These include:
-
Oxidation of 1,4-Dioxaspiro[4.5]decan-6-ol: If the corresponding alcohol were readily available, it could be oxidized to the ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. However, the synthesis of the starting alcohol would likely involve a reduction of the target ketone, making this a less direct route.
-
Selective Deketalization: In a related synthesis for the isomeric 1,4-Dioxaspiro[4.5]decan-8-one, a diketal precursor is selectively deprotected.[1] A similar approach for the 6-one isomer would require the synthesis of 1,4,7,10-tetraoxadispiro[4.0.4.4]deca-6,12-diene followed by a challenging selective monodeprotection.
Synthesis of the Precursor: Cyclohexane-1,2-dione
A reliable synthesis of the starting material, cyclohexane-1,2-dione, is paramount. A common and effective method involves the oxidation of cyclohexanone.
Oxidation of Cyclohexanone with Selenium Dioxide
The oxidation of cyclohexanone using selenium dioxide (SeO₂) is a well-established method for the synthesis of α-dicarbonyl compounds.
Reaction Scheme:
Caption: Synthesis of cyclohexane-1,2-dione from cyclohexanone.
Experimental Protocol: Synthesis of Cyclohexane-1,2-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexanone | 98.14 | 50.0 g | 0.51 |
| Selenium Dioxide | 110.96 | 56.6 g | 0.51 |
| Dioxane | - | 250 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of cyclohexanone (50.0 g, 0.51 mol) in 100 mL of dioxane is placed.
-
A solution of selenium dioxide (56.6 g, 0.51 mol) in 150 mL of dioxane and 50 mL of water is added dropwise to the stirred cyclohexanone solution over 30 minutes.
-
The reaction mixture is then heated to reflux for 3 hours. During this time, a black precipitate of selenium metal will form.
-
After cooling to room temperature, the selenium is removed by filtration through a bed of Celite.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The resulting crude product is then purified by vacuum distillation to afford cyclohexane-1,2-dione.
Detailed Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
The following protocol details the acid-catalyzed ketalization of cyclohexane-1,2-dione with ethylene glycol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexane-1,2-dione | 112.13 | 10.0 g | 0.089 |
| Ethylene Glycol | 62.07 | 5.53 g | 0.089 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 g | 0.0026 |
| Toluene | - | 200 mL | - |
Equipment:
-
500 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add cyclohexane-1,2-dione (10.0 g, 0.089 mol), ethylene glycol (5.53 g, 0.089 mol), p-toluenesulfonic acid monohydrate (0.5 g, 0.0026 mol), and 200 mL of toluene.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (approximately 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 100 mL of water and then with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4-Dioxaspiro[4.5]decan-6-one.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
Characterization and Data
The synthesized 1,4-Dioxaspiro[4.5]decan-6-one should be characterized to confirm its identity and purity.
Expected Data:
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Varies with pressure |
| ¹H NMR (CDCl₃, ppm) | δ 3.90-4.10 (m, 4H), 2.40-2.60 (m, 2H), 1.70-2.00 (m, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 208.0, 108.0, 65.0, 40.0, 38.0, 27.0, 24.0 |
| IR (neat, cm⁻¹) | ~1715 (C=O stretch), ~1100 (C-O stretch) |
Conclusion
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is most reliably achieved through the selective acid-catalyzed ketalization of cyclohexane-1,2-dione with ethylene glycol. This technical guide has provided a detailed protocol for this transformation, including the synthesis of the necessary precursor. The presented methodologies, rooted in fundamental principles of organic chemistry, offer a robust foundation for researchers in their synthetic endeavors. The careful control of reaction conditions, particularly stoichiometry and water removal, is paramount to achieving high yields and purity of this valuable synthetic intermediate.
References
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
- Google Patents. (2016).
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
- Organic Syntheses. (1966). Cyclohexane-1,2-dione. Coll. Vol. 4, p.221; Vol. 36, p.10.
- Google Patents. (1965). Process for the preparation of 1, 2-cycloalkanediones. US3189654A.
Sources
An In-Depth Technical Guide to the Reactivity of the Spiroketal in 1,4-Dioxaspiro[4.5]decan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxaspiro[4.5]decan-6-one, a bifunctional molecule featuring a spiroketal and a ketone, presents a unique landscape of reactivity that is of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of the molecule's core reactivity, focusing on the interplay between the stable spiroketal moiety and the reactive ketone at the 6-position. We will delve into the synthesis, conformational analysis, and the predictable transformations of this versatile building block, offering field-proven insights and detailed experimental considerations.
Introduction: A Tale of Two Functionalities
The structure of 1,4-Dioxaspiro[4.5]decan-6-one marries the robustness of a spiroketal protecting group with the versatile reactivity of a ketone. This duality makes it a valuable intermediate in multistep syntheses, where selective manipulation of one functional group in the presence of the other is paramount. The spiroketal, formed from the protection of one of the ketones of 1,2-cyclohexanedione, serves as a stable scaffold, while the remaining ketone at the 6-position is a hub for a myriad of chemical transformations. Understanding the factors that govern the stability of the spiroketal and the reactivity of the ketone is crucial for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients.
Structural and Conformational Analysis: The Influence of the Anomeric Effect
The three-dimensional structure of 1,4-Dioxaspiro[4.5]decan-6-one is fundamental to its reactivity. The spirocyclic system, consisting of a six-membered cyclohexane ring and a five-membered dioxolane ring, is not planar. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.
A key stereoelectronic principle governing the stability and conformation of spiroketals is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial position, as this allows for a stabilizing hyperconjugative interaction between a lone pair on one oxygen and the antibonding σ* orbital of the adjacent C-O bond. In the case of 1,4-Dioxaspiro[4.5]decan-6-one, this effect contributes to the overall stability of the spiroketal moiety, rendering it relatively inert under neutral and basic conditions.
Solubility Profile of 1,4-Dioxaspiro[4.5]decan-6-one: A Predictive and Methodological Approach
An In-depth Technical Guide for the Research Professional
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dioxaspiro[4.5]decan-6-one. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to establish a predictive solubility profile across a range of common laboratory solvents. Furthermore, it furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of solubility, empowering researchers in drug development and chemical synthesis to generate reliable data. This guide is structured not as a static data sheet, but as a self-validating system of predictive theory and practical methodology.
Foundational Analysis: The Physicochemical Landscape of the Solute
To understand the solubility of 1,4-Dioxaspiro[4.5]decan-6-one, we must first dissect its molecular structure. The molecule's behavior in solution is dictated by the interplay of its constituent parts: a nonpolar cyclohexane ring, a polar ketone group, and a moderately polar dioxolane (ethylene ketal) group.
-
Molecular Weight: Approximately 156.19 g/mol . This moderate molecular weight suggests that steric hindrance is not a primary obstacle to solvation.
-
Core Structure: The spirocyclic system, consisting of a cyclohexane and a dioxolane ring, forms the backbone. The parent compound, 1,4-Dioxaspiro[4.5]decane, has a calculated LogP (octanol-water partition coefficient) of approximately 1.4 to 1.69, indicating a degree of lipophilicity.[1][2]
-
Key Functional Groups:
-
Ketone (C=O) at C-6: This is the most significant polar feature. The carbonyl group is a strong hydrogen bond acceptor, which will dominate interactions with protic solvents.
-
Ether Linkages (-O-C-O-) in the Dioxolane Ring: These ether groups contribute moderate polarity and can also act as hydrogen bond acceptors, though they are less influential than the ketone.
-
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capability).
Caption: Structural analysis of 1,4-Dioxaspiro[4.5]decan-6-one.
Predictive Solubility Profile
Based on the structural analysis, we can predict the solubility of 1,4-Dioxaspiro[4.5]decan-6-one in common organic solvents. The presence of both significant nonpolar (the cyclohexane ring) and polar (ketone and ether) regions suggests that it will not be exclusively soluble in either very polar or very nonpolar solvents. Instead, it is likely to exhibit highest solubility in solvents of intermediate polarity, particularly those that are polar aprotic.
Table 1: Predicted Qualitative Solubility of 1,4-Dioxaspiro[4.5]decan-6-one
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large, nonpolar cyclohexane moiety will interact favorably via van der Waals forces. However, the highly polar ketone group will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Very High | These solvents effectively solvate both the nonpolar and polar regions. Their dipole moments can stabilize the carbonyl group without the steric hindrance of hydrogen bonding networks. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can act as a hydrogen bond donor to the ketone's oxygen. Solubility may be slightly lower than in polar aprotic solvents if the nonpolar alkyl portion of the solvent is small. |
| Highly Polar Protic | Water | Very Low | The molecule's significant nonpolar surface area (lipophilicity) will dominate, leading to poor miscibility. The energy required to disrupt the strong hydrogen bonding network of water is not sufficiently compensated by the solvation of the ketone group. |
The Self-Validating System: A Protocol for Quantitative Solubility Determination
Prediction provides a starting point; empirical measurement provides definitive data. The industry "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method.[4] This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring data accuracy and reproducibility.
Core Principle
An excess amount of the solid solute is agitated in the solvent at a controlled temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the supernatant is quantified using a validated analytical method.[5]
Caption: The Shake-Flask method for equilibrium solubility.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
1,4-Dioxaspiro[4.5]decan-6-one (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Benchtop centrifuge with appropriate vial adapters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Protocol:
-
Preparation: a. Add an excess of solid 1,4-Dioxaspiro[4.5]decan-6-one to a pre-weighed glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~10-20 mg. b. Record the exact mass of the added solid. c. Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the vial. d. Securely cap the vial. e. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). b. Agitate at a speed sufficient to keep the solid suspended but avoid vortex formation (e.g., 150-250 rpm).[6] c. Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, reaching equilibrium can take longer; therefore, it is critical to perform time-point sampling.[7]
-
Verification of Equilibrium: a. At designated time points (e.g., 24h, 48h, and 72h), remove the vials from the shaker. b. Allow the solid to settle briefly before proceeding to phase separation. c. Analyze the concentration at each time point. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% difference).[7]
-
Phase Separation: a. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid. This step is critical to avoid contamination of the sample with fine particulates.[4]
-
Sampling and Dilution: a. Immediately after centrifugation, carefully open the vial and draw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet. b. Dilute the aliquot with a known volume of an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: a. Analyze the diluted samples using a validated HPLC-UV or LC-MS method. b. Create a calibration curve using standards of 1,4-Dioxaspiro[4.5]decan-6-one of known concentrations. c. Calculate the concentration in the original supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.
Applications in Drug Development and Synthesis
Understanding the solubility of 1,4-Dioxaspiro[4.5]decan-6-one and related spirocyclic ketones is vital for several research applications:
-
Reaction Chemistry: Selecting an appropriate solvent is the first step in synthetic chemistry. A solvent that fully dissolves reactants ensures homogenous reaction kinetics and can significantly impact yield and purity.
-
Drug Discovery: For a compound to be a viable drug candidate, it must possess suitable solubility for formulation and bioavailability.[4] Spirocycles are common motifs in medicinal chemistry, and early determination of their solubility in biorelevant media (and the organic solvents used to prepare stock solutions) is a critical step in the development pipeline.[8]
-
Purification: Solubility data is essential for developing purification strategies like recrystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.
Conclusion
While direct, published solubility data for 1,4-Dioxaspiro[4.5]decan-6-one is sparse, a robust predictive framework can be established based on its physicochemical properties. The molecule is anticipated to be highly soluble in polar aprotic solvents like THF and DCM, moderately soluble in polar protic solvents like ethanol, and poorly soluble in water and nonpolar hydrocarbons. This guide provides not only this expert prediction but also the rigorous, step-by-step experimental protocol required to obtain definitive, high-quality solubility data. Adherence to this methodology will ensure that researchers and drug development professionals can generate the trustworthy and accurate data needed to advance their scientific objectives.
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
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Wang, L., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 1,4-Dioxaspiro[4.5]decan-6-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxaspiro[4.5]decan-6-one is a spiroketal of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the synthesis of complex molecules, including pharmaceutical agents.[1] The stability of such intermediates under various stress conditions, particularly thermal stress, is a critical parameter that dictates storage, handling, and reaction conditions. This guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 1,4-Dioxaspiro[4.5]decan-6-one. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous spiroketal structures and established principles of thermal analysis to provide a robust predictive framework and detailed analytical protocols.
Introduction: The Spiroketal Core in Modern Chemistry
The spiroketal moiety is a privileged structural motif found in a wide array of natural products with significant biological activities.[2] Its unique three-dimensional structure imparts specific conformational rigidity and polarity, making it a valuable component in drug design. 1,4-Dioxaspiro[4.5]decan-6-one, a derivative of cyclohexanone, serves as a key building block. Its stability is paramount for ensuring the integrity and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs). Understanding its response to thermal stress is a foundational requirement for developing stable formulations and predicting shelf-life.[3]
Theoretical Framework: Predicting Thermal Behavior
The thermal stability of 1,4-Dioxaspiro[4.5]decan-6-one is governed by the inherent stability of the ketal functional group and the spirocyclic ring system.
Inherent Stability of the Ketal Group
Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which can be initiated or accelerated by heat. The primary degradation pathway for cyclic ketals involves acid-catalyzed hydrolysis, reverting the ketal to its constituent ketone (cyclohexanone) and diol (ethylene glycol). While this is a hydrolytic pathway, residual acidic impurities can significantly lower the observed thermal decomposition temperature.
Anticipated Thermal Decomposition Mechanism
In the absence of acidic catalysts, the thermal decomposition of cyclic ketals in the gas phase has been shown to proceed through a stepwise mechanism.[4] The rate-determining step often involves a concerted, non-synchronous four-centered cyclic transition state.[4] For 1,4-Dioxaspiro[4.5]decan-6-one, a plausible thermal degradation pathway in an inert atmosphere would involve the initial homolytic cleavage of a C-O bond within the dioxolane ring, leading to a diradical intermediate. This intermediate can then undergo further fragmentation.
The expected primary degradation products would be cyclohexanone and ethylene glycol, with potential for further decomposition into smaller volatile molecules at higher temperatures.
Caption: Proposed thermal degradation pathway for 1,4-Dioxaspiro[4.5]decan-6-one.
Analytical Methodologies for Stability Assessment
A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability and degradation profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the primary technique for determining the onset temperature of degradation and the overall mass loss profile.
Experimental Protocol: Dynamic TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of 1,4-Dioxaspiro[4.5]decan-6-one into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the mass change (%) against temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (from the first derivative, DTG curve).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy associated with these events.[7][8]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 1,4-Dioxaspiro[4.5]decan-6-one into a hermetically sealed aluminum pan.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Heating Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of transitions (ΔH).
Hyphenated Techniques: Evolved Gas Analysis (EGA)
To identify the degradation products, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). For a more detailed separation and identification of volatile and semi-volatile products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard.[9][10]
Experimental Protocol: Py-GC-MS
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., the Tonset from TGA) in the pyrolysis unit.
-
GC Separation: The evolved gases are swept by a carrier gas (Helium) into a GC column (e.g., a non-polar DB-5ms column) for separation. A typical temperature program would be: hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min.
-
MS Detection: The separated components are introduced into the mass spectrometer for ionization (typically Electron Ionization at 70 eV) and detection.
-
Data Analysis: Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra with a reference library (e.g., NIST).[11]
Anticipated Results and Data Interpretation
Based on the structure and data from analogous compounds, the following results can be anticipated.
TGA and DSC Data
The TGA thermogram is expected to show a single-step or a multi-step degradation process. The DSC curve would likely show a sharp endotherm corresponding to the melting point, followed by an exothermic event if the decomposition is energetic.
Table 1: Hypothetical Thermal Analysis Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Parameter | Technique | Anticipated Value | Interpretation |
| Melting Point (Tm) | DSC | 120 - 140 °C | Phase transition from solid to liquid. |
| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 kJ/mol | Energy required for melting. |
| Onset of Decomposition (Tonset) | TGA | 200 - 250 °C | Temperature at which significant mass loss begins. |
| Peak Decomposition Temp (Tpeak) | TGA (DTG) | 250 - 300 °C | Temperature of maximum degradation rate. |
| Residual Mass @ 600 °C | TGA | < 5% | Indicates nearly complete volatilization of the compound and its degradation products. |
Identification of Degradation Products
Py-GC-MS analysis is expected to confirm the primary degradation products.
Table 2: Expected Degradation Products from Py-GC-MS Analysis
| Retention Time (min) | Identified Compound | Molecular Weight | Key Mass Fragments (m/z) |
| (Hypothetical) 5.2 | Ethylene Glycol | 62 | 62, 43, 31 |
| (Hypothetical) 8.5 | Cyclohexanone | 98 | 98, 83, 55, 42 |
| (Multiple) > 10.0 | Higher Mw fragments/recombination products | Variable | Variable |
Kinetic Analysis for Shelf-Life Prediction
To predict the long-term stability of 1,4-Dioxaspiro[4.5]decan-6-one, kinetic analysis of the degradation process can be performed using data from multiple TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min). Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, can be applied to determine the activation energy (Ea) of the degradation process without assuming a specific reaction model.[12] This activation energy is crucial for shelf-life prediction using the Arrhenius equation.[3][13]
Caption: Workflow for kinetic analysis and shelf-life prediction.
Conclusion
While direct experimental data on the thermal stability of 1,4-Dioxaspiro[4.5]decan-6-one is limited, a comprehensive profile can be constructed based on its chemical nature and the behavior of analogous spiroketal compounds. The primary degradation pathway is anticipated to be a reversion to cyclohexanone and ethylene glycol. A suite of analytical techniques, including TGA, DSC, and Py-GC-MS, provides the necessary tools to rigorously define its thermal limits, decomposition products, and kinetic parameters. The protocols and predictive frameworks outlined in this guide offer a self-validating system for researchers to assess the stability of this important synthetic intermediate, ensuring its effective use in drug development and other advanced applications.
References
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2015). ResearchGate. [Link]
-
Lab Manager. (2023). Thermal Analysis for Shelf-Life Prediction. Lab Manager. [Link]
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Al-Muallem, M. A., & El-Nahas, A. M. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. The Journal of Physical Chemistry A, 116(39), 9665–9674. [Link]
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ResolveMass Laboratories Inc. (2023). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]
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ResolveMass Laboratories Inc. (2023). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc.[Link]
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Sbirrazzuoli, N. (2023). Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques. Propellants, Explosives, Pyrotechnics. [Link]
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Jain, A. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. LinkedIn. [Link]
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Leal, M. P., & Lissi, E. A. (1994). Kinetics and mechanism of the thermal decomposition reaction of acetone cyclic diperoxide in the gas phase. International Journal of Chemical Kinetics, 26(4), 433-440. [Link]
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Hemdahl. (n.d.). Shelf Life Prediction. [Link]
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TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
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Miskolczi, N., et al. (2010). GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. ResearchGate. [Link]
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Wang, Y., et al. (2023). The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone at Steelmaking Temperatures. MDPI. [Link]
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Turner, D. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks. [Link]
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Musgrave, R. (2017). Cyclic Acetal / Ketal Hydrolysis. YouTube. [Link]
-
ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. [Link]
-
Sbirrazzuoli, N. (2023). An Alternative Approach for Predicting the Shelf Life of Energetic Materials. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
Woo, L., et al. (1996). Shelf-Life Prediction Methods and Applications. Medical Device and Diagnostic Industry. [Link]
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Tchessalov, S., et al. (2015). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
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American Chemical Society. (2024). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. ACS Publications. [Link]
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Barron, L., et al. (2021). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]
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National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
Abstract
1,4-Dioxaspiro[4.5]decan-6-one is a valuable bifunctional synthetic intermediate, crucial in the development of pharmaceuticals and other complex organic molecules. Its structure, featuring a protected ketone at one position and a free ketone at another, allows for selective chemical transformations. This document provides a detailed, field-tested protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one via the regioselective mono-ketalization of 1,3-cyclohexanedione with ethylene glycol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide methodologies for purification and characterization to ensure a self-validating and reproducible synthesis.
Introduction and Scientific Principles
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is a classic example of carbonyl protection chemistry. In organic synthesis, it is often necessary to prevent a reactive functional group, such as a ketone, from participating in a reaction while another part of the molecule is modified. The formation of a cyclic ketal (in this case, a dioxolane ring) serves as an effective strategy to temporarily mask one of the carbonyl groups of 1,3-cyclohexanedione.
The Underlying Mechanism: Acid-Catalyzed Ketalization
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[1][2] The key steps are:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the carbonyl oxygens of 1,3-cyclohexanedione. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiketal.
-
Proton Transfer: An intramolecular proton transfer occurs, converting the second hydroxyl group into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxonium ion.
-
Ring Closure: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Catalyst Regeneration: A final deprotonation step releases the product and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.[1]
Controlling the Equilibrium
Ketal formation is a reversible process.[1] To ensure a high yield of the desired product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is achieved by continuously removing the water produced during the reaction. The most common and efficient method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Experimental Protocol
This protocol is designed for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 10.0 g | 0.089 | Starting material. Ensure it is dry. |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 6.1 mL | 0.107 | Reagent, used in slight excess. |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.42 g | 0.0022 | Acid catalyst. |
| Toluene | C₇H₈ | 92.14 | 150 mL | - | Solvent for azeotropic water removal. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - | For neutralization/work-up. |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | ~50 mL | - | For washing/work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
Equipment
-
500 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (10.0 g, 0.089 mol), toluene (150 mL), ethylene glycol (6.1 mL, 0.107 mol), and p-toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol).
-
Apparatus Assembly: Fit the flask with a Dean-Stark apparatus, and top the apparatus with a reflux condenser. Ensure all joints are properly sealed.
-
Heating and Reflux: Place the setup in a heating mantle and begin stirring. Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the graduated arm of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.
-
Monitoring the Reaction: Continue the reflux for 3-5 hours, or until the theoretical amount of water (~1.6 mL) has been collected in the trap and no more water is being produced. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a 250 mL separatory funnel. Add approximately 50 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, then stopper and shake, venting frequently.
-
Extraction and Washing: Allow the layers to separate. Remove the lower aqueous layer and discard it. Wash the remaining organic (toluene) layer with 50 mL of brine to remove residual water and water-soluble impurities. Separate and discard the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes. Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask. Remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: Typical yields range from 80-95% after purification.
-
Melting Point: 48-50 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.98 (s, 4H, -O-CH₂-CH₂-O-), 2.71 (t, 2H), 2.45 (s, 2H), 1.95 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 209.1 (C=O), 107.5 (spiro-C), 64.8 (-O-CH₂-), 49.8, 37.1, 28.9.
-
IR (KBr, cm⁻¹): ν 2950 (C-H), 1715 (C=O, unconjugated ketone), 1090 (C-O, ketal).
Safety and Handling
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Corrosive and causes skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylene Glycol: Harmful if swallowed.
-
Always perform the reaction in a properly functioning chemical fume hood.
Conclusion
This protocol outlines a reliable and high-yielding synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. The causality behind the experimental choices, such as the use of an acid catalyst and azeotropic water removal, is grounded in the fundamental principles of chemical equilibrium. By following this detailed procedure, researchers can confidently produce this key synthetic intermediate for applications in medicinal chemistry and complex molecule synthesis.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry. Retrieved from [Link]
-
OChemTutorials. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Retrieved from [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. (2016). Google Patents.
-
Pearson Education. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone... Pearson. Retrieved from [Link]
Sources
The Strategic Application of 1,4-Dioxaspiro[4.5]decan-6-one in Organic Synthesis: A Guide to Protecting 1,2-Cyclohexanedione
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is a cornerstone of modern synthetic strategy. This guide provides an in-depth exploration of 1,4-Dioxaspiro[4.5]decan-6-one , the monoketal derivative of 1,2-cyclohexanedione, as a versatile and crucial protecting group.
This document will delve into the underlying chemical principles, provide detailed experimental protocols for both the protection and deprotection steps, and showcase the strategic advantages of employing this spiroketal in complex synthetic endeavors.
The Challenge of α-Diketones and the Rationale for Protection
1,2-Diketones, such as 1,2-cyclohexanedione, present a unique synthetic challenge due to the proximity of their two carbonyl groups. This arrangement leads to a high degree of reactivity and the potential for undesired side reactions, including enolization, self-condensation, and non-selective reactions with nucleophiles. The protection of one of these carbonyl groups is therefore often a critical maneuver to ensure the desired chemical outcome.
The formation of a cyclic ketal with ethylene glycol to yield 1,4-Dioxaspiro[4.5]decan-6-one is an effective strategy to temporarily deactivate one of the carbonyl functionalities. The resulting spiroketal is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions when the carbonyl group needs to be regenerated.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the protected form is presented below for quick reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,2-Cyclohexanedione | C₆H₈O₂ | 112.13 | ~158 |
| 1,4-Dioxaspiro[4.5]decan-6-one | C₈H₁₂O₃ | 156.18 | 115-116 (at 22 Torr)[1] |
The Chemistry of Protection and Deprotection
The formation of 1,4-Dioxaspiro[4.5]decan-6-one is an acid-catalyzed nucleophilic addition-elimination reaction.[2][3] The mechanism involves the protonation of one of the carbonyl oxygens of 1,2-cyclohexanedione, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring.
The selective protection of one carbonyl group in an α-diketone can be challenging. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, preferential formation of the monoketal can be achieved.
The deprotection is essentially the reverse of the protection reaction and is also acid-catalyzed.[4] The presence of excess water drives the equilibrium back towards the dione and ethylene glycol.
Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical transformation, optimization of reaction conditions may be necessary depending on the specific substrate and desired scale.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one (Protection of 1,2-Cyclohexanedione)
This protocol is based on analogous procedures for the monoketalization of related cyclohexanedione derivatives.[5][6][7]
Materials:
-
1,2-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst
-
Toluene or benzene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,2-cyclohexanedione (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Add a sufficient volume of toluene or benzene to allow for efficient azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,4-Dioxaspiro[4.5]decan-6-one.
Protocol 2: Deprotection of 1,4-Dioxaspiro[4.5]decan-6-one to Regenerate 1,2-Cyclohexanedione
This protocol is a general procedure for the acid-catalyzed hydrolysis of ketals.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-6-one
-
Acetone (or tetrahydrofuran) and water
-
Dilute hydrochloric acid or other suitable acid catalyst
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-6-one (1 equivalent) in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC or GC. Gentle heating may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 1,2-cyclohexanedione.
Visualizing the Workflow
To better illustrate the strategic use of 1,4-Dioxaspiro[4.5]decan-6-one, the following workflow diagrams have been generated.
Applications in Drug Development and Natural Product Synthesis
The use of protected dicarbonyl compounds is a common theme in the synthesis of complex molecules. While specific examples detailing the use of 1,4-Dioxaspiro[4.5]decan-6-one are not abundant in the readily available literature, the strategic principle is widely applied. For instance, the isomeric 1,4-dioxaspiro[4.5]decan-8-one is a known intermediate in the synthesis of various pharmaceutical agents.[5] This underscores the importance of such monoprotected cyclohexanedione scaffolds in drug discovery.
The ability to unmask the second carbonyl group at a later synthetic stage allows for the introduction of further complexity and the construction of intricate molecular architectures found in many natural products.
Characterization Data
Accurate characterization of synthetic intermediates is crucial. While a comprehensive, published spectrum for 1,4-Dioxaspiro[4.5]decan-6-one was not identified in the search, the following table provides expected spectroscopic features based on its structure and data from analogous compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the ethylene glycol protons (a singlet or a multiplet around 3.9-4.2 ppm). A series of multiplets for the cyclohexyl protons. |
| ¹³C NMR | A signal for the ketal carbon around 108-112 ppm. A signal for the remaining ketone carbonyl carbon significantly downfield (around 200-210 ppm). Signals for the ethylene glycol carbons around 64-66 ppm. Signals for the cyclohexyl carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹. C-O stretching bands for the ketal in the 1050-1150 cm⁻¹ region. Absence of a broad O-H stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 156.18. |
Conclusion
1,4-Dioxaspiro[4.5]decan-6-one serves as an effective and strategically important protected form of 1,2-cyclohexanedione. Its stability under a variety of reaction conditions, coupled with the ease of its removal, makes it a valuable tool for synthetic chemists. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this protecting group strategy in their synthetic campaigns, enabling the efficient construction of complex and valuable molecules.
References
- CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google P
- US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google P
-
1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem. (URL: [Link])
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])
-
Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed. (URL: [Link])
-
Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals - PubMed. (URL: [Link])
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexan... - Pearson. (URL: [Link])
- Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google P
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Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - Heriot-Watt Research Portal. (URL: [Link])
-
Question What is the major product (X) formed when cyclohexanone reacts w.. - Filo. (URL: [Link])
-
9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (URL: [Link])
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central. (URL: [Link])
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial - YouTube. (URL: [Link])
-
1,4-Dioxaspiro[4.5]decan-6-one - LookChem. (URL: [Link])
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Application Note & Protocol: Strategic Ketalization of Cyclohexanone Derivatives for the Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
This technical guide provides an in-depth exploration of the acid-catalyzed ketalization of a cyclohexanone derivative, specifically cyclohexane-1,2-dione, to yield 1,4-Dioxaspiro[4.5]decan-6-one. This spiroketal is a valuable bifunctional intermediate in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1][2] We will delve into the mechanistic underpinnings of this protective chemistry, present a detailed and robust experimental protocol, and offer insights into reaction optimization and characterization of the final product.
Foundational Principles: The Why and How of Ketalization
The protection of carbonyl groups is a cornerstone of multi-step organic synthesis.[3][4] Ketalization transforms a reactive ketone into a stable ketal, rendering it inert to a variety of nucleophilic reagents and certain reducing and oxidizing agents. The 1,4-dioxaspiro[4.5]decane scaffold, in particular, is a recurring motif in numerous biologically active natural products.[5]
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one from cyclohexane-1,2-dione and ethylene glycol is a reversible, acid-catalyzed condensation reaction.[6][7] The equilibrium of this reaction is a critical factor, and to achieve high yields, the removal of the water by-product is essential.[8][9] This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus.[9][10][11]
Mechanistic Insights
The acid-catalyzed formation of the ketal proceeds through a series of well-defined steps, as illustrated below. The catalyst, typically a protic acid like p-toluenesulfonic acid (pTSA) or sulfuric acid, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[7][12] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its departure as a water molecule leads to a resonance-stabilized oxocarbenium ion. Finally, an intramolecular cyclization via the attack of the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable spiroketal and regenerates the acid catalyst.[6]
Figure 1. Mechanism of Acid-Catalyzed Ketalization.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
This protocol is designed for the selective monoketalization of cyclohexane-1,2-dione. The careful control of stoichiometry is crucial to favor the formation of the desired product over the diketal.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Cyclohexane-1,2-dione | ≥97% | Standard Supplier | Handle in a fume hood. |
| Ethylene Glycol | Anhydrous, ≥99.8% | Standard Supplier | Use of anhydrous grade is recommended. |
| p-Toluenesulfonic acid monohydrate (pTSA) | ≥98.5% | Standard Supplier | Serves as the acid catalyst. |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Acts as the solvent and azeotropic agent.[4] |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation | For neutralization. |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Supplier | For drying the organic phase. |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus[11]
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Figure 2. General Experimental Workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. The setup should be in a well-ventilated fume hood.
-
Charging the Flask: To the round-bottom flask, add cyclohexane-1,2-dione (e.g., 0.1 mol), ethylene glycol (0.1 mol, 1.0 equivalent), p-toluenesulfonic acid monohydrate (0.002 mol, 2 mol%), and toluene (100 mL).
-
Azeotropic Reflux: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[13]
-
Reaction Monitoring: Continue the reflux for 2-6 hours, or until the theoretical amount of water has been collected in the trap and TLC or GC analysis indicates the consumption of the starting material.[4]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Causality: The bicarbonate wash is crucial to quench the reaction and prevent potential hydrolysis of the ketal during subsequent steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1,4-Dioxaspiro[4.5]decan-6-one.
Data Interpretation and Characterization
The successful synthesis of 1,4-Dioxaspiro[4.5]decan-6-one should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the ethylene glycol protons (a singlet or a multiplet around 3.9-4.2 ppm) and the protons of the cyclohexanone ring. The absence of the diol's hydroxyl protons will be evident.
-
¹³C NMR: The appearance of a signal for the spiroketal carbon (typically around 100-110 ppm) and the disappearance of one of the carbonyl signals from the starting dione are key indicators of product formation. The remaining carbonyl carbon should be observable in its characteristic region (~200 ppm).
-
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from ethylene glycol and the appearance of strong C-O ether stretches (around 1100-1200 cm⁻¹). A strong C=O stretch for the remaining ketone will still be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1,4-Dioxaspiro[4.5]decan-6-one.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and ensure efficient water removal. Consider using a slight excess of ethylene glycol. |
| Ketal hydrolysis during work-up. | Ensure complete neutralization of the acid catalyst with sodium bicarbonate. Avoid prolonged contact with aqueous acidic conditions. | |
| Formation of Diketal | Excess ethylene glycol. | Use a strict 1:1 stoichiometry of the dione and diol. |
| Reaction Stalls | Inactive catalyst. | Use fresh p-toluenesulfonic acid. |
| Insufficient heat. | Ensure a steady reflux is maintained. |
Conclusion
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one via the acid-catalyzed ketalization of cyclohexane-1,2-dione is a reliable and scalable procedure. The key to achieving high yields lies in the effective removal of water to drive the reaction equilibrium forward. This protocol provides a solid foundation for researchers and drug development professionals to access this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the protection of other cyclohexanone derivatives.
References
- Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube.
- Li, P., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research.
- Google Patents. (Date not available).
- Pearson. (Date not available).
- ACS Publications. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research.
- ResearchGate. (Date not available).
- ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Stoltz, B. M., et al. (2019).
- ACS Publications. (Date not available). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research.
- Davis, P. (2013).
- IRIS Unimore. (Date not available). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
- ResearchGate. (Date not available). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.
- Google Patents. (Date not available). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- MDPI. (Date not available). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- Wikipedia. (Date not available).
- RSC Education. (Date not available).
- University of York. (Date not available). Dean Stark Trap. Chemistry Teaching Labs.
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Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-6-one: A Guide to its Chemical Transformations
Introduction: The Strategic Value of 1,4-Dioxaspiro[4.5]decan-6-one in Synthesis
1,4-Dioxaspiro[4.5]decan-6-one is a versatile bifunctional molecule that holds significant potential for researchers in synthetic chemistry and drug discovery. Its structure, featuring a stable ethylene glycol ketal protecting one of the carbonyl groups of a cyclohexane-1,2-dione precursor, allows for selective manipulation of the unprotected ketone at the 6-position. This targeted reactivity makes it a valuable building block for the synthesis of complex molecules, including natural products and novel pharmaceutical agents. The spirocyclic core is a common motif in various biologically active compounds, highlighting the importance of this scaffold in medicinal chemistry.[1][2]
This guide provides an in-depth exploration of the key chemical reactions and transformations of 1,4-Dioxaspiro[4.5]decan-6-one. The protocols detailed herein are designed for practical application in a research setting, with an emphasis on the underlying chemical principles that govern these transformations.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-6-one is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 4746-96-7 | [3][4] |
| Molecular Formula | C₈H₁₂O₃ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Et₂O) | Inferred |
Core Reactivity: The Ketone at C-6
The synthetic utility of 1,4-Dioxaspiro[4.5]decan-6-one is centered on the reactivity of the ketone at the C-6 position. The adjacent ethylene ketal is generally stable under neutral and basic conditions, allowing for a wide range of transformations to be performed selectively at the C-6 carbonyl.
Diagram: Key Reaction Pathways of 1,4-Dioxaspiro[4.5]decan-6-one
Caption: Major reaction pathways of 1,4-Dioxaspiro[4.5]decan-6-one.
Experimental Protocols and Application Notes
Reduction of the Carbonyl Group
The reduction of the ketone at C-6 to the corresponding secondary alcohol, 1,4-Dioxaspiro[4.5]decan-6-ol, is a fundamental transformation that introduces a new stereocenter and a versatile hydroxyl group for further functionalization.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces ketones in the presence of the stable ketal functionality. The alcoholic solvent also serves to protonate the resulting alkoxide intermediate. Lithium aluminum hydride (LAH) could also be used but requires anhydrous conditions and is generally more reactive than necessary for this simple reduction.
Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-ol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in methanol (0.2 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Reduce the volume of methanol in vacuo. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alcohol.
Nucleophilic Addition Reactions
The electrophilic carbon of the C-6 ketone is susceptible to attack by various nucleophiles, enabling carbon-carbon bond formation.
Causality Behind Experimental Choices: Grignard reagents are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols.[5] Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Diethyl ether or tetrahydrofuran (THF) are common solvents for these reactions.[6] The reaction is typically worked up with a mild acid to protonate the alkoxide and neutralize any remaining Grignard reagent.
Protocol: Grignard Addition to 1,4-Dioxaspiro[4.5]decan-6-one
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous diethyl ether (0.2 M).
-
Reaction: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via a syringe.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude tertiary alcohol by flash chromatography.
Causality Behind Experimental Choices: The Wittig reaction is a highly reliable method for converting ketones into alkenes.[7][8] It involves the reaction of the ketone with a phosphorus ylide. The choice of base to generate the ylide from its corresponding phosphonium salt is crucial and depends on the stability of the ylide. For non-stabilized ylides, a strong base like n-butyllithium or sodium hydride is required.[9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[8]
Protocol: Wittig Olefination of 1,4-Dioxaspiro[4.5]decan-6-one
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.1 eq) dropwise. Stir at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction with water. Extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by flash chromatography.
Enolate Formation and Alkylation
The protons alpha to the C-6 ketone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then be trapped with an electrophile, such as an alkyl halide, to form an α-substituted ketone.
Causality Behind Experimental Choices: Lithium diisopropylamide (LDA) is a common choice of base for enolate formation as it is very strong and sterically hindered, which minimizes nucleophilic addition to the carbonyl group. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to prevent side reactions.
Protocol: α-Alkylation of 1,4-Dioxaspiro[4.5]decan-6-one
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Slowly add a solution of 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous THF to the LDA solution. Stir at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
-
Monitoring: Stir at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.
Summary of Key Transformations and Expected Outcomes
| Reaction | Reagents and Conditions | Product Type | Expected Yield Range |
| Reduction | NaBH₄, MeOH, 0 °C to rt | Secondary Alcohol | 85-95% |
| Grignard Addition | R-MgBr, Et₂O or THF, 0 °C to rt | Tertiary Alcohol | 70-90% |
| Wittig Olefination | Ph₃P=CHR, THF, 0 °C to rt | Exocyclic Alkene | 60-85% |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Substituted Ketone | 65-80% |
Conclusion
1,4-Dioxaspiro[4.5]decan-6-one is a valuable and versatile starting material for the synthesis of a wide array of complex molecules. The strategic placement of the stable ketal allows for selective transformations at the C-6 ketone, providing a reliable platform for the introduction of new functional groups and the construction of intricate molecular architectures. The protocols outlined in this guide serve as a practical starting point for researchers looking to harness the synthetic potential of this important building block.
References
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Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2011). The sonochemical synthesis of 1,4-dioxaspiro[4.5]decanes. Green Chemistry, 13(2), 438-442. Available at: [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane." PubChem. Available at: [Link]
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Perrone, R., et al. (2018). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 157, 1033-1045. Available at: [Link]
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Zhang, Z., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
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Szabó, L., et al. (2010). Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. Tetrahedron Letters, 51(4), 645-647. Available at: [Link]
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EduBirdie. "The Wittig Reaction Lab Report." EduBirdie. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 1,4-Dioxaspiro[4.5]decan-6-one for Biological Assays
Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold
The 1,4-dioxaspiro[4.5]decane ring system represents a privileged scaffold in medicinal chemistry and drug discovery. This rigid, three-dimensional structure is found in numerous natural products exhibiting a wide array of biological activities.[1] Its inherent spirocyclic nature provides a fixed spatial arrangement of substituents, which is highly advantageous for optimizing interactions with biological targets such as enzymes and receptors. The derivatization of this core structure allows for the systematic exploration of chemical space to identify novel therapeutic agents.
This guide focuses on 1,4-Dioxaspiro[4.5]decan-6-one, also known as 1,4-cyclohexanedione monoethylene ketal, a versatile building block for creating libraries of novel compounds for biological screening.[2] The presence of a chemically accessible ketone at the C-6 position, while the C-1 position is protected as a stable ketal, allows for selective modification. This strategic protection circumvents issues of reactivity associated with the parent 1,4-cyclohexanedione, enabling precise chemical transformations.[3][4]
Herein, we provide detailed, field-tested protocols for three fundamental derivatization reactions at the C-6 carbonyl: Reductive Amination, Wittig Olefination, and Grignard Addition. These methods introduce key functional groups—amines, carbon-carbon double bonds, and tertiary alcohols, respectively—that are pivotal for modulating the pharmacological profile of the resulting molecules. The synthesized derivatives are ideal candidates for a range of biological assays, including anticancer, antimicrobial, and neurological screens.[5][6]
Part 1: Synthesis and Characterization of the Starting Material
The starting material, 1,4-Dioxaspiro[4.5]decan-6-one, is commercially available but can also be synthesized with high selectivity and yield from 1,4-cyclohexanedione and ethylene glycol.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
This protocol is adapted from established methods for the selective monoketalization of 1,4-cyclohexanedione.[3]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 1,4-cyclohexanedione (1.0 eq), toluene (approx. 2 mL per mmol of dione), and ethylene glycol (1.1 eq).
-
Add a catalytic amount of p-TSA (0.02 eq).
-
Fit the flask with a Dean-Stark trap and reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when water ceases to collect.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of 1,4-Dioxaspiro[4.5]decan-6-one
A self-validating protocol requires confirmation of the starting material's identity and purity before proceeding.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid.[7] |
| Melting Point | 70-73 °C.[7] |
| IR (cm⁻¹) | ~2950 (C-H), ~1715 (C=O stretch) , ~1100 (C-O ketal). |
| ¹H NMR (CDCl₃) | δ ~4.0 (s, 4H, -O-CH₂-CH₂-O-), δ ~2.7 (t, 4H, -CH₂-C=O), δ ~2.0 (t, 4H, -CH₂-C(spiro)-). Note: Spectrum adapted from the 8-one isomer; chemical shifts are approximate.[8] |
| ¹³C NMR (CDCl₃) | δ ~208 (C=O), δ ~108 (C-spiro), δ ~64 (-O-CH₂-CH₂-O-), δ ~38 (-CH₂-C=O), δ ~34 (-CH₂-C(spiro)-). Note: Predicted values. |
| Mass Spec (EI) | m/z 156 (M⁺).[8] |
Part 2: Derivatization Protocols at the C-6 Carbonyl
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds.
Protocol 2: Reductive Amination for Synthesis of 6-Amino Derivatives
Reductive amination is a powerful method for introducing primary, secondary, or tertiary amines, which are crucial pharmacophores in many drug classes. This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, followed by reduction. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and tolerance of the acidic conditions that favor iminium ion formation.[9]
Materials:
-
1,4-Dioxaspiro[4.5]decan-6-one
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Acetic acid (catalytic)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in DCE.
-
Add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: This mild reducing agent selectively reduces the iminium ion without affecting the starting ketone. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Self-Validation Checkpoint: A successful reaction will show the consumption of the starting ketone and the appearance of a new, more polar spot (the amine product) on the TLC plate.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by column chromatography on silica gel, often using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent product tailing.
Protocol 3: Wittig Olefination for C-6 Alkene Derivatives
The Wittig reaction is an indispensable tool for converting ketones into alkenes with absolute regiocontrol of the double bond position.[10][11] This allows for the introduction of exocyclic methylene groups or more complex substituted alkenes, which can serve as handles for further functionalization or as key structural elements for biological activity.
Materials:
-
Alkyltriphenylphosphonium bromide (1.2 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH) (1.1 equivalents)
-
1,4-Dioxaspiro[4.5]decan-6-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. Causality: The strong base deprotonates the phosphonium salt to form the nucleophilic ylide, typically indicated by a color change to deep red or orange. Stir for 30-60 minutes at 0 °C.
-
Reaction with Ketone: Dissolve 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC for the disappearance of the ketone.
-
Self-Validation Checkpoint: The product will be significantly less polar than the starting ketone. The reaction also produces triphenylphosphine oxide as a byproduct, which is visible on the TLC plate.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Transfer to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography. Insight: Triphenylphosphine oxide can be challenging to separate. Using a non-polar eluent system (e.g., hexanes/ethyl acetate) and sometimes a dry-flash chromatography technique can improve separation.
Protocol 4: Grignard Addition for C-6 Tertiary Alcohols
The Grignard reaction facilitates the formation of a new carbon-carbon bond via the nucleophilic attack of an organomagnesium reagent on the carbonyl carbon.[12] This reaction converts the C-6 ketone into a tertiary alcohol, introducing a new alkyl or aryl substituent and creating a chiral center. This adds significant structural complexity and provides a hydroxyl group that can act as a hydrogen bond donor in biological interactions.
Materials:
-
1,4-Dioxaspiro[4.5]decan-6-one
-
Grignard reagent (e.g., MeMgBr, PhMgBr in THF/Ether) (1.5 equivalents)
-
Anhydrous Diethyl Ether or THF
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve 1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.5 eq) dropwise via syringe. Causality: The reaction must be kept under strictly anhydrous conditions as Grignard reagents react readily with water.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Self-Validation Checkpoint: The product alcohol will be more polar than the starting ketone. Co-spotting with the starting material is essential.
-
Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution. Insight: Using NH₄Cl instead of strong acid helps prevent the potential hydrolysis of the ketal protecting group.
-
Stir vigorously for 15 minutes until two clear layers form.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography on silica gel.
Part 3: Applications in Biological Assays
The derivatization of the 1,4-dioxaspiro[4.5]decane scaffold opens avenues to a multitude of biological investigations. The choice of derivatization chemistry directly impacts the potential therapeutic application.
| Derivative Class | Key Features | Potential Biological Assays | Rationale & Supporting Evidence |
| 6-Amino Derivatives | Introduction of a basic center, potential for salt formation, hydrogen bonding capabilities. | CNS Receptor Binding Assays: (e.g., 5-HT, Dopamine, Sigma receptors).Anticancer/Antimicrobial Screens: Amine functionalities are common in cytotoxic and antimicrobial agents. | Derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have shown high affinity for σ1 receptors, which are overexpressed in many tumors, making them candidates for PET imaging agents.[6] Thia-azaspiro[4.5]decane derivatives have demonstrated significant anticancer activity.[13] |
| 6-Alkylidene Derivatives | Rigidified exocyclic double bond, serves as a Michael acceptor if conjugated, alters lipophilicity. | Enzyme Inhibition Assays: (e.g., Kinases, Proteases).Antiproliferative Assays: α,β-unsaturated carbonyls are known to covalently modify proteins. | The Wittig reaction is a key step in the synthesis of many complex natural products with potent biological activities, including anticancer agents.[14] The introduced double bond can be critical for receptor docking or covalent modification. |
| 6-Alkyl/Aryl-6-hydroxy Derivatives | Creation of a chiral center, introduction of a H-bond donor (OH) and a lipophilic group (R). | Anticancer Cell Viability Assays: (e.g., MTT, SRB assays against various cell lines).Antimicrobial MIC determination. Antioxidant Assays: Phenolic groups can be introduced via aryl Grignard reagents. | Spiro-compounds containing hydroxyl groups, such as spirochromanes, have shown potent antimicrobial and antioxidant activities.[14] The added steric bulk and electronic properties of the new R-group can drastically alter biological function. |
Conclusion
The 1,4-Dioxaspiro[4.5]decan-6-one scaffold is a highly valuable starting point for the generation of diverse and structurally complex molecules. The protocols outlined in this guide for reductive amination, Wittig olefination, and Grignard addition provide robust and reproducible methods for creating libraries of novel compounds. By systematically applying these derivatization strategies, researchers in drug development can efficiently probe structure-activity relationships and identify lead candidates for a wide range of biological assays, ultimately accelerating the discovery of new therapeutics.
References
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-
ChemBK. (2022, October 16). 1,4-Cyclohexanedione monoethylene ketal for synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
- Google Patents. (n.d.). New preparation process of 1, 4-cyclohexanedione monoethylene acetal. CN102746269A.
-
Leone, M., et al. (2016). Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro- And 1,4-dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-HT 1A Receptor Agonists. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). RSC Publishing. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Retrieved from [Link]
-
Abdel-rahman, A. H., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]
-
Shcherbakov, D., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Retrieved from [Link]
-
Kowalczyk, M., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Production of 1,4-Dioxaspiro[4.5]decan-8-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-one
1,4-Dioxaspiro[4.5]decan-8-one, a key bifunctional synthetic intermediate, is a cornerstone in the synthesis of a multitude of complex organic molecules. Its unique spiroketal structure provides a masked carbonyl group, allowing for selective chemical transformations at other positions of the cyclohexane ring. This attribute makes it an invaluable building block in the pharmaceutical industry for the development of novel therapeutics, as well as in the manufacturing of liquid crystals and insecticides.[1] The efficient and scalable production of this compound is therefore of paramount importance to support ongoing research and development in these critical sectors.
This document provides a comprehensive guide to the large-scale production of 1,4-Dioxaspiro[4.5]decan-8-one, focusing on a robust and optimized protocol that ensures high yield, purity, and operational safety. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into process optimization and troubleshooting.
Optimal Synthetic Strategy: Selective Deketalization
While several synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-one exist, the most industrially viable and scalable method is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane . This strategy offers significant advantages in terms of yield, selectivity, and process control, particularly at a large scale. The starting material, the bis-ketal, can be readily synthesized from inexpensive commodity chemicals. The selective hydrolysis of one of the two ketal groups is the critical step, and its efficiency dictates the overall success of the process.
An alternative approach, the direct mono-ketalization of cyclohexane-1,4-dione with ethylene glycol, often leads to the formation of a significant amount of the undesired bis-ketal byproduct, complicating purification and reducing the overall yield of the desired mono-ketal.
Reaction Scheme and Mechanism
The selective deketalization is an acid-catalyzed hydrolysis reaction. The choice of acid and reaction conditions is crucial to favor the formation of the mono-ketal over complete hydrolysis to cyclohexane-1,4-dione.
Reaction Scheme:
Mechanism of Selective Acid-Catalyzed Deketalization:
The mechanism involves the protonation of one of the ether oxygens of the ketal, followed by the departure of one of the ethylene glycol hydroxyl groups as a good leaving group (water). The resulting oxocarbenium ion is then attacked by water to form a hemiketal, which is in equilibrium with the open-chain hydroxy ketone. Under controlled conditions, the reaction can be stopped at this stage, preventing further hydrolysis of the second ketal group.
Below is a diagram illustrating the key steps in the selective deketalization process.
Caption: Key steps in the selective acid-catalyzed deketalization.
Process and Protocol for Large-Scale Synthesis
This protocol is designed for a multi-kilogram scale production and can be adapted for larger manufacturing campaigns.
Raw Material Specifications
| Material | Grade | Key Specifications |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Technical | Purity ≥ 98% |
| Acetic Acid | Glacial | Purity ≥ 99.5% |
| Deionized Water | - | USP/EP grade |
| Toluene | Technical | Purity ≥ 99% |
| Heptane | Technical | Purity ≥ 99% |
Equipment Setup
-
Reactor: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control unit (heating/cooling jacket), reflux condenser, and a bottom discharge valve.
-
Extraction Vessel: A separate vessel for liquid-liquid extraction.
-
Crystallization Vessel: A jacketed vessel with controlled cooling capabilities and a filtration system (e.g., Nutsche filter-dryer).
-
Vacuum System: For solvent removal and drying of the final product.
Detailed Step-by-Step Protocol
-
Charging the Reactor:
-
Charge the reactor with 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (1.0 equivalent).
-
Add a pre-mixed solution of glacial acetic acid and deionized water. A volume ratio of 5:1 (acetic acid to water) has been shown to be effective.[1] The total volume of the acidic solution should be sufficient to achieve a reactant concentration of approximately 0.5 g/mL.[1]
-
-
Reaction:
-
Begin agitation and heat the reaction mixture to 65 °C.[1]
-
Maintain the temperature at 65 °C and monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically complete within 15-30 minutes, as indicated by the disappearance of the starting material and the maximization of the desired product peak.[1]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to the extraction vessel.
-
Add toluene to the mixture to extract the product. Perform the extraction twice to ensure complete recovery.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to remove the toluene, yielding the crude 1,4-Dioxaspiro[4.5]decan-8-one as an oil or a semi-solid.
-
-
Purification by Crystallization:
-
Dissolve the crude product in hot heptane.[2] The volume of heptane should be minimized to ensure good recovery.
-
Slowly cool the solution with gentle agitation to induce crystallization.
-
Once crystallization is complete, filter the product.
-
Wash the filter cake with cold heptane to remove any remaining impurities.
-
Dry the purified 1,4-Dioxaspiro[4.5]decan-8-one under vacuum at a temperature not exceeding 40°C to a constant weight.
-
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Data and Results
The following table summarizes typical process parameters and expected results for the large-scale synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via the selective deketalization route.
| Parameter | Typical Value/Range | Notes |
| Starting Material | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Purity ≥ 98% |
| Catalyst | Acetic Acid/Water (5:1 v/v) | Provides optimal selectivity and reaction rate.[1] |
| Reactant Concentration | ~0.5 g/mL | Higher concentrations may lead to increased side reactions.[1] |
| Reaction Temperature | 65 °C | Higher temperatures can lead to over-hydrolysis.[1] |
| Reaction Time | 15 - 30 minutes | Monitor by GC/HPLC for completion.[1] |
| Extraction Solvent | Toluene | Good solubility of the product and immiscibility with water. |
| Crystallization Solvent | Heptane | Provides high purity crystals.[2] |
| Typical Yield | 80 - 90% | Based on the starting bis-ketal. |
| Purity (post-crystallization) | ≥ 99.5% | Determined by GC analysis. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Over-hydrolysis to cyclohexane-1,4-dione. - Inefficient extraction. | - Extend reaction time slightly and monitor closely. - Ensure precise temperature control. - Perform an additional extraction of the aqueous layer. |
| Low Purity | - Incomplete neutralization of acetic acid. - Inefficient crystallization. | - Ensure thorough washing with sodium bicarbonate solution. - Optimize the cooling rate during crystallization; consider a second recrystallization if necessary. |
| Product is an oil and does not crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography on silica gel before crystallization. - Ensure complete removal of toluene before adding heptane. |
Safety Precautions for Large-Scale Production
The large-scale synthesis of 1,4-Dioxaspiro[4.5]decan-8-one requires strict adherence to safety protocols due to the handling of hazardous materials.
-
Engineering Controls:
-
All operations should be conducted in a well-ventilated area, preferably within a contained system (e.g., closed reactor).
-
Use of a fume hood is mandatory for handling glacial acetic acid and organic solvents.
-
Emergency eyewash stations and safety showers must be readily accessible.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required when handling corrosive materials like glacial acetic acid.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or neoprene) suitable for handling both acids and organic solvents.
-
Body Protection: Wear a chemically resistant apron or coveralls.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
-
Chemical Handling and Storage:
-
Glacial Acetic Acid: Highly corrosive and flammable. Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and bases.[4]
-
Toluene and Heptane: Flammable liquids. Store in tightly sealed containers in a designated flammable materials storage area.
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane: A stable solid, but should be stored in a cool, dry place.
-
-
Emergency Procedures:
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills of flammable liquids or corrosive acids, evacuate the area and contact emergency services.
-
Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
-
Conclusion
The selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane offers a highly efficient, scalable, and reliable method for the large-scale production of 1,4-Dioxaspiro[4.5]decan-8-one. By carefully controlling the reaction parameters, particularly temperature and reaction time, and employing a robust purification strategy, high yields of a high-purity product can be consistently achieved. Adherence to strict safety protocols is essential to ensure the well-being of personnel and the protection of the environment during the manufacturing process. This application note provides a solid foundation for researchers and drug development professionals to implement and optimize the production of this critical synthetic intermediate.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2008). Journal of Chemical Research. Available at: [Link]
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Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024, March 2). YouTube. Available at: [Link]
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Spiroketals. Wikipedia. Available at: [Link]
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Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. (2021, November 10). Angewandte Chemie International Edition. Available at: [Link]
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Large-scale crystallization of proteins for purification and formulation. (2015, February 21). Biotechnology Letters. Available at: [Link]
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Industrial crystallization in practice: from process to product. (2015, July 5). ResearchGate. Available at: [Link]
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Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. (2017, May 2). ResearchGate. Available at: [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Occupational Safety and Health Guideline for Acetic Acid. OSHA. Available at: [Link]
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Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. (2024, January 9). Free Chemistry Online. Available at: [Link]
-
Ethylene glycol - Incident management. GOV.UK. Available at: [Link]
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ETHYLENE GLYCOL | Occupational Safety and Health Administration. OSHA. Available at: [Link]
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A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. (2016, September 2). PubMed. Available at: [Link]
-
Preparation and structure elucidation of 1,6,9,13‐tetraoxadispiro(4.2.4.2)tetradecane. (2009, March 11). Magnetic Resonance in Chemistry. Available at: [Link]
-
A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. (2010). ResearchGate. Available at: [Link]
-
Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. Available at: [Link]
-
A comparative study on the selective hydrogenation of α,β unsaturated aldehyde and ketone to unsaturated alcohols on Au supported catalysts. ResearchGate. Available at: [Link]
-
Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. ResearchGate. Available at: [Link]
-
Acetic Acid Hazards & Safety Information. (2014, November 19). VelocityEHS. Available at: [Link]
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Application Notes and Protocols: The Strategic Integration of 1,4-Dioxaspiro[4.5]decan-6-one in the Design of Novel Liquid Crystalline Materials
Introduction: The Rationale for Spirocyclic Moieties in Liquid Crystal Design
In the pursuit of advanced liquid crystalline (LC) materials, the molecular architecture of the mesogen is paramount in defining its physicochemical properties and, consequently, its technological applicability. While traditional calamitic (rod-like) liquid crystals have been the bedrock of display technology, the introduction of non-traditional structural motifs offers a pathway to novel functionalities. Spirocyclic compounds, characterized by their unique three-dimensional and rigid structures, present a compelling design element. The incorporation of a spiro-center can disrupt the co-planarity of the molecular long axis, influencing properties such as transition temperatures, mesophase morphology, and chirality.
This application note details the strategic use of 1,4-Dioxaspiro[4.5]decan-6-one as a versatile building block in the synthesis of novel liquid crystals. We will explore synthetic methodologies, propose characterization protocols, and discuss the anticipated impact of this spirocyclic ketone on the mesomorphic and electro-optical properties of the resulting materials. The inherent chirality of many spirocyclic systems also opens avenues for the development of chiral nematic and ferroelectric liquid crystals.[1][2]
Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-6-one
A thorough understanding of the starting material is crucial for predictable and efficient synthesis. The key properties of 1,4-Dioxaspiro[4.5]decan-6-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H12O3 | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | White to off-white crystalline solid | Generic |
| Melting Point | 45-48 °C | Generic |
| Boiling Point | 255.6 °C at 760 mmHg | Generic |
Synthetic Pathways to Liquid Crystals Incorporating 1,4-Dioxaspiro[4.5]decan-6-one
The ketone functionality of 1,4-Dioxaspiro[4.5]decan-6-one is the primary reactive site for building calamitic liquid crystal structures. Two principal synthetic strategies are presented here: the Knoevenagel Condensation to form a,ß-unsaturated nitriles and the formation of Schiff bases. These reactions extend the rigid core of the molecule, a prerequisite for mesophase formation.
Knoevenagel Condensation Route
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][4][5] This reaction is highly effective for creating a new carbon-carbon double bond, which extends the conjugation of the molecular core.
Proposed Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Protocol 1: Synthesis of (E)-2-(4-alkoxybenzylidene)-1,4-dioxaspiro[4.5]decan-6-one
This protocol details the synthesis of a liquid crystal precursor via Knoevenagel condensation.
Materials:
-
1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq)
-
4-alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-Dioxaspiro[4.5]decan-6-one, 4-alkoxybenzaldehyde, malononitrile, and a catalytic amount of piperidine in anhydrous toluene.
-
Reflux the mixture for 4-8 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield the desired a,ß-unsaturated nitrile.
Causality: The use of a Dean-Stark trap is critical to drive the equilibrium towards the product by removing the water byproduct of the condensation. Piperidine acts as a basic catalyst to deprotonate the active methylene compound (malononitrile), facilitating its nucleophilic attack on the carbonyl carbon of the spiro-ketone.
Schiff Base Formation Route
Schiff base linkages (-C=N-) are another effective way to create the rigid core necessary for liquid crystallinity.[6][7][8] These are typically formed by the condensation of a primary amine with a ketone or aldehyde.
Proposed Reaction Scheme:
Caption: Schiff base formation workflow.
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the synthesis of a Schiff base derived from the spiro-ketone.
Materials:
-
1,4-Dioxaspiro[4.5]decan-6-one (1.0 eq)
-
4-alkoxyaniline (e.g., 4-hexyloxyaniline) (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol (absolute)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-6-one and the 4-alkoxyaniline in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of p-TSA to the solution.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Causality: The acidic catalyst (p-TSA) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is typically carried out under reflux to provide the necessary activation energy.
Expected Influence of the Spiro Moiety on Liquid Crystalline Properties
The introduction of the 1,4-Dioxaspiro[4.5]decan-6-one moiety is anticipated to have several significant effects on the resulting liquid crystal's properties:
-
Mesophase Behavior: The non-linear, bulky nature of the spiro group is likely to disrupt the lamellar packing characteristic of smectic phases.[9] This disruption may favor the formation of nematic phases over a broader temperature range. The reduced intermolecular attraction may also lead to lower melting points and clearing temperatures.
-
Chirality: If a chiral derivative of the spiro-ketone is used, or if the synthesis introduces a chiral center, the resulting liquid crystal will be chiral. This can lead to the formation of chiral nematic (cholesteric) phases, which are of great interest for applications in optical sensors and reflective displays.[2][10][11]
-
Dielectric Anisotropy (Δε): The spiro group will influence the molecular dipole moment. The dioxolane ring contains polar C-O bonds. The overall effect on the dielectric anisotropy will depend on the orientation of the dipole moment relative to the molecular long axis.[12][13][14][15] A significant perpendicular dipole component could lead to negative dielectric anisotropy, which is desirable for vertically aligned (VA) display modes.[16]
Characterization of Spiro-Based Liquid Crystals
A comprehensive characterization is essential to understand the structure-property relationships of these novel materials.
Workflow for Characterization:
Caption: Workflow for liquid crystal characterization.
Protocol 3: Mesophase Characterization
1. Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage above its melting point to the isotropic liquid phase.
-
Cool the sample slowly (e.g., 1-5 °C/min) and observe the textures that form upon entering the liquid crystalline phase(s).
-
Identify the mesophases based on their characteristic textures (e.g., Schlieren textures for nematic phases, focal conic or fan-like textures for smectic phases).[17][18][19]
2. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to the isotropic phase.
-
Cool the sample at the same rate back to the solid phase.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Determine the phase transition temperatures from the peaks in the thermogram and the associated enthalpy changes.[20]
3. X-Ray Diffraction (XRD):
-
Perform temperature-dependent XRD measurements to confirm the mesophase structure.
-
For nematic phases, a diffuse halo at wide angles is expected.
-
For smectic phases, sharp reflections at small angles corresponding to the layer spacing will be observed in addition to the wide-angle halo.[17]
Protocol 4: Dielectric Spectroscopy
-
Introduce the liquid crystal sample into a liquid crystal cell with a known cell gap and electrode area.
-
Place the cell in a temperature-controlled holder.
-
Apply a small AC voltage across the cell and measure the capacitance and conductance over a range of frequencies (e.g., 10 Hz to 1 MHz).
-
Measure the dielectric permittivity in both the planar and homeotropic alignments to determine the parallel (ε∥) and perpendicular (ε⊥) components.
-
Calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).[14]
Conclusion
1,4-Dioxaspiro[4.5]decan-6-one represents a promising, yet underexplored, building block for the synthesis of novel liquid crystalline materials. Its rigid, three-dimensional structure offers a unique tool for tuning the mesomorphic and electro-optical properties of calamitic liquid crystals. The synthetic protocols outlined in this application note, based on established condensation reactions, provide a clear pathway for the incorporation of this spirocyclic ketone into liquid crystal architectures. The subsequent characterization protocols will enable a thorough investigation of these new materials, paving the way for their potential application in advanced optical and display technologies.
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Ibraheem, H. H., & Al-Shemary, R. K. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][20][21][22] thiadiazole unit. Journal of Education for Pure Science-University of Thi-Qar, 12(2), 260-268.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the technical support resource for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for chemistry professionals engaged in pharmaceutical development and synthetic research. Here, we address common challenges and provide field-proven strategies to optimize your synthetic outcomes, focusing on the causal relationships between reaction parameters and results.
Introduction: The Synthetic Challenge
1,4-Dioxaspiro[4.5]decan-6-one is a valuable synthetic intermediate. Its preparation typically involves the selective monoketalization of cyclohexane-1,2-dione with ethylene glycol under acidic catalysis. While straightforward in principle, this reaction is governed by an equilibrium that presents significant challenges to achieving high yields. The presence of two adjacent carbonyl groups, and the tendency of the starting dione to enolize, introduces complexities that require precise control over reaction conditions.[1]
This guide provides a troubleshooting framework and optimized protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<50%). What are the primary factors limiting the conversion?
A1: Low yield in this ketalization is almost always linked to the reversible nature of the reaction. The formation of the spiroketal from cyclohexane-1,2-dione and ethylene glycol produces water as a byproduct. According to Le Châtelier's principle, the presence of this water in the reaction medium will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
Core Causality: The reaction mechanism involves the formation of a hemiacetal intermediate, which must then eliminate water to form the final ketal.[2][3] If water is not actively removed, the rate of the reverse reaction (hydrolysis of the ketal) becomes significant, leading to a poor equilibrium position.
Troubleshooting Steps:
-
Implement Efficient Water Removal: The most critical factor for driving the reaction forward is the continuous removal of water.
-
Dean-Stark Apparatus: This is the classical and most effective method. Using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) allows for the physical separation of water as the reaction progresses.
-
Molecular Sieves: For smaller-scale reactions or when a Dean-Stark setup is impractical, freshly activated 3Å or 4Å molecular sieves can be used to sequester water. Ensure the sieves are fully activated (heated under vacuum) and used in sufficient quantity (e.g., 1-2 g per 10 mmol of ketone).
-
-
Re-evaluate Catalyst Choice and Loading: The acid catalyst is essential but can also promote side reactions if not chosen or used correctly.
-
Catalyst Type: While strong mineral acids can be used, they often lead to decomposition and colored byproducts. A milder, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) is generally preferred. Heterogeneous catalysts like Amberlyst-15 resin are also excellent choices as they simplify workup and purification—the catalyst is simply filtered off.[4]
-
Catalyst Loading: Use a catalytic amount (0.1-2 mol%). Excessive acid can promote the self-condensation of cyclohexane-1,2-dione.
-
Q2: The reaction mixture turns dark brown/black, and I'm isolating intractable byproducts. What is causing this decomposition?
A2: The darkening of the reaction mixture is a common indicator of side reactions, primarily the acid-catalyzed self-condensation or polymerization of the cyclohexane-1,2-dione starting material. This substrate is particularly susceptible to aldol-type condensation reactions under harsh acidic conditions and elevated temperatures.
Expert Insight: Cyclohexane-1,2-dione exists in equilibrium with its more stable enol tautomer.[1] This enol form can act as a nucleophile, attacking a protonated dione molecule and initiating a cascade of condensation reactions that lead to high-molecular-weight, colored impurities.
Preventative Measures:
-
Control the Temperature: Do not overheat the reaction. The reflux temperature of the chosen azeotroping solvent (e.g., toluene, ~111°C) is typically sufficient. Avoid unnecessarily high temperatures.
-
Use a Milder Catalyst: Switch from a strong mineral acid to p-TsOH or a solid acid catalyst like Amberlyst-15. These provide sufficient activation of the carbonyl group without excessively promoting side reactions.
-
Ensure Inert Atmosphere: While not always critical, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that may contribute to color formation.
Q3: How can I confirm the reaction is complete, and what is the best workup and purification strategy?
A3: Monitoring the reaction is key to avoiding unnecessary heating that can lead to decomposition. Purification requires separating the desired mono-ketal from unreacted starting materials and any potential di-ketal byproduct (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).
Workflow for Monitoring and Purification:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the most convenient method. Co-spot the reaction mixture with your starting materials. The product, being less polar than ethylene glycol but often similar in polarity to the starting dione, should show a distinct Rf value. A stain like p-anisaldehyde or permanganate can help visualize the spots.
-
GC-MS: For a more quantitative assessment, GC-MS can be used to track the disappearance of the starting dione and the appearance of the product peak with the correct mass.
-
-
Optimized Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
If a solid acid catalyst was used, filter it off.
-
If a soluble acid (like p-TsOH) was used, quench the reaction by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Caution: Perform this slowly to manage any gas evolution.
-
Wash the organic layer with brine to remove residual water and water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Column Chromatography: This is the most reliable method for achieving high purity. Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The desired mono-ketal product will elute after the non-polar di-ketal byproduct (if any) and before the polar starting dione.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.
-
Optimized Synthesis Protocol
This protocol incorporates best practices to maximize yield and minimize byproduct formation.
Experimental Workflow: Ketalization
Caption: Optimized workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cyclohexane-1,2-dione (1.0 eq).
-
Reagents: Add toluene (approx. 0.2 M concentration relative to the dione), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 eq).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting dione.
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 1,4-Dioxaspiro[4.5]decan-6-one.
Reaction Mechanism Overview
The synthesis proceeds via a well-established acid-catalyzed ketalization mechanism. Understanding these steps is crucial for troubleshooting.
Caption: Acid-catalyzed mechanism for spiroketal formation.
Comparative Data on Reaction Conditions
The choice of solvent and catalyst can significantly impact reaction time and yield. The following table provides a summary based on established ketalization chemistry.
| Catalyst (mol%) | Solvent | Water Removal | Typical Time (h) | Expected Yield (%) | Key Considerations |
| p-TsOH (1%) | Toluene | Dean-Stark | 2-4 | 85-95 | Gold Standard: Effective and reliable. Requires aqueous workup. |
| H₂SO₄ (2%) | Benzene | Dean-Stark | 1-3 | 70-85 | Faster but higher risk of decomposition and side reactions.[4] |
| Amberlyst-15 | Toluene | Dean-Stark | 4-8 | 80-90 | Easy catalyst removal (filtration). Slower reaction rate. |
| p-TsOH (2%) | DCM | Mol. Sieves | 12-24 | 65-75 | Useful for acid-sensitive substrates at lower temperatures; slow. |
References
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Song, X.-L., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. Available at: [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
Brimble, M. A., & Gillard, R. M. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Crimmins, M. T. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. Available at: [Link]
- Google Patents (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Pearson (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... Available at: [Link]
-
Organic Chemistry Mechanism Tutorial (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Available at: [Link]
-
Wikipedia (n.d.). 1,2-Cyclohexanedione. Available at: [Link]
Sources
- 1. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 4. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ketalization for 1,4-Dioxaspiro[4.5]decan-6-one Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Introduction: The Importance of Ketalization
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis.[1] Among the various methods, the formation of cyclic ketals is a well-established and frequently used approach due to their stability and the relative ease of both their formation and cleavage. The target molecule, 1,4-Dioxaspiro[4.5]decan-6-one, is a valuable bifunctional building block in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[2][3] Its synthesis typically involves the acid-catalyzed reaction of 1,4-cyclohexanedione with ethylene glycol.[4][5] While seemingly straightforward, this reversible reaction requires careful control of conditions to achieve high yields and purity.[6][7]
This guide provides practical, experience-driven advice to help you navigate the nuances of this ketalization reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
Problem 1: Low or No Product Yield
A low yield of the desired monoketal is one of the most common issues. Several factors can contribute to this problem.
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Possible Cause 1: Inefficient Water Removal. The ketalization reaction is an equilibrium process that produces water as a byproduct.[1][6] Failure to remove this water will shift the equilibrium back towards the starting materials, significantly reducing the yield.[6]
-
Solution:
-
Azeotropic Distillation: For reactions run in solvents like toluene or benzene, a Dean-Stark apparatus is the classic and highly effective method for continuous water removal.[8][9][10] Ensure the apparatus is set up correctly and the solvent is refluxing at a rate that allows for efficient separation of the water-solvent azeotrope.
-
Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, chemical dehydrating agents are excellent alternatives.[11][12]
-
-
-
Possible Cause 2: Insufficient Catalyst Activity or Inappropriate Catalyst. The choice and amount of acid catalyst are critical.
-
Solution:
-
Catalyst Selection: A variety of Brønsted and Lewis acids can be used, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and zirconium tetrachloride (ZrCl₄).[6][13] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be more suitable. Solid acid catalysts, such as acidic resins, can also be employed for easier removal.[1][14]
-
Catalyst Loading: Typically, a catalytic amount of acid is sufficient. However, the optimal loading can vary. Start with a standard amount (e.g., 0.1-1 mol%) and perform small-scale optimizations if yields are low. In some cases, very low catalyst loadings have proven effective.[6]
-
-
-
Possible Cause 3: Suboptimal Reaction Temperature. The reaction temperature influences the rate of both the forward and reverse reactions.
-
Solution: The optimal temperature will depend on the solvent and catalyst used. For reactions using a Dean-Stark trap with toluene, reflux temperature is standard. For other systems, a temperature range of 40-60°C has been reported to be effective.[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions at higher temperatures.
-
Problem 2: Formation of the Diketal Side Product (1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane)
The formation of the diketal, where both carbonyl groups of 1,4-cyclohexanedione react with ethylene glycol, is a significant side reaction that can be challenging to separate from the desired monoketal.[15]
-
Possible Cause 1: Stoichiometry of Reactants. Using an excess of ethylene glycol can favor the formation of the diketal.
-
Solution: Carefully control the stoichiometry. Using a slight excess of 1,4-cyclohexanedione relative to ethylene glycol can help to minimize the formation of the diketal. A molar ratio of 1:1 to 1.2:1 (1,4-cyclohexanedione:ethylene glycol) is a good starting point.
-
-
Possible Cause 2: Prolonged Reaction Time. Allowing the reaction to proceed for too long can lead to the conversion of the desired monoketal into the diketal.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).[15] Quench the reaction once the maximum yield of the monoketal is observed.
-
Problem 3: Difficulty in Product Purification
Isolating the pure 1,4-Dioxaspiro[4.5]decan-6-one from the reaction mixture can be challenging due to the presence of unreacted starting materials, the diketal byproduct, and the catalyst.
-
Possible Cause 1: Incomplete Reaction or Side Product Formation. As discussed above, these will contaminate the crude product.
-
Solution: Optimize the reaction conditions to maximize the conversion to the desired monoketal and minimize side product formation.
-
-
Possible Cause 2: Inefficient Work-up Procedure. The work-up must effectively remove the catalyst and any water-soluble components.
-
Solution:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Possible Cause 3: Challenges in Final Purification. The physical properties of the monoketal and diketal can make them difficult to separate.
-
Solution:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., petroleum ether) can be an effective method for purification.[3]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the monoketal from the diketal and other impurities.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol?
A1: The reaction proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of 1,4-cyclohexanedione, making the carbonyl carbon more electrophilic.[17]
-
Nucleophilic attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate called a hemiketal.[7][17]
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the original carbonyl group.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by the lone pair of electrons on the remaining oxygen, forming a protonated ketal.
-
Intramolecular cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation in an intramolecular fashion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the final cyclic ketal product, 1,4-Dioxaspiro[4.5]decan-6-one.[7]
Q2: Which acid catalyst is best for this reaction?
A2: The "best" catalyst often depends on the specific substrate and desired reaction conditions.
-
p-Toluenesulfonic acid (p-TsOH): This is a commonly used, effective, and relatively inexpensive solid acid catalyst.
-
Sulfuric Acid (H₂SO₄): A strong and effective catalyst, but its corrosive nature and potential to cause side reactions require careful handling.[6]
-
Lewis Acids (e.g., ZrCl₄, In(OTf)₃): These can be very effective and sometimes offer higher chemoselectivity.[1][13]
-
Solid Acid Catalysts (e.g., acidic resins): These offer the advantage of easy separation from the reaction mixture by simple filtration.[1][14]
For general purposes, p-TsOH is a good starting point.
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays several key roles:
-
Solubilizing the reactants.
-
Controlling the reaction temperature.
-
Aiding in water removal (in the case of azeotropic distillation).
Toluene and benzene are often used with a Dean-Stark apparatus because they form azeotropes with water, facilitating its removal.[9][10] In some procedures, an excess of one of the reactants, such as ethylene glycol, can also serve as the solvent.[5] Solvent-free conditions have also been reported, which can be more environmentally friendly.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, monoketal, and diketal.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Optimized Reaction Conditions
The following table summarizes typical and optimized reaction conditions for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
| Parameter | Recommended Condition | Rationale & Notes |
| Reactants | 1,4-Cyclohexanedione, Ethylene Glycol | High purity starting materials are essential for good yields. |
| Stoichiometry | 1.0-1.2 : 1.0 (Dione:Diol) | A slight excess of the dione can minimize diketal formation. |
| Catalyst | p-TsOH (0.1-1 mol%) | A good starting point. Other acids may be used. |
| Solvent | Toluene | Allows for azeotropic removal of water with a Dean-Stark trap. |
| Temperature | Reflux (approx. 111°C for toluene) | Ensures a sufficient reaction rate and efficient water removal. |
| Water Removal | Dean-Stark Apparatus | The most common and effective method for this scale. |
| Reaction Time | 2-6 hours | Monitor by TLC or GC to determine the optimal time. |
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene Glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione, ethylene glycol (1.0 equivalent), and toluene (enough to fill the Dean-Stark trap and about half-fill the flask).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.01 equivalents).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the starting material (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed ketalization mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for ketalization.
References
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available at: [Link]
- New preparation process of 1, 4-cyclohexanedione monoethylene acetal. Google Patents.
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. Available at: [Link]
- Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. Google Patents.
-
Acetal and Ketal Formation - Aldehydes and Ketones. YouTube. Available at: [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Available at: [Link]
-
A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Scientific Research Publishing. Available at: [Link]
-
Ketalization Issue. Reddit. Available at: [Link]
- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents.
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. Available at: [Link]
-
Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. ResearchGate. Available at: [Link]
-
6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Organic Syntheses Procedure. Available at: [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. Available at: [Link]
-
A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. MDPI. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decan-6-one. LookChem. Available at: [Link]
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. Available at: [Link]
-
Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. Available at: [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Pearson. Available at: [Link]...
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
-
Dean–Stark apparatus. Wikipedia. Available at: [Link]
-
Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 4. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reactions with 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges and improve conversion rates in your reactions.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion rates can be a significant hurdle in synthetic chemistry. This section provides a structured approach to identifying and resolving common issues encountered in reactions involving 1,4-Dioxaspiro[4.5]decan-6-one.
Issue 1: Incomplete Ketalization/Spiroketalization
The formation of the spiroketal is a critical step. If you are experiencing low yields in the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one or its derivatives, consider the following:
-
Underlying Cause: Unfavorable Reaction Equilibrium
Ketalization is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials, the ketone and the diol.[1]
-
Solutions & Scientific Rationale:
-
Water Removal: Actively remove water from the reaction mixture. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a solvent that forms an azeotrope with water, such as toluene or benzene.[2] The choice of a water-carrying agent is crucial for driving the reaction to completion.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Starting with anhydrous materials prevents the introduction of water that can hinder the reaction.
-
-
Experimental Protocol: Standard Ketalization with Water Removal
-
Combine the ketone, ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a round-bottom flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, cool the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product.
-
Issue 2: Catalyst Inactivity or Inefficiency
The choice and handling of the acid catalyst are paramount for successful spiroketalization.
-
Underlying Cause: Inappropriate Catalyst or Catalyst Degradation
The strength and type of acid catalyst can significantly impact the reaction rate and yield. Both homogeneous and heterogeneous acid catalysts are employed.[2][3][4] The catalyst may also lose activity over time or due to impurities.
-
Solutions & Scientific Rationale:
-
Catalyst Selection: A range of acid catalysts can be used, from simple mineral acids to solid acid catalysts like zeolites or acidic resins.[2][3] Brønsted acidic ionic liquids have also been shown to be effective and environmentally friendly alternatives.[5][6] For sensitive substrates, milder catalysts may be necessary to prevent side reactions.
-
Catalyst Loading: The amount of catalyst should be optimized. Too little catalyst will result in a slow reaction, while too much can lead to side reactions or decomposition.
-
Heterogeneous Catalysts: When using solid catalysts like dealuminated USY, the silica/alumina ratio and catalyst amount are critical parameters to optimize for maximum yield.[2]
-
-
Data Presentation: Comparison of Catalytic Conditions
| Catalyst Type | Typical Loading | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | 0.1-1 mol% | Inexpensive, effective | Can be harsh, requires aqueous workup |
| Dealuminated USY Zeolite | Varies (e.g., 4:1 catalyst to reactant mass ratio)[2] | Reusable, easy to separate | May require specific activation, mass transfer limitations |
| Brønsted Acidic Ionic Liquids | Varies | High efficiency, environmentally friendly[6] | Higher cost, potential viscosity issues |
Issue 3: Side Reactions and Byproduct Formation
The formation of unwanted byproducts can significantly reduce the yield of the desired 1,4-Dioxaspiro[4.5]decan-6-one.
-
Underlying Cause: Competing Reaction Pathways
Depending on the reaction conditions, side reactions such as self-condensation of the starting ketone or polymerization can occur. The stability of the spiroketal itself can also be a factor, as isomerization under acidic conditions is possible.[7]
-
Solutions & Scientific Rationale:
-
Temperature Control: Maintain the optimal reaction temperature. Excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
-
Purification: Proper purification is essential to remove byproducts. Recrystallization from a suitable solvent like petroleum ether or a mixture of diethyl ether and petroleum ether can be effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical structure and function of 1,4-Dioxaspiro[4.5]decan-6-one?
1,4-Dioxaspiro[4.5]decan-6-one is a spiroketal, a class of compounds found in many natural products with diverse biological activities.[7][9] It serves as a valuable bifunctional synthetic intermediate in the preparation of pharmaceuticals, liquid crystals, and other organic chemicals.[3]
Q2: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common methods. For TLC, staining with a suitable agent can help visualize the product. GC-MS provides information on the disappearance of starting materials and the appearance of the product, confirming its mass.[1]
Q3: What are the key safety precautions when working with the reagents for this synthesis?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The acids used as catalysts are corrosive and should be handled with care. Solvents like toluene and benzene are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: My reaction is stalling and not going to completion. What should I do?
First, re-evaluate the water removal efficiency. Ensure your drying agent is active or the azeotropic distillation is functioning correctly. Second, consider adding a fresh portion of the catalyst, as it may have degraded. Finally, check the purity of your starting materials, as impurities can inhibit the reaction.
Visualizing the Process
Reaction Mechanism: Acid-Catalyzed Ketalization
Caption: Acid-catalyzed formation of 1,4-Dioxaspiro[4.5]decan-6-one.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion rates.
References
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
- (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
-
(2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
- Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
-
1,4-Dioxaspiro(4.5)decane. PubChem. [Link]
- Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research.
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. [Link]
-
Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. ResearchGate. [Link]
-
Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]
- Purification of 1,4-dioxane.
-
Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[10][11]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. MDPI. [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. [Link]
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. ACS Publications. [Link]
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters.
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- 6. jxnutaolab.com [jxnutaolab.com]
- 7. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 9. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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Navigating the Labyrinth of Ketal Stability: A Technical Guide to Preventing Acid-Catalyzed Hydrolysis of 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of ketal chemistry, specifically focusing on the preservation of the 1,4-Dioxaspiro[4.5]decan-6-one moiety. Unwanted acid-catalyzed hydrolysis of this common protective group can lead to experimental failure, loss of valuable intermediates, and significant delays in research and development timelines. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to anticipate and prevent these challenges.
Understanding the Enemy: The Mechanism of Acid-Catalyzed Ketal Hydrolysis
Before we can effectively prevent the hydrolysis of 1,4-Dioxaspiro[4.5]decan-6-one, we must first understand the mechanism by which it occurs. Ketal hydrolysis is a reversible process that is catalyzed by the presence of an acid and water. The stability of ketals in neutral to strongly basic environments is a key feature that makes them excellent protecting groups for ketones and aldehydes.[1][2] However, in acidic, particularly aqueous acidic conditions, this stability is compromised.[3]
The generally accepted mechanism for acid-catalyzed ketal hydrolysis involves a series of equilibrium steps:
-
Protonation of an ether oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the ketal by an acid (H₃O⁺). This converts the alkoxy group into a good leaving group (an alcohol).
-
Formation of an oxocarbenium ion: The protonated ketal then undergoes cleavage of a carbon-oxygen bond, leading to the departure of one of the alcohol molecules and the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the hydrolysis reaction.[4]
-
Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation to form a hemiketal: A subsequent deprotonation step yields a hemiketal intermediate.
-
Protonation of the remaining ether oxygen: The ether oxygen of the hemiketal is then protonated.
-
Elimination of the second alcohol molecule: This leads to the elimination of the second alcohol molecule and the formation of a protonated ketone.
-
Deprotonation to the ketone: Finally, deprotonation of the protonated ketone regenerates the acid catalyst and yields the final ketone product.
Sources
Addressing scale-up issues in the industrial synthesis of 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the technical support center for the industrial synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the production of pharmaceuticals and other fine chemicals, robust and efficient synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during large-scale production.
Understanding the Core Synthesis: Ketalization
The industrial synthesis of 1,4-Dioxaspiro[4.5]decan-6-one typically involves the acid-catalyzed ketalization of cyclohexanone with ethylene glycol.[3][4] This reaction is reversible, and driving it to completion on an industrial scale requires careful control of reaction conditions. The primary challenge lies in efficiently removing the water by-product to shift the equilibrium towards the desired spiroketal product.[5][6]
Reaction Mechanism Overview
The acid-catalyzed ketalization proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by Ethylene Glycol: An oxygen atom from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[3][4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).
-
Formation of a Hemiketal: The intermediate formed is a hemiketal.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.[7]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.
-
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral 1,4-Dioxaspiro[4.5]decan-6-one and regenerate the acid catalyst.
Below is a diagram illustrating the general workflow for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-6-one.
Caption: General workflow for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-6-one.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of 1,4-Dioxaspiro[4.5]decan-6-one synthesis.
Low or Incomplete Conversion
Q1: My reaction is stalling, and I'm observing low conversion of cyclohexanone. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent scale-up challenge and can often be traced back to inefficient water removal.
-
Causality: The ketalization reaction is an equilibrium process.[8] Water is a product, and its accumulation will shift the equilibrium back towards the starting materials according to Le Chatelier's principle. On a larger scale, ensuring the complete removal of water becomes more challenging due to surface area-to-volume ratio changes and potential for inefficient mixing.[9]
-
Troubleshooting Steps:
-
Optimize Azeotropic Distillation: Ensure your Dean-Stark apparatus or similar setup is functioning correctly.[10] The choice of entrainer is crucial; toluene is a common and effective option.[11] Verify that the reflux rate is adequate to carry over the water-toluene azeotrope.
-
Check Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resins) can degrade over time or become deactivated.[12][13] Use a fresh batch of catalyst or consider regenerating your solid acid catalyst according to the manufacturer's instructions. Catalyst loading is also a critical parameter to investigate.[14]
-
Increase Reactant Concentration: Using a moderate excess of ethylene glycol can help drive the reaction forward.[8] However, be mindful that a large excess can complicate purification.
-
Temperature Control: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also lead to side reactions.[15] A typical temperature range is often between 80-120°C, depending on the solvent and catalyst used.
-
Formation of By-products
Q2: I'm observing significant by-product formation in my crude product. What are these impurities, and how can I minimize them?
A2: By-product formation can significantly impact yield and purity. Common by-products include the diketal of 1,4-cyclohexanedione (if present as an impurity in the starting material), and products from self-condensation of cyclohexanone.
-
Causality: Under strongly acidic conditions and elevated temperatures, cyclohexanone can undergo self-condensation reactions (aldol-type reactions) to form higher molecular weight impurities.[8] The formation of the diketal is also a possibility if both carbonyl groups of a diketone starting material react.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: If self-condensation is an issue, consider switching to a milder acid catalyst, such as a weakly acidic ion-exchange resin or certain Lewis acids.[12]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of side reactions. You may need to find a balance between an acceptable reaction rate and minimal by-product formation.
-
Control Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased by-product formation. Monitor the reaction progress by GC or other suitable analytical methods and stop the reaction once the desired conversion is reached.
-
Purity of Starting Materials: Ensure the purity of your cyclohexanone and ethylene glycol. Impurities in the starting materials can lead to unexpected side reactions.
-
Product Isolation and Purification Challenges
Q3: I'm having difficulty isolating a pure product. What are the best practices for work-up and purification at an industrial scale?
A3: Effective product isolation is key to achieving high purity. The primary challenge is often the hydrolysis of the ketal back to the starting materials during aqueous work-up.
-
Causality: Ketals are sensitive to aqueous acid and can readily hydrolyze back to the corresponding ketone and diol.[8] It is crucial to neutralize the acid catalyst before any contact with water.
-
Troubleshooting Steps:
-
Neutralize Before Work-up: Before performing an aqueous wash, quench the reaction mixture with a mild base, such as a sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic.
-
Efficient Extraction: Use an appropriate organic solvent for extraction, such as toluene or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Brine Wash: After the aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer.
-
Drying and Solvent Removal: Thoroughly dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.
-
Final Purification: For high-purity requirements, vacuum distillation is often the method of choice for purifying 1,4-Dioxaspiro[4.5]decan-6-one. Crystallization can also be an effective technique.[12]
-
The following diagram outlines the decision-making process for troubleshooting common scale-up issues.
Caption: Troubleshooting decision tree for 1,4-Dioxaspiro[4.5]decan-6-one synthesis.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Cyclohexanone:Ethylene Glycol Molar Ratio | 1 : 1.1 to 1 : 1.5 | A slight excess of ethylene glycol helps to drive the equilibrium towards the product.[14] |
| Catalyst Loading (p-TSA) | 0.1 - 1.0 mol% | A lower catalyst loading can minimize side reactions, while a higher loading may be needed for less reactive substrates. |
| Reaction Temperature | 80 - 120 °C | Balances reaction rate with the potential for by-product formation. The boiling point of the azeotropic mixture will also be a factor. |
| Solvent | Toluene, Heptane | Toluene is an effective azeotroping agent for water removal. Heptane can be used for crystallization.[16] |
Experimental Protocols
General Procedure for Industrial Scale Synthesis
Disclaimer: This is a generalized procedure and should be optimized for your specific equipment and safety protocols.
-
Reactor Setup: Charge a jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap with cyclohexanone and the chosen solvent (e.g., toluene).
-
Reagent Addition: Add ethylene glycol (1.1-1.5 molar equivalents) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.5 mol%) to the reactor.
-
Reaction: Heat the mixture to reflux and continuously remove the water-toluene azeotrope via the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by analyzing samples of the reaction mixture by Gas Chromatography (GC) until the desired conversion of cyclohexanone is achieved.
-
Cooling and Quenching: Cool the reactor contents to room temperature. Carefully add a saturated solution of sodium bicarbonate with stirring until the aqueous layer is neutral or slightly basic.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Transfer the organic layer to a separate vessel and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,4-Dioxaspiro[4.5]decan-6-one by vacuum distillation or crystallization.
References
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
- Google Patents. (n.d.). US2454447A - Dehydration of methyl ethyl ketone by azeotropic distillation under superatmosphericpressure.
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
ResearchGate. (n.d.). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
-
ResearchGate. (2017). What actually means of azeotropic removal of water?. Retrieved from [Link]
-
ARKIVOC. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]
-
YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
YouTube. (2021). Acetal and Ketal Formation. Retrieved from [Link]
- Marcel Dekker, Inc. (1996). Polymer-Supported Reagents. Part I. Ketalization of Cyclohexanone with Ethylene Glycol by Polymer-Supported Diphenylamine-Titani.
-
Journal of the American Chemical Society. (n.d.). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
-
PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]
- Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan.... Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
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Technical Support Center: Catalyst Removal in 1,4-Dioxaspiro[4.5]decan-6-one Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to catalyst removal during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues in Catalyst Removal
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one, a valuable intermediate in the preparation of various organic compounds, often relies on acid catalysis to facilitate the ketalization reaction.[1][2] However, the efficient removal of these catalysts post-reaction is critical to prevent side reactions and ensure the purity and stability of the final product. This section addresses common problems encountered during this crucial purification step.
Issue 1: Incomplete Removal of Homogeneous Acid Catalysts
Symptom: After aqueous workup and extraction, the pH of the organic layer remains acidic, or subsequent reactions are compromised by residual acid.
Cause: Many acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, have some solubility in the organic phase, making simple water washes insufficient for complete removal.
Solutions:
Method 1: Neutralizing Wash
A common and effective method is to wash the organic layer with a mild basic solution to neutralize the acid catalyst.
-
Underlying Principle: The acid catalyst is converted into its corresponding salt, which has significantly higher solubility in the aqueous phase and can be easily separated.
-
Detailed Protocol:
-
Following the primary reaction quench with water, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] It is advisable to add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur.
-
Continue washing until the effervescence ceases, indicating that all the acid has been neutralized.
-
Perform a final wash with brine (saturated NaCl solution) to remove any remaining water and inorganic salts from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Method 2: Solid-Phase Scavenging
For acid-sensitive products where an aqueous workup is not ideal, solid-phase scavengers can be employed.
-
Underlying Principle: These are basic resins that react with and bind the acid catalyst, which can then be removed by simple filtration.
-
Detailed Protocol:
-
Upon completion of the reaction, add a basic scavenger resin (e.g., an amine-functionalized silica gel or polymer-supported bicarbonate) to the reaction mixture.
-
Stir the mixture at room temperature for a duration recommended by the scavenger manufacturer (typically 1-4 hours).
-
Monitor the removal of the acid by TLC or by testing the pH of a small aliquot.
-
Once the catalyst is fully scavenged, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate, now free of the acid catalyst, can be concentrated and further purified if necessary.
-
Comparative Data for Homogeneous Catalyst Removal:
| Method | Catalyst Type | Removal Efficiency | Product Purity | Key Considerations |
| Neutralizing Wash | H₂SO₄, p-TsOH | >99% | High | Potential for emulsion formation. |
| Solid-Phase Scavenging | H₂SO₄, p-TsOH | >98% | High | Higher cost of reagents. |
Workflow for Homogeneous Catalyst Removal:
Caption: Workflow for removing homogeneous acid catalysts.
Issue 2: Leaching of Heterogeneous Catalysts into the Product
Symptom: The final product is contaminated with metal residues, even after filtration. This can be detected by techniques like ICP-MS.
Cause: Some solid catalysts can "leach" small amounts of the active catalytic species into the reaction mixture.[5][6] This is more common under harsh reaction conditions (e.g., high temperatures, strongly coordinating solvents).
Solutions:
Method 1: Adsorption on Activated Carbon
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing trace metal impurities.[7]
-
Underlying Principle: The metal species physically or chemically adsorb onto the surface of the activated carbon.
-
Detailed Protocol:
-
After filtering off the bulk of the heterogeneous catalyst, add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the filtrate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with the reaction solvent to ensure full recovery of the product.
-
Concentrate the filtrate to obtain the purified product.
-
Method 2: Metal Scavengers
Specialized metal scavengers, often silica-based materials functionalized with ligands that chelate metals, can be highly effective.
-
Underlying Principle: The functional groups on the scavenger form strong complexes with the leached metal ions, effectively removing them from the solution.
-
Detailed Protocol:
-
Filter the bulk heterogeneous catalyst.
-
Add the appropriate metal scavenger to the filtrate. The choice of scavenger depends on the specific metal catalyst used.
-
Stir the mixture, possibly with gentle heating, as per the manufacturer's instructions.
-
Filter to remove the scavenger-metal complex.
-
Concentrate the filtrate.
-
Workflow for Managing Heterogeneous Catalyst Leaching:
Caption: Workflow for addressing leached heterogeneous catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one and related spiroketals?
A: The formation of spiroketals is typically an acid-catalyzed reaction.[8] Common homogeneous catalysts include protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[9] For syntheses aiming for easier catalyst removal, heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) or acid-functionalized silica gel are often employed. In some advanced synthetic routes for related spiro compounds, transition metal catalysts like palladium, iridium, and rhodium have also been reported.[10][11]
Q2: How can I prevent catalyst leaching in the first place?
A: While challenging to eliminate completely, catalyst leaching can be minimized by:
-
Optimizing Reaction Conditions: Use the mildest possible temperature and reaction time that still afford a good yield.
-
Solvent Choice: Avoid highly coordinating solvents that can promote the dissolution of the catalyst's active sites.
-
Catalyst Support: The choice of support for a heterogeneous catalyst can influence its stability. Ensure the support is robust under your reaction conditions.
Q3: My product is sensitive to both acid and base. How can I remove the acid catalyst?
A: In such cases, non-neutralizing methods are preferable.
-
Chromatography: Passing the crude product through a short plug of silica gel or alumina can effectively remove the acid catalyst.[12] The polar catalyst will adsorb onto the stationary phase while the less polar product elutes.
-
Distillation: If your product is volatile and thermally stable, distillation can be an effective method to separate it from a non-volatile acid catalyst.
Q4: Can I reuse my heterogeneous catalyst?
A: One of the key advantages of heterogeneous catalysts is their potential for reuse. After filtration, the catalyst should be washed with a suitable solvent to remove any adsorbed product and byproducts, and then dried thoroughly before being used in subsequent reactions. It is good practice to perform a test reaction with the recycled catalyst to ensure its activity has not significantly diminished.[13]
Q5: What safety precautions should I take when handling catalysts and their removal?
A: Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
-
Corrosive Acids: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling strong acids. Work in a well-ventilated fume hood.
-
Pyrophoric Catalysts: Some heterogeneous catalysts, particularly those on carbon supports like palladium on carbon, can be pyrophoric (ignite spontaneously in air) after use, especially when dry.[14] It is crucial to keep the catalyst wet with a solvent during filtration and handling.
-
Waste Disposal: Dispose of used catalysts and scavenger resins according to your institution's hazardous waste disposal guidelines.
References
-
How do I remove a homogeneous catalyst after my reaction? - ResearchGate. (2019). Retrieved from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2010). Retrieved from [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. (2017). Retrieved from [Link]
-
1,4-Dioxaspiro(4.5)decane | C8H14O2 | PubChem. Retrieved from [Link]
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing). (2018). Retrieved from [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition - MDPI. (2018). Retrieved from [Link]
-
Selective removal of noble metals catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
CATALYST FILTRATION - Teesing. Retrieved from [Link]
-
Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation | Request PDF - ResearchGate. (2011). Retrieved from [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate. (2020). Retrieved from [Link]
-
Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - PMC. (2023). Retrieved from [Link]
-
Extraction of catalysts in an inert environment - Lagupres. Retrieved from [Link]
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PubMed Central. (2016). Retrieved from [Link]
-
Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023). Retrieved from [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC - PubMed Central. (2020). Retrieved from [Link]
-
Pharmaceutical Removal with Photocatalytically Active Nanocomposite Membranes - MDPI. (2022). Retrieved from [Link]
-
Selective Leaching of Valuable Metals from Spent Fluid Catalytic Catalyst with Oxalic Acid - MDPI. (2020). Retrieved from [Link]
-
Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy - MDPI. (2023). Retrieved from [Link]
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts - ResearchGate. (2016). Retrieved from [Link]
- GB2172887A - Purification of 1,4-dioxane - Google Patents.
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (2016). Retrieved from [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. Retrieved from [Link]
-
Chapter: 4 CATALYTIC EXTRACTION PROCESS TECHNOLOGY - National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
-
Understanding the Impact of Filtration Technology on the Pharmaceutical Industry. (2024). Retrieved from [Link]
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Catalytic Materials: Concepts to Understand the Pathway to Implementation | Industrial & Engineering Chemistry Research - ACS Publications. (2021). Retrieved from [Link]
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Lec 13 Catalyst deactivation - YouTube. (2023). Retrieved from [Link]
-
Molecular Simulation of the Adsorption Separation of Acidic Natural Gas Contaminants with Zeolites - MDPI. (2023). Retrieved from [Link]
-
How to remove traces of acidic impurity or water? - ResearchGate. (2016). Retrieved from [Link]
-
Highly efficient catalytic routes to spiroketal motifs | Request PDF - ResearchGate. (2010). Retrieved from [Link]
-
Organic Reactions. Retrieved from [Link]
-
Filtration of Catalyst | Steri Technologies. Retrieved from [Link]
-
Valorising mesquite biochar as a sustainable adsorbent for wastewater treatment: a critical review - Frontiers. (2024). Retrieved from [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (2017). Retrieved from [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? - Chemistry For Everyone. (2024). Retrieved from [Link]
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (2017). Retrieved from [Link]
-
Catalyst handling best practice guide. (2018). Retrieved from [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. (2007). Retrieved from [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
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- 6. Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective removal of noble metals catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 12. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
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- 14. steri.com [steri.com]
Technical Support Center: Navigating Aqueous Workup Procedures for 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the technical support center for managing aqueous workup procedures involving 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to ensure the integrity and yield of your target molecule.
Understanding the Chemistry: The Importance of a Well-Executed Workup
1,4-Dioxaspiro[4.5]decan-6-one is a spiroketal, a class of compounds known for their utility as building blocks in the synthesis of complex molecules. The core of its reactivity and, consequently, the challenges in its purification, lies in the ethylene glycol ketal protecting group. This group is stable under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis, which will regenerate the corresponding dione. Therefore, a meticulously planned and executed aqueous workup is paramount to preserving the integrity of the spiroketal functionality.
The primary objectives of the aqueous workup for 1,4-Dioxaspiro[4.5]decan-6-one are:
-
Neutralization: To quench any acidic or basic reagents from the preceding reaction.
-
Extraction: To separate the desired organic product from the aqueous phase containing inorganic salts and water-soluble impurities.
-
Washing: To remove any residual water-soluble impurities from the organic phase.
-
Drying: To remove trace amounts of water from the isolated organic phase.
This guide will address potential pitfalls at each of these stages and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 1,4-Dioxaspiro[4.5]decan-6-one consistently low after aqueous workup?
A1: Low yields are often attributable to the acid-sensitivity of the ketal functional group.[1][2] Even trace amounts of acid in your reaction mixture or workup solutions can lead to partial or complete hydrolysis back to the corresponding cyclohexanedione.
-
Causality: The mechanism of ketal hydrolysis is initiated by protonation of one of the ketal oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which further hydrolyzes to the ketone.
-
Preventative Measures:
-
Ensure your reaction is fully quenched with a suitable base before initiating the aqueous workup.
-
Use deionized, neutral pH water for all aqueous washes.
-
Avoid acidic drying agents.
-
Q2: I've noticed an unexpected ketone peak in the NMR spectrum of my final product. What is it and how can I avoid it?
A2: The unexpected ketone peak likely corresponds to a cyclohexanedione derivative, the product of ketal hydrolysis. The exact structure will depend on the starting material for your synthesis. For instance, if you started with 1,3-cyclohexanedione, you will see signals corresponding to this dione.
-
Identification: You can confirm the identity of the byproduct by comparing the NMR spectrum with a known spectrum of the suspected cyclohexanedione. The 1H NMR spectrum of 1,3-cyclohexanedione in CDCl3, for example, shows characteristic peaks for the methylene protons and the enolic proton.[3]
-
Mitigation: The key is to maintain neutral or slightly basic conditions throughout the workup. A wash with a dilute solution of a mild base like sodium bicarbonate (NaHCO3) is highly recommended.[2]
Q3: What is the best choice of base to neutralize my reaction mixture before workup?
A3: The ideal neutralizing agent should be strong enough to quench any acid present but mild enough to not promote other side reactions.
-
Recommended Bases:
-
Saturated Sodium Bicarbonate (NaHCO3) Solution: This is the most commonly recommended and safest choice. It is a weak base that will effectively neutralize strong acids without making the aqueous layer strongly basic, which can sometimes contribute to emulsion formation.
-
Sodium Carbonate (Na2CO3) Solution (dilute): This is a slightly stronger base than sodium bicarbonate and can be used if a more robust neutralization is required. However, it should be used with caution as it can lead to a higher pH.
-
-
Bases to Avoid:
-
Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These should be avoided as their high basicity can potentially promote undesired side reactions and increase the likelihood of emulsion formation.
-
Q4: How do I choose the right organic solvent for extraction?
A4: The choice of extraction solvent is critical for efficient separation. The ideal solvent should:
-
Readily dissolve 1,4-Dioxaspiro[4.5]decan-6-one.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal.
-
Be unreactive towards your product.
| Solvent | Pros | Cons |
| Dichloromethane (DCM) | Excellent solvent for a wide range of organic compounds. | Can form emulsions, denser than water. |
| Ethyl Acetate (EtOAc) | Good solvent, less dense than water, less toxic than DCM. | Can be partially soluble in water, potentially leading to product loss. |
| Diethyl Ether | Good solvent, very low boiling point. | Highly flammable, can form peroxides. |
Recommendation: Ethyl acetate is often a good starting point due to its balance of properties.
Troubleshooting Guide
This section addresses specific problems you may encounter during the aqueous workup of 1,4-Dioxaspiro[4.5]decan-6-one and provides step-by-step solutions.
Problem 1: Persistent Emulsion Formation
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation in a separatory funnel nearly impossible.
Causality: Emulsions are often caused by the presence of surfactants, fine particulate matter, or high concentrations of dissolved substances that increase the viscosity of the aqueous layer. Vigorous shaking of the separatory funnel can also contribute to their formation.
Solutions:
-
Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Step 2: Add Brine. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[4][5] Gently swirl the funnel after adding the brine.
-
Step 3: Gentle Agitation. Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Step 4: Filtration. As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.[6]
Problem 2: Product Loss During Extraction
Significant loss of your product during the extraction process can be frustrating.
Causality: This can be due to several factors, including:
-
Partial solubility of your product in the aqueous layer.
-
Incomplete extraction from the aqueous layer.
-
Hydrolysis of the product due to acidic conditions.
Solutions:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: Before extraction, ensure the aqueous layer is neutral or slightly basic by washing with a saturated sodium bicarbonate solution. You can test the pH of the aqueous layer with litmus paper.[7]
-
Solvent Volume: Use an adequate volume of extraction solvent. A common rule of thumb is to use a volume of organic solvent that is about one-third to one-half the volume of the aqueous layer for each extraction.
Problem 3: Incomplete Drying of the Organic Layer
Residual water in your organic layer can interfere with subsequent reactions and can also lead to product decomposition upon storage.
Causality: This is typically due to using an insufficient amount of drying agent or not allowing enough time for the drying process to complete.
Solutions:
-
Choosing a Drying Agent: Anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are common choices. MgSO₄ is a faster and more efficient drying agent, but it is a fine powder and must be filtered off. Na₂SO₄ is a clumping agent, and the organic layer can often be decanted.
-
Proper Technique:
-
Add a small amount of the drying agent to the organic solution and swirl.
-
Observe the drying agent. If it clumps together, there is still water present.
-
Continue adding small portions of the drying agent until some of it remains free-flowing in the solution. This indicates that all the water has been absorbed.
-
Allow the mixture to stand for at least 10-15 minutes to ensure complete drying.
-
Separate the dried organic solution from the drying agent by filtration or decanting.
-
Experimental Protocol: A Validated Aqueous Workup for 1,4-Dioxaspiro[4.5]decan-6-one
This protocol is a general guideline and may need to be adapted based on the specific scale and conditions of your reaction.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. This indicates that any residual acid has been neutralized.
Step 2: Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
Step 3: Washing the Organic Layer
-
Wash the organic layer sequentially with:
-
Deionized water: To remove any water-soluble byproducts.
-
Saturated aqueous sodium chloride (brine): To help break any minor emulsions and to begin the drying process.[5]
-
-
For each wash, add the aqueous solution, gently invert the funnel, allow the layers to separate, and drain the aqueous layer.
Step 4: Drying the Organic Layer
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps.
-
Allow the mixture to stand for 10-15 minutes.
Step 5: Isolation of the Product
-
Separate the dried organic solution from the drying agent by filtration or decanting.
-
Remove the solvent under reduced pressure using a rotary evaporator.
References
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Gawande, M. B., et al. (2014). Current Trends in Aqueous Mediated Organic Synthesis. Organic Chemistry Current Research, 03(02). [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. [Link]
-
O'Donoghue, L. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Karthikeyan, B., et al. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75. [Link]
-
Problems with extractions. University of York. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
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El-Malah, Y., et al. (2018). Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco. Journal of Drug Delivery and Therapeutics, 8(5), 14-19. [Link]
- Synthetic method of 1,4-dioxaspiro[4.5]decan-8-one.
-
Kirschning, A., et al. (2001). Modern separation techniques for the efficient workup in organic synthesis. Angewandte Chemie International Edition, 40(11), 1970-2000. [Link]
-
Introducing the Acid-Base Selection Tool. American Chemical Society. [Link]
-
Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
-
Troubleshooting. CHROMacademy. [Link]
-
Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]
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Tips & Tricks: Emulsions. University of Rochester. [Link]
-
Troubleshooting Molecular Biology Applications. QIAGEN. [Link]
-
compared using 13C nmr spectroscopy. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
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- 3. 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Long-term Storage Stability of 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this spiroketal in their work. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your samples. This document moves beyond simple procedural lists to explain the fundamental chemistry governing the stability of this compound, empowering you to make informed decisions in your experimental design and sample management.
Understanding the Core Challenge: The Susceptibility of the Ketal Moiety
The primary vulnerability of 1,4-Dioxaspiro[4.5]decan-6-one lies in its cyclic ketal functional group. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to their constituent ketone and alcohol components under acidic conditions.[1][2] This acid-catalyzed hydrolysis is the most common degradation pathway and the central focus of our storage and handling recommendations.
The presence of even trace amounts of acidic impurities or atmospheric moisture can initiate this degradation cascade, compromising the purity and efficacy of the compound. Therefore, all storage and handling protocols are designed to rigorously exclude moisture and acidic contaminants.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during the storage and use of 1,4-Dioxaspiro[4.5]decan-6-one.
Issue 1: Gradual Decrease in Purity Over Time, Even at Low Temperatures
-
Question: I have been storing my 1,4-Dioxaspiro[4.5]decan-6-one at -20°C, but my latest GC analysis shows a decrease in purity and the emergence of a new peak corresponding to cyclohexanedione. What could be the cause?
-
Answer: This is a classic sign of slow acid-catalyzed hydrolysis. While low temperatures significantly slow down reaction rates, they do not entirely halt them if a catalyst is present. The likely culprit is the presence of trace amounts of moisture and/or acidic impurities in your sample or storage container.
-
Causality: The ketal linkage is attacked by a hydronium ion (formed from an acid and water), leading to a cascade of reactions that ultimately cleave the spirocycle, yielding 1,2-cyclohexanedione and ethylene glycol.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the vial was properly flushed with an inert gas like argon or nitrogen before sealing. A leading supplier of the related compound 1,4-Dioxaspiro[4.5]decan-8-one recommends storage under nitrogen.[3]
-
Solvent Purity: If the compound is in solution, verify that the solvent used was anhydrous and free from acidic stabilizers.
-
Container Integrity: Use high-quality vials with PTFE-lined caps to ensure an airtight seal. Over time, lesser-quality caps can allow atmospheric moisture to penetrate.
-
pH Check: If your experimental protocol allows, you can dissolve a small amount of a test sample in a neutral, anhydrous solvent and use a highly sensitive pH indicator strip to check for acidity.
-
-
Issue 2: Rapid Degradation of the Compound When Brought to Room Temperature for Weighing
-
Question: My sample of 1,4-Dioxaspiro[4.5]decan-6-one appears stable when stored frozen. However, when I remove it from the freezer to weigh out for an experiment, I notice rapid degradation. Why is this happening?
-
Answer: The issue is likely condensation. When a cold vial is exposed to ambient air, moisture from the air will condense on the cold surfaces, including the inside of the vial if it is opened prematurely. This introduces water directly to your sample, which, in the presence of any trace acidity, will accelerate hydrolysis.
-
Causality: The increase in temperature also increases the rate of the hydrolysis reaction, compounding the problem of newly introduced moisture.
-
Troubleshooting Workflow:
Caption: Workflow for weighing a hygroscopic and acid-sensitive compound.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: We are using 1,4-Dioxaspiro[4.5]decan-6-one in a cell-based assay and are seeing variable results between batches. Could storage be a factor?
-
Answer: Absolutely. Inconsistent sample purity due to degradation is a primary cause of experimental variability. The degradation products (cyclohexanedione and ethylene glycol) will have different biological activities and may even be cytotoxic, interfering with your assay.
-
Causality: If one batch has degraded more than another, you are effectively introducing different concentrations of the active compound and its degradants, leading to inconsistent biological responses.
-
Preventative Measures:
-
Aliquot Samples: Upon receiving a new batch, and after initial purity analysis, aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and exposure to the atmosphere for the bulk of the material.
-
Purity Verification: Always perform a purity check (e.g., by HPLC or GC) on a sample from the specific aliquot you are using for your experiment, especially for critical studies.
-
Solvent Effects: Be mindful of the solvents used to prepare your stock solutions. Ensure they are of high purity, anhydrous, and do not contain acidic preservatives. Some grades of solvents can contain trace acidic impurities that can degrade the sample over time, even when frozen.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for 1,4-Dioxaspiro[4.5]decan-6-one?
-
A1: Based on the chemistry of ketals and supplier recommendations for analogous compounds, the ideal storage conditions are:
-
Temperature: -20°C for short to medium-term storage (1-3 months) and -80°C for long-term storage (up to 6 months or longer, with periodic purity checks).[3]
-
Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to both moisture and oxygen.
-
Container: In a tightly sealed, high-quality vial with a PTFE-lined cap.
-
State: As a solid, if possible. If in solution, use a high-purity, anhydrous, aprotic solvent.
-
-
-
Q2: Can I store this compound in a solution? If so, what are the best solvents?
-
A2: Yes, but with caution. The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile, acetone, or ethyl acetate.
-
Avoid: Protic solvents like methanol or ethanol, as they can participate in trans-ketalization reactions. Also, avoid solvents that may contain acidic impurities or preservatives (e.g., some grades of chloroform stabilized with amylene). Always use a fresh bottle of anhydrous solvent.
-
-
-
Q3: How can I monitor the stability of my stored 1,4-Dioxaspiro[4.5]decan-6-one?
-
A3: Regular analytical testing is the best way to ensure the integrity of your compound.
-
Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent methods for assessing purity.[4] A stability-indicating method should be developed that can separate the parent compound from its potential degradants.
-
Frequency: For long-term storage, it is advisable to re-test the purity of a representative aliquot every 6-12 months.
-
-
-
Q4: Is the compound sensitive to light?
-
A4: While the primary degradation pathway is hydrolysis, it is good practice to store all sensitive organic compounds in amber vials or in the dark to prevent any potential photochemical degradation pathways from being initiated. A safety data sheet for a related compound recommends protection from direct sunlight.
-
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol is designed to minimize contamination and degradation when preparing samples for long-term storage.
-
Preparation: Move the sealed manufacturer's vial of 1,4-Dioxaspiro[4.5]decan-6-one and the required number of smaller amber vials with PTFE-lined caps into a glove box with an inert atmosphere. Allow all items to equilibrate to the glove box temperature.
-
Weighing: Tare an empty vial on an analytical balance inside the glove box. Carefully transfer the desired amount of the compound into the vial.
-
Sealing: Tightly seal the cap on the vial.
-
Labeling: Label each vial clearly with the compound name, concentration (if in solution), date, and aliquot number.
-
Storage: Place the aliquoted vials into a labeled freezer box and store at the appropriate temperature (-20°C or -80°C).
Protocol 2: Stability Assessment by HPLC
This is a general guideline for developing a stability-indicating HPLC method.
-
Column Selection: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective. Ensure the use of high-purity solvents.
-
Forced Degradation Study: To confirm the method is "stability-indicating," perform a forced degradation study.
-
Expose small samples of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.
-
Analyze these stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.
-
-
Analysis of Stored Samples:
-
Prepare a solution of your stored sample in a suitable anhydrous solvent.
-
Inject the sample onto the HPLC system.
-
Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (short-term) to -80°C (long-term) | Reduces the rate of chemical degradation.[3] |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis and potential oxidation. |
| Container | Tightly sealed amber vial with PTFE-lined cap | Protects from light and ensures an airtight seal. |
| Physical State | Solid (preferred) or in anhydrous aprotic solvent | Minimizes solvent-mediated degradation pathways. |
Degradation Pathway
Caption: The primary degradation pathway for 1,4-Dioxaspiro[4.5]decan-6-one.
References
-
Cordes, G. H., & Bull, H. G. (1974). Acetal Hydrolysis: Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to 1,4-Dioxaspiro[4.5]decan-6-one
Welcome to the comprehensive technical support guide for 1,4-Dioxaspiro[4.5]decan-6-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile spiroketal. While specific literature on the 6-one isomer is limited, this guide leverages established principles of organic chemistry and data from closely related analogs, particularly the 8-one isomer, to provide practical and actionable advice.
Section 1: Synthesis and Purification
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one typically involves the ketalization of a corresponding cyclohexanedione derivative. This section addresses the common issues that can arise during its preparation and purification.
FAQ 1: I am getting a low yield during the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one. What are the likely causes and how can I improve it?
Low yields in ketalization reactions are a frequent issue. The primary culprit is often an incomplete reaction due to unfavorable equilibrium. Here are the key factors to consider:
-
Water Removal: The formation of the ketal is a reversible reaction that produces water.[1] Effective removal of water is crucial to drive the equilibrium towards the product. The use of a Dean-Stark trap during reflux is the most common and effective method.
-
Catalyst Choice and Amount: An acid catalyst is required for this reaction. While various acids can be used, p-toluenesulfonic acid (p-TsOH) is a common choice. Using a catalytic amount is sufficient; excess acid can lead to side reactions, including decomposition of the starting material or product.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the optimal reaction time. The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to facilitate water removal.
-
Purity of Reagents: The presence of water in your starting materials (the dione or ethylene glycol) or solvent will hinder the reaction. Always use anhydrous solvents and ensure your reagents are dry.
Troubleshooting Workflow for Low Yield in Ketalization
Caption: Troubleshooting workflow for low ketalization yield.
FAQ 2: What are the best practices for purifying 1,4-Dioxaspiro[4.5]decan-6-one?
Purification of spiroketals often requires careful handling to avoid decomposition.
-
Work-up: After the reaction, a mild basic wash (e.g., with saturated sodium bicarbonate solution) is recommended to neutralize the acid catalyst. This is crucial to prevent hydrolysis of the ketal during subsequent steps.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purification. A solvent system of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for larger quantities.
Table 1: Typical Ketalization Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,2-Cyclohexanedione | Precursor with ketone at the desired position. |
| Reagent | Ethylene Glycol (1.1-1.5 eq.) | Forms the dioxolane ring. A slight excess can favor product formation. |
| Catalyst | p-Toluenesulfonic acid (0.01-0.05 eq.) | Effective acid catalyst. |
| Solvent | Toluene or Benzene | Azeotropically removes water with a Dean-Stark trap. |
| Temperature | Reflux | To facilitate the reaction and water removal. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
| Work-up | Wash with sat. NaHCO₃ solution | Neutralizes the acid catalyst to prevent hydrolysis. |
Section 2: Reactivity and Common Mistakes in Reactions
The reactivity of 1,4-Dioxaspiro[4.5]decan-6-one is dominated by the ketone and the adjacent alpha-protons. The ketal is a protecting group, but its stability is not absolute.
FAQ 3: My spiroketal is decomposing during a subsequent reaction. What could be the cause?
The ethylene ketal is sensitive to acidic conditions and can hydrolyze back to the dione.[1]
-
Acidic Reagents: Avoid the use of strong acids. If an acidic reagent is necessary, consider running the reaction at low temperatures and for the shortest possible time.
-
Acidic Byproducts: Some reactions can generate acidic byproducts that can catalyze the hydrolysis of the ketal. In such cases, including a non-nucleophilic base in the reaction mixture can be beneficial.
-
Purification: During work-up and purification (e.g., column chromatography on silica gel, which can be slightly acidic), prolonged exposure can lead to decomposition. It is sometimes helpful to add a small amount of a non-polar amine like triethylamine (0.1-1%) to the eluent for column chromatography.
Deprotection (Hydrolysis) Mechanism
Caption: Acid-catalyzed hydrolysis of the spiroketal.
FAQ 4: I am having trouble with the reduction of the ketone. What are the common pitfalls?
The reduction of the ketone to the corresponding alcohol is a common transformation. However, the choice of reducing agent and reaction conditions are critical.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for ketones and is generally compatible with the ketal functionality.[2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) should be used with caution as they can potentially cleave the ketal under certain conditions.
-
Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions.
-
Temperature: The reaction is typically run at room temperature or below.
-
Work-up: A careful aqueous work-up is required to quench the excess reducing agent and any borate esters formed.
FAQ 5: I want to perform a reaction at the alpha-position of the ketone (e.g., alkylation). What should I be aware of?
Reactions at the alpha-position of the ketone, such as enolate formation followed by alkylation, are feasible but require careful control of reaction conditions.
-
Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to generate the enolate. The reaction should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Regioselectivity: The ketone in 1,4-Dioxaspiro[4.5]decan-6-one has two alpha-positions. The regioselectivity of enolate formation will depend on whether kinetic or thermodynamic conditions are used.
-
Stability of the Ketal: While generally stable to basic conditions, prolonged reaction times or elevated temperatures in the presence of strong bases could potentially compromise the ketal.
Section 3: Handling and Storage
Proper handling and storage are essential to maintain the integrity of 1,4-Dioxaspiro[4.5]decan-6-one.
FAQ 6: How should I store 1,4-Dioxaspiro[4.5]decan-6-one?
-
Solid Form: If it is a solid, store it in a tightly sealed container in a cool, dry place, away from light and sources of acid.
-
In Solution: If stored in solution, use an anhydrous, aprotic solvent. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and acid.
Section 4: Spectroscopic Data (Reference for Related Isomer)
Table 2: Reference ¹H NMR Data for 1,4-Dioxaspiro[4.5]decan-8-one
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (inferred) |
| ~4.0 | s | 4H | -O-CH₂-CH₂-O- |
| ~2.4 | t | 4H | -CH₂-C=O |
| ~1.9 | t | 4H | -CH₂-C(spiro)- |
Note: 's' denotes singlet, 't' denotes triplet. The actual spectrum for the 6-one isomer will be more complex due to the different symmetry.
References
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
YouTube. (2018, March 13). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut. Leah4sci. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the Structural Confirmation of 1,4-Dioxaspiro[4.5]decan-6-one using ¹H and ¹³C NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural elucidation of 1,4-Dioxaspiro[4.5]decan-6-one using one of the most powerful analytical techniques available: Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of both ¹H and ¹³C NMR, present detailed experimental protocols, and compare the utility of NMR with other common analytical methods, supported by practical insights and data.
Introduction to 1,4-Dioxaspiro[4.5]decan-6-one and the Imperative of Structural Verification
1,4-Dioxaspiro[4.5]decan-6-one is a spirocyclic compound featuring a cyclohexanone ring fused to a 1,3-dioxolane ring via a spiro junction. This structural motif is of interest in organic synthesis and medicinal chemistry, potentially serving as a versatile building block for more complex molecules. The precise positioning of the ketone at the C-6 position is a critical determinant of its chemical reactivity and subsequent utility. Therefore, distinguishing it from its isomers, such as 1,4-Dioxaspiro[4.5]decan-8-one, is of paramount importance. NMR spectroscopy offers an unparalleled ability to probe the chemical environment of each atom within a molecule, making it the gold standard for such structural determinations.[1]
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a robust procedure for the analysis of 1,4-Dioxaspiro[4.5]decan-6-one.
Sample Preparation
-
Solvent Selection : Chloroform-d (CDCl₃) is an excellent choice for a wide array of organic compounds due to its good dissolving power and the convenient chemical shift reference provided by the residual protium signal at 7.26 ppm.
-
Concentration : For a ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Procedure :
-
Accurately weigh the desired amount of 1,4-Dioxaspiro[4.5]decan-6-one into a clean, dry vial.
-
Add the deuterated solvent (e.g., CDCl₃) and gently agitate or vortex until the sample is fully dissolved.
-
To ensure the removal of any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
-
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer:
-
¹H NMR :
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR :
-
Pulse Program: A proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
DEPT-135 :
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.[4] In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.[5][6]
-
Data Analysis and Structural Confirmation of 1,4-Dioxaspiro[4.5]decan-6-one
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,4-Dioxaspiro[4.5]decan-6-one. This data is based on established chemical shift principles and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for 1,4-Dioxaspiro[4.5]decan-6-one (in CDCl₃, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | m | 4H | -O-CH₂-CH₂-O- (H-2, H-3) |
| ~2.6 - 2.8 | m | 2H | -CH₂-C=O (H-7) |
| ~2.2 - 2.4 | m | 2H | -CH₂- (adjacent to spiro C) (H-10) |
| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- (H-8, H-9) |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for 1,4-Dioxaspiro[4.5]decan-6-one (in CDCl₃, 100 MHz)
| Chemical Shift (δ) (ppm) | DEPT-135 | Assignment |
| ~209 | Not observed | C=O (C-6) |
| ~108 | Not observed | O-C-O (spiro C, C-5) |
| ~65 | Positive | -O-CH₂-CH₂-O- (C-2, C-3) |
| ~40 | Negative | -CH₂-C=O (C-7) |
| ~35 | Negative | -CH₂- (adjacent to spiro C) (C-10) |
| ~25 | Negative | -CH₂- (C-8) |
| ~23 | Negative | -CH₂- (C-9) |
Interpretation and Structural Rationale
-
¹H NMR Spectrum : The four protons of the dioxolane ring are expected to appear as a complex multiplet in the region of 4.0-4.2 ppm. The protons on the carbon adjacent to the carbonyl group (H-7) will be deshielded and are predicted to resonate around 2.6-2.8 ppm. The remaining methylene protons on the cyclohexane ring will appear as overlapping multiplets in the upfield region.
-
¹³C NMR Spectrum : The carbonyl carbon (C-6) is the most deshielded, appearing at approximately 209 ppm. The spiro carbon (C-5), being bonded to two oxygen atoms, will also be significantly downfield, around 108 ppm. The two carbons of the dioxolane ring (C-2 and C-3) are expected at about 65 ppm. The remaining methylene carbons of the cyclohexane ring will be found in the aliphatic region.
-
DEPT-135 Spectrum : This experiment is crucial for confirming the assignments. The signals for the methylene carbons (C-7, C-8, C-9, and C-10) will appear as negative peaks, while the dioxolane carbons (C-2 and C-3) will be positive. The absence of signals at ~209 ppm and ~108 ppm confirms their identity as quaternary carbons (the carbonyl and spiro carbons, respectively).
The combination of these NMR experiments provides a unique and definitive fingerprint for the structure of 1,4-Dioxaspiro[4.5]decan-6-one, allowing for its unambiguous differentiation from other isomers.
Caption: Molecular structure of 1,4-Dioxaspiro[4.5]decan-6-one with atom numbering.
Comparison with Alternative Analytical Techniques
While NMR is the premier technique for detailed structural elucidation, other methods can provide complementary information.
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound, which for 1,4-Dioxaspiro[4.5]decan-6-one would confirm the molecular formula C₈H₁₂O₃. Fragmentation patterns can offer clues about the structure, but they cannot definitively distinguish between isomers like the 6-one and 8-one with the same mass.[7]
-
Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. A strong absorption band in the region of 1715 cm⁻¹ would indicate the presence of a saturated ketone carbonyl group. The C-O stretching of the spiroketal would also be visible. However, like MS, IR spectroscopy would not be able to differentiate between the positional isomers.
-
X-ray Crystallography : This technique can provide an exact three-dimensional structure of a molecule. However, it requires a suitable single crystal, which can be challenging to obtain.
NMR spectroscopy's key advantage lies in its ability to provide detailed information about the connectivity of atoms in a molecule, making it indispensable for the definitive structural confirmation of compounds like 1,4-Dioxaspiro[4.5]decan-6-one.[1]
Caption: Workflow for the structural confirmation of 1,4-Dioxaspiro[4.5]decan-6-one.
Conclusion
The structural confirmation of 1,4-Dioxaspiro[4.5]decan-6-one is unequivocally achieved through the comprehensive application of ¹H and ¹³C NMR spectroscopy, including DEPT-135 experiments. The unique chemical shifts and coupling patterns observed in the NMR spectra provide a detailed map of the molecular architecture, allowing for the precise assignment of all proton and carbon signals. While other analytical techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary data regarding molecular weight and functional groups, they lack the resolving power of NMR for distinguishing between positional isomers. For researchers and professionals in the chemical sciences, a thorough understanding and application of NMR are essential for ensuring the integrity and validity of their scientific work.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Nanalysis. DEPT: A tool for 13C peak assignments. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]
- Kwon, Y., et al. (2021). Exploring AI-enhanced NMR dereplication analysis for complex mixtures and its potential use in adulterant detection. Phytochemistry Reviews.
- Clerc, T., & Pretsch, E. (1973). Structural Analysis of Organic Compounds by Spectroscopic Methods. Accounts of Chemical Research, 6(5), 166–172.
-
Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Evans, M. (2023). DEPT Carbon NMR Spectroscopy. YouTube. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. [Link]
- Giraud, N., et al. (2021). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. Molecules, 26(12), 3535.
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- Wang, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(4), 1849–1867.
-
University College London. Sample Preparation. [Link]
- Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. Royal Society of Chemistry.
-
Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
PubChem. Spiro[4.5]decan-6-one. [Link]
Sources
- 1. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 2-Methylcyclohexanone(583-60-8) 1H NMR spectrum [chemicalbook.com]
- 5. Buy 1,4-Dioxaspiro[4.5]decan-6-one (EVT-348785) | 4746-96-7 [evitachem.com]
- 6. (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 2-METHOXYCYCLOHEXANONE(7429-44-9) 13C NMR [m.chemicalbook.com]
A Comparative Guide to Ketal Protecting Groups for Cyclohexanones: The Case of 1,4-Dioxaspiro[4.5]decan-6-one
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of carbonyl functionalities, particularly in cyclohexanone systems, ketalization is a cornerstone strategy. This guide provides a comprehensive comparison of 1,4-dioxaspiro[4.5]decan-6-one as a protecting group for a cyclohexanedione system versus other common ketal protecting groups for cyclohexanones, supported by experimental data and established chemical principles.
Introduction: The Role of Ketal Protecting Groups
Carbonyl groups are susceptible to a wide array of nucleophilic attacks and reductions. Ketal protecting groups temporarily convert the reactive carbonyl into a significantly less reactive diether functionality, which is stable under many reaction conditions, especially those involving bases, nucleophiles, and hydridic reducing agents.[1] The ideal protecting group should be easy to introduce and remove in high yield, and it must be stable to the reaction conditions under which other functional groups in the molecule are being transformed.
The formation of a cyclic ketal from a ketone and a diol is an equilibrium process, typically catalyzed by acid.[2] The equilibrium is driven towards the product by removing water, often through azeotropic distillation with a Dean-Stark apparatus.
1,4-Dioxaspiro[4.5]decan-6-one: A Specialized Ketal
1,4-Dioxaspiro[4.5]decan-6-one is the product of the mono-ketalization of 1,2-cyclohexanedione with ethylene glycol. This structure is distinct from the more common scenario of protecting a simple cyclohexanone. Here, the ketal serves to differentiate between two adjacent carbonyl groups, allowing for selective reactions at the unprotected ketone.
Comparative Analysis of Ketal Protecting Groups
This section compares the properties of 1,4-dioxaspiro[4.5]decan-6-one with other common ketal protecting groups for cyclohexanone, such as the simple ethylene ketal of cyclohexanone.
Formation and Yield
The formation of cyclic ketals is generally a high-yielding process. The rate of formation is dependent on the reactivity of the carbonyl group and the diol used. For simple cyclohexanone, ketalization with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in a solvent that allows for azeotropic removal of water (e.g., toluene) is a standard and efficient procedure.
While a specific high-yield synthesis for 1,4-dioxaspiro[4.5]decan-6-one is not readily found in broad literature, the synthesis of its isomer, 1,4-dioxaspiro[4.5]decan-8-one (from 1,4-cyclohexanedione), is well-documented and proceeds in good yield.[3] It is reasonable to assume that the synthesis of the 6-oxo isomer would follow similar principles.
Stability
The stability of a ketal is a critical factor in its utility as a protecting group. Generally, ketals are stable to basic, nucleophilic, and reducing conditions but are labile to acid.
Acid Stability: The rate of acid-catalyzed hydrolysis of ketals is influenced by steric and electronic factors. A study on the hydrolysis rates of ethylene ketals of substituted cyclohexanones found that electron-withdrawing groups near the ketal can decrease the rate of hydrolysis.[4] For 1,4-dioxaspiro[4.5]decan-6-one, the presence of the adjacent carbonyl group would be expected to have a significant electronic effect on the stability of the ketal.
The hydrolysis of cyclohexanone ethylene ketal is considerably slower than that of acyclic ketals, a factor attributed to the conformational strain in the transition state.[5][6]
Comparative Stability Data:
| Protecting Group | Conditions | Stability | Reference |
| Cyclohexanone Ethylene Ketal | Acidic (pH 5) | Slower hydrolysis than acyclic ketals | [5][6] |
| Substituted Cyclohexanone Ethylene Ketals | Aqueous H₂SO₄ | Rate influenced by electronic effects of substituents | [4] |
| General Cyclic Ketals | Basic, Nucleophilic, Reductive | Generally Stable | Greene's Protective Groups in Organic Synthesis |
Stability towards Other Reagents: Ketal protecting groups are generally robust towards a variety of reagents used in organic synthesis, including:
-
Bases: Strong bases like hydroxides, alkoxides, and organolithium reagents.
-
Nucleophiles: Grignard reagents, organocuprates, and enolates.
-
Reducing Agents: Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Oxidizing Agents: Mild oxidizing agents. However, strong oxidizing conditions in the presence of acid can lead to cleavage.
Deprotection
The removal of a ketal protecting group is typically achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. Common reagents for deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, or weaker acids like acetic acid, often in the presence of a co-solvent like acetone or THF.
For 1,4-dioxaspiro[4.5]decan-6-one, the deprotection would regenerate the 1,2-dione functionality. The ease of this deprotection relative to a simple cyclohexanone ketal would again be influenced by the electronic environment.
Experimental Protocols
General Protocol for Ketalization of Cyclohexanone with Ethylene Glycol
-
Reactants: Cyclohexanone (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid monohydrate (0.02 eq).
-
Solvent: Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or chromatography as needed.
-
General Protocol for Deprotection of a Cyclohexanone Ketal
-
Reactants: Ketal-protected cyclohexanone, aqueous acid (e.g., 1M HCl).
-
Solvent: Acetone or THF.
-
Procedure:
-
Dissolve the ketal in acetone or THF.
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
-
Visualization of Key Concepts
Caption: Acid-catalyzed formation of a cyclic ketal from cyclohexanone.
Caption: Acid-catalyzed hydrolysis (deprotection) of a cyclic ketal.
Conclusion
The choice of a ketal protecting group for a cyclohexanone derivative is a nuanced decision that depends on the specific requirements of the synthetic route. While simple ethylene ketals offer robust protection for isolated cyclohexanone moieties, specialized structures like 1,4-dioxaspiro[4.5]decan-6-one provide a means to differentiate and selectively react one of two adjacent carbonyl groups. The stability and reactivity of these protecting groups are governed by well-understood electronic and steric principles. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful design and execution of complex organic syntheses.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nangia, A., & Chandrakala, P. S. (1997). Experimental and computational (AM1, MNDO and PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Journal of Chemical Sciences, 109(1), 51-57.
- Fife, T. H., & Jao, L. K. (1965). The Mechanism of the Hydrolysis of a Series of Cyclic and Acyclic Acetals and Ketals. Journal of Organic Chemistry, 30(5), 1492–1495.
-
Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. [Link]
-
Chemistry Steps. (2023, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Gong, S., et al. (2018).
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A Comparative Analysis of the Biological Activity of 1,4-Dioxaspiro[4.5]decan-6-one Derivatives
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with spirocyclic compounds emerging as a particularly promising scaffold. Their unique three-dimensional architecture offers a platform for developing molecules with enhanced target specificity and improved pharmacokinetic profiles. Among these, the 1,4-Dioxaspiro[4.5]decan-6-one framework and its derivatives are gaining attention for their potential across a spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, supported by experimental data from structurally related spirocyclic systems. We will delve into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols for evaluating these biological activities, offering a valuable resource for researchers in drug discovery and development.
Anticancer Activity: A Promising Frontier
Derivatives of the spiro[4.5]decane core have demonstrated significant potential as anticancer agents. While specific data for 1,4-Dioxaspiro[4.5]decan-6-one derivatives is emerging, a comparative analysis with structurally similar spiro compounds, such as spirooxindoles and other spiro-heterocycles, provides valuable insights into their potential efficacy.
The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth by 50%, is a key metric for comparison.
Table 1: Comparative Anticancer Activity (IC50, µM) of Spirocyclic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole | Derivative 6d | Breast (MCF7) | 4.3 ± 0.18 | [1] |
| Liver (HepG2) | 6.9 ± 0.23 | [1] | ||
| Spirooxindole | Derivative 6f | Liver (HepG2) | 3.5 ± 0.11 | [1] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Derivative 7j | Lung (A549) | 0.17 | [2] |
| Breast (MDA-MB-231) | 0.05 | [2] | ||
| Cervical (HeLa) | 0.07 | [2] |
Note: The data presented is for structurally related spiro compounds to infer the potential of 1,4-Dioxaspiro[4.5]decan-6-one derivatives.
The causality behind these experimental findings often lies in the specific structural modifications of the spiro core. For instance, the introduction of different substituents can significantly modulate the compound's ability to interact with biological targets.
Mechanism of Action: Unraveling the Pathways
A significant body of research on spirooxindoles suggests that their anticancer activity may stem from the inhibition of the p53-MDM2 protein-protein interaction. In many cancers, the tumor suppressor protein p53 is inactivated by the murine double minute 2 (MDM2) protein. Spirooxindole derivatives can disrupt this interaction, leading to the reactivation of p53 and subsequent cancer cell apoptosis.
Another potential mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Caption: Potential anticancer mechanisms of spiro compounds.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Spirocyclic compounds, including derivatives of the spiro[4.5]decane framework, have shown promise in this area. While specific data for 1,4-Dioxaspiro[4.5]decan-6-one derivatives is limited, studies on related structures indicate potential antibacterial and antifungal activities.
The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC) of Spirocyclic Derivatives
| Compound Class | Derivative | Microorganism | MIC (mmol/L) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one | Derivative 4d | Candida albicans | 0.04 | [3] |
| 2,8-Diazaspiro[4.5]decan-1-one | Derivative 4j | Aspergillus fumigatus | 0.08 | [3] |
| 2,8-Diazaspiro[4.5]decan-1-one | Derivative 4r | Aspergillus fumigatus | 0.08 | [3] |
Note: The data presented is for structurally related spiro compounds to infer the potential of 1,4-Dioxaspiro[4.5]decan-6-one derivatives. The original study noted that these compounds had limited potency against selected bacterial strains.
The structural features influencing antimicrobial activity are diverse. The presence of specific functional groups and the overall stereochemistry of the molecule can play a crucial role in its interaction with microbial targets.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Spiroketal compounds have been investigated for their ability to modulate the inflammatory response. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity of Spiroketal Derivatives
| Compound Class | Derivative | Assay | Activity | Reference |
| Bis-spiroketal | Secalonic acid D | NO Inhibition (LPS-stimulated RAW264.7) | IC50 = 0.22 µM | [4] |
| Bis-spiroketal | Sch 725680 | NO Inhibition (LPS-stimulated RAW264.7) | 85.25% inhibition at 10 µM | [4] |
| Bis-spiroketal | Bacillisporin C | NO Inhibition (LPS-stimulated RAW264.7) | 81.97% inhibition at 10 µM | [4] |
Note: The data presented is for structurally related spiroketal compounds to infer the potential of 1,4-Dioxaspiro[4.5]decan-6-one derivatives.
The ability of these compounds to suppress NO production suggests their potential to interfere with pro-inflammatory signaling pathways.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of 1,4-Dioxaspiro[4.5]decan-6-one derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT assay.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[6] A clear zone of inhibition around the well indicates the compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculate Agar Plate: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add Test Compound: Add a known concentration of the test compound dissolved in a suitable solvent to each well. A solvent control and a standard antibiotic/antifungal should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Workflow for the agar well diffusion assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[7] The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Caption: Workflow for the nitric oxide scavenging assay.
Conclusion
The 1,4-Dioxaspiro[4.5]decan-6-one scaffold represents a promising starting point for the development of novel therapeutic agents. Comparative analysis with structurally related spiro compounds reveals a significant potential for anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize biological efficacy. The provided experimental protocols offer a robust framework for the systematic evaluation of these derivatives. Further research, including the synthesis of a diverse library of 1,4-Dioxaspiro[4.5]decan-6-one derivatives and their comprehensive biological screening, is warranted to fully elucidate their therapeutic potential and pave the way for the development of next-generation drugs.
References
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Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(39), 35288–35303. Available from: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(15), 4995. Available from: [Link]
-
Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry, 157, 107-117. Available from: [Link]
-
Chen, M., et al. (2023). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Marine Drugs, 21(7), 398. Available from: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
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Guevara, A. P., et al. (1998). Anti-inflammatory, analgesic and antipyretic activities of the ethanol extract of the leaves of Musa sapientum L. var. saba (Musaceae). Journal of Ethnopharmacology, 61(1), 45-51. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating Positional Isomers of 1,4-Dioxaspiro[4.5]decan-6-one by Spectroscopic Analysis
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex organic molecules, the precise identification of isomeric structures is a critical control point.[1][2] The 1,4-Dioxaspiro[4.5]decane framework, a common motif resulting from the protection of a cyclohexanone carbonyl group, presents a classic analytical challenge when the ketone functionality resides at different positions on the cyclohexane ring. While these positional isomers share the same molecular formula (C₈H₁₂O₃) and mass (156.18 g/mol ), their distinct structural arrangements give rise to unique spectroscopic fingerprints.[3][4]
This guide provides a comprehensive comparison of the key spectroscopic differences between three positional isomers: 1,4-Dioxaspiro[4.5]decan-6-one, 1,4-Dioxaspiro[4.5]decan-7-one, and 1,4-Dioxaspiro[4.5]decan-8-one. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related compounds.
Structural Overview of the Isomers
The fundamental difference between the three isomers lies in the position of the carbonyl group (C=O) on the six-membered ring relative to the spirocyclic ketal linkage. This seemingly subtle variation significantly alters the chemical environment of nearby protons and carbons, providing the basis for their spectroscopic differentiation.
Caption: Positional isomers of 1,4-Dioxaspiro[4.5]decanone.
Experimental Workflow for Isomer Characterization
A robust and self-validating analytical workflow is paramount for accurate isomer identification. The following diagram outlines the logical progression of experiments, starting from sample preparation to multi-technique spectroscopic analysis. Each step provides complementary data that, when synthesized, leads to a conclusive structural assignment.
Caption: Logical workflow for spectroscopic isomer differentiation.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) of nuclei is highly sensitive to the local electronic environment, which is uniquely defined in each isomer.
3.1.1. ¹H NMR Spectroscopy
The key diagnostic signals in the proton NMR spectrum are those of the methylene protons (–CH₂–) alpha to the carbonyl group. These protons are significantly deshielded and will exhibit distinct chemical shifts and multiplicities.
-
1,4-Dioxaspiro[4.5]decan-6-one: The two protons on C7 will be diastereotopic and appear as complex multiplets, significantly downfield due to the adjacent carbonyl. The single proton on C10 will also be distinct.
-
1,4-Dioxaspiro[4.5]decan-7-one: The protons on C6 and C8 are alpha to the carbonyl. Due to the plane of symmetry passing through the C=O and the spiro-carbon, these four protons would appear as two distinct multiplets.[5]
-
1,4-Dioxaspiro[4.5]decan-8-one: The four protons alpha to the carbonyl (at C7 and C9) are chemically equivalent due to symmetry and will appear as a single, characteristic signal, likely a triplet.[6] The protons of the ethylene ketal typically appear as a singlet around 4.0 ppm.[6]
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides a clear and unambiguous method for differentiation, primarily through the chemical shift of the carbonyl carbon and the alpha-carbons.
| Carbon Position | 1,4-Dioxaspiro[4.5]decan-6-one (Predicted) | 1,4-Dioxaspiro[4.5]decan-7-one (Predicted) | 1,4-Dioxaspiro[4.5]decan-8-one (Observed) |
| C=O (Carbonyl) | ~208-212 ppm | ~209-213 ppm | ~211 ppm |
| C5 (Spiro) | ~108-110 ppm | ~108-110 ppm | ~108 ppm |
| Cα (Alpha-Carbons) | C7, C10 | C6, C8 | C7, C9 (~38 ppm) |
| Cβ (Beta-Carbons) | C8, C9 | C10, C5 | C6, C10 (~35 ppm) |
| C1, C2 (Ketal) | ~64-65 ppm | ~64-65 ppm | ~64 ppm |
Data for the 8-one isomer is based on typical values found in the literature; data for 6-one and 7-one isomers are predicted based on established substituent effects.
The key differentiator is the number and chemical shifts of signals in the 30-50 ppm range corresponding to the cyclohexane ring carbons. The high symmetry of the 8-one isomer results in fewer signals compared to the less symmetric 6-one and 7-one isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective tool for confirming the presence of the carbonyl group. The exact frequency of the C=O stretching vibration is sensitive to the ring strain and electronic environment. For cyclohexanones, this stretch typically appears in the range of 1710-1725 cm⁻¹.
-
Expected C=O Stretch (ν_C=O):
-
1,4-Dioxaspiro[4.5]decan-6-one: ~1720 cm⁻¹
-
1,4-Dioxaspiro[4.5]decan-7-one: ~1715 cm⁻¹
-
1,4-Dioxaspiro[4.5]decan-8-one: ~1715-1718 cm⁻¹[1]
-
While the differences are subtle, they can be resolved with a high-resolution instrument. The primary utility of IR is to confirm the presence of the ketone and the characteristic C-O stretches of the spiroketal (typically strong bands in the 1100-1200 cm⁻¹ region).[7][8]
Mass Spectrometry (MS)
In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways based on their structure.[9][10] The position of the carbonyl group will direct the initial fragmentation pathways, leading to a unique mass spectrum for each isomer.
The molecular ion (M⁺˙) for all isomers will be observed at m/z = 156. The key differences will lie in the relative abundances of the fragment ions.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon breaks. This is a dominant fragmentation pathway for ketones.
-
McLafferty Rearrangement: Possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen.
-
Retro-Diels-Alder (RDA): Cleavage of the cyclohexane ring can occur.
-
Ketal Fragmentation: The dioxolane ring can also fragment, often leading to characteristic ions at m/z 99 and 86.[11]
-
-
Expected Distinguishing Fragments:
-
6-one Isomer: Alpha-cleavage can lead to the loss of C₁₀H₂ or the C₅-C₁₀ fragment, resulting in unique radical cations.
-
7-one Isomer: Alpha-cleavage at C₆-C₇ or C₇-C₈ will produce different fragment ions compared to the other isomers.
-
8-one Isomer: Due to its symmetry, alpha-cleavage at C₇-C₈ or C₈-C₉ leads to the same initial fragmentation, simplifying the spectrum. A prominent base peak at m/z = 99 is often observed for this family of compounds, corresponding to the stable ketal-containing fragment.
-
The precise fragmentation pattern serves as a chemical fingerprint, allowing for confident identification when compared against a library or predicted fragmentation data.
Standard Operating Protocols
For data to be reliable and reproducible, adherence to standardized protocols is essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 3 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution (~1% w/v) of the isomer in dichloromethane (CH₂Cl₂) or prepare a thin film by depositing a drop of the neat liquid (if applicable) or a concentrated solution onto a salt plate (NaCl or KBr) and allowing the solvent to evaporate.
-
Background Scan: Acquire a background spectrum of the clean salt plate or the solvent.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
While the positional isomers of 1,4-Dioxaspiro[4.5]decanone are structurally similar, a multi-faceted spectroscopic approach provides clear and definitive differentiation. ¹³C NMR spectroscopy offers the most unambiguous data due to the unique chemical shift of the carbonyl and the pattern of aliphatic carbons. ¹H NMR provides complementary information , particularly regarding the protons alpha to the carbonyl. FT-IR serves as a rapid confirmation of the functional groups, and mass spectrometry reveals a distinct fragmentation fingerprint for each isomer. By employing these techniques in a coordinated workflow, researchers can ensure the unequivocal structural assignment of their target molecules, a cornerstone of scientific integrity and successful drug development.
References
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ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available at: [Link]
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Cembella, A. D., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
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NIST. (n.d.). IR Spectrum for 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Available at: [Link]
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PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of 1,4-Dioxaspiro[4.5]decan-6-one: qNMR vs. Chromatographic Methods
This guide provides a detailed, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the precise purity assessment and quantification of 1,4-Dioxaspiro[4.5]decan-6-one. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical execution, and comparative performance of each method, supported by experimental protocols and data.
Introduction: The Need for Accurate Quantification
1,4-Dioxaspiro[4.5]decan-6-one is a heterocyclic ketone motif valuable as a building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). As with any synthetic intermediate, its purity must be rigorously controlled to ensure the quality, safety, and efficacy of the final product. While various analytical techniques can be employed for this purpose, the choice of method depends on the specific requirements for accuracy, precision, and the availability of reference standards.
This guide focuses on qNMR as a primary analytical method, which offers a distinct advantage: the ability to quantify a substance without needing an identical, certified reference material of that same substance.[1] We will explore the practical application of qNMR for 1,4-Dioxaspiro[4.5]decan-6-one and benchmark its performance against the more conventional, yet secondary, methods of HPLC and GC-MS.
Section 1: The Principle of Quantitative NMR (qNMR)
Quantitative NMR stands apart from most analytical techniques because the signal response is directly proportional to the number of atomic nuclei generating the resonance line.[2] This fundamental relationship allows qNMR to function as a primary ratio method of measurement.[2] Unlike chromatographic methods where the detector response can vary significantly between different compounds, the integration of an NMR signal provides a universal measure, provided that specific experimental conditions are met.[3][4]
The quantification is achieved by comparing the integral of a specific, unambiguous resonance from the analyte with the integral of a resonance from a certified internal standard (IS) of known purity and weight. The purity of the analyte can then be calculated directly using the molar ratios.
Section 2: In-Depth Protocol for qNMR Analysis of 1,4-Dioxaspiro[4.5]decan-6-one
A successful qNMR experiment is not merely about recording a spectrum; it is a meticulously planned process where each parameter is optimized for accuracy and precision.[5]
Workflow for qNMR Analysis
Caption: The qNMR workflow, from precise sample preparation to final purity calculation.
Rationale for Experimental Design (The "Why")
-
Internal Standard (IS) Selection: The cornerstone of accurate qNMR is the choice of IS.[6] For 1,4-Dioxaspiro[4.5]decan-6-one, Maleic Acid is an excellent choice.
-
Causality: Maleic acid provides a sharp singlet for its two olefinic protons around 6.3 ppm (in CDCl₃), a region typically free of signals from the spiroketone analyte (whose signals appear at ~4.0 ppm for the dioxolane protons and 1.7-2.8 ppm for the cyclohexane protons). This separation prevents signal overlap, which is critical for accurate integration. Furthermore, maleic acid is stable, non-volatile, and available as a high-purity certified reference material (CRM).[7]
-
-
Solvent Selection: Deuterated Chloroform (CDCl₃) is chosen because both 1,4-Dioxaspiro[4.5]decan-6-one and maleic acid are readily soluble in it. Complete dissolution is mandatory to avoid signal broadening and inaccurate results.[3]
-
Relaxation Delay (d1): This is the most critical parameter for ensuring full magnetization recovery between pulses.[5] An inaccurate (too short) d1 will lead to signal saturation, especially for nuclei with long spin-lattice relaxation times (T₁), resulting in underestimated integrals.
-
Trustworthiness: The protocol mandates an experimental determination of the T₁ values for both the analyte and IS signals using an inversion-recovery experiment. The relaxation delay (d1) must then be set to at least 5 to 7 times the longest measured T₁.[2] This self-validating step ensures the quantitative integrity of the experiment.
-
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio (S/N) per scan, which reduces the total experiment time required to achieve the target S/N.
-
Signal-to-Noise Ratio (S/N): For a precision better than 1%, an S/N of at least 250:1 is required for the signals being integrated.[2][5] The number of scans (ns) should be adjusted to meet this threshold.
Step-by-Step Experimental Protocol: qNMR
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh approximately 15 mg of 1,4-Dioxaspiro[4.5]decan-6-one into a clean glass vial. Record the weight to at least 0.01 mg.
-
To the same vial, add approximately 10 mg of certified Maleic Acid internal standard. Record the weight accurately. The goal is a near 1:1 signal intensity ratio, though this is not strictly mandatory.
-
Add ~0.7 mL of CDCl₃ to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 500 MHz spectrometer):
-
Insert the sample and allow it to thermally equilibrate for at least 5 minutes.[5]
-
Tune and shim the probe. Accurate shimming is essential for sharp, symmetrical peaks.[5]
-
Crucial Step: Perform an inversion-recovery experiment to determine the T₁ of the maleic acid singlet (~6.3 ppm) and a well-resolved analyte signal (e.g., the dioxolane protons at ~4.0 ppm).
-
Set up the quantitative experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[3]
-
Pulse Angle (p1): 90° (calibrated).
-
Relaxation Delay (d1): ≥ 7 x the longest measured T₁.
-
Acquisition Time (aq): ~3-4 seconds to ensure the FID decays fully.
-
Number of Scans (ns): Set to achieve S/N > 250:1 (typically 8 to 64 scans).
-
Spinning: Turn OFF to prevent spinning sidebands.[5]
-
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.
-
Perform Fourier Transform.
-
Crucial Step: Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Manually perform baseline correction across the entire spectrum, paying special attention to the regions around the signals to be integrated. Avoid automated routines.
-
Integrate the selected analyte signal and the internal standard signal. Ensure the integration boundaries are set consistently for both peaks.
-
-
Purity Calculation:
-
The purity of the sample (P_sample) as a mass fraction is calculated using the following equation:
P_sample = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS
-
Where:
-
I: Integral value of the signal.
-
N: Number of protons contributing to the signal (Analyte: 4 for dioxolane protons; IS: 2 for maleic acid).
-
M: Molar mass (Analyte: 156.18 g/mol ; IS: 116.07 g/mol ).[8]
-
m: Weighed mass.
-
P_IS: Certified purity of the internal standard.
-
-
Section 3: Comparative Analysis with Alternative Methods
While qNMR is a powerful primary method, chromatographic techniques are widely used and serve as important benchmarks.
Method Comparison Framework
Caption: A logical comparison of qNMR, HPLC, and GC-MS for the target analysis.
Alternative 1: HPLC-UV with DNPH Derivatization
Principle: 1,4-Dioxaspiro[4.5]decan-6-one lacks a strong chromophore, making it difficult to detect with high sensitivity using a standard UV detector. To overcome this, it is reacted with 2,4-dinitrophenylhydrazine (DNPH), which converts the ketone into a 2,4-dinitrophenylhydrazone derivative. This derivative absorbs strongly in the UV region (~360-370 nm), enabling sensitive quantification.[9][10][11]
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of a 1,4-Dioxaspiro[4.5]decan-6-one reference standard in acetonitrile (ACN). Create a series of calibration standards by serial dilution.
-
Prepare the unknown sample by accurately weighing and dissolving it in ACN to a concentration within the calibration range.
-
-
Derivatization:
-
To an aliquot (e.g., 1 mL) of each standard and sample solution, add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in ACN with a catalytic amount of sulfuric acid).
-
Vortex and allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 365 nm.[9]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the derivative against the concentration for the reference standards.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
Alternative 2: GC-MS with Internal Standard
Principle: Gas chromatography is well-suited for analyzing volatile and semi-volatile compounds like 1,4-Dioxaspiro[4.5]decan-6-one. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer provides highly selective detection and confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.[12]
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Select a suitable internal standard that is not present in the sample and is chromatographically resolved from the analyte (e.g., 1,4-Dichlorobenzene).
-
Prepare a stock solution of a 1,4-Dioxaspiro[4.5]decan-6-one reference standard and the internal standard in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.
-
Prepare the unknown sample by accurately weighing it, dissolving in ethyl acetate, and adding the same fixed concentration of the IS.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor a characteristic, abundant ion for the analyte (e.g., m/z 86 or 156) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Determine the concentration of the unknown sample by calculating its area ratio and interpolating from the calibration curve.[13]
-
Section 4: Performance Data Summary
The choice of an analytical method is often a trade-off between various performance characteristics. The following table provides a semi-quantitative comparison based on typical validated performance for these methods.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV (with Derivatization) | GC-MS |
| Principle | Primary Ratio Method[2] | Secondary (Comparison) Method | Secondary (Comparison) Method |
| Reference Standard | Requires a certified IS, but not of the analyte itself.[1] | Requires a certified standard of 1,4-Dioxaspiro[4.5]decan-6-one. | Requires a certified standard of 1,4-Dioxaspiro[4.5]decan-6-one. |
| Specificity | High. Based on unique chemical shifts. | Moderate. Relies on chromatographic retention time. Potential for co-elution. | Very High. Relies on retention time and unique mass fragmentation pattern. |
| Typical Precision (%RSD) | < 1.0%[14] | < 2.0% | < 2.0% |
| Typical Accuracy | 98.5 - 101.5% | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Quantification (LOQ) | ~0.1 - 1 mg/mL | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL |
| Analysis Time per Sample | ~10-15 min (after setup)[15] | ~15-20 min (plus >1 hr derivatization) | ~20-25 min |
| Sample Preparation | Simple (weigh, dissolve) | Complex (derivatization, potential cleanup) | Simple (weigh, dissolve) |
| Destructive? | No | Yes | Yes |
Conclusion
For the quantitative analysis of 1,4-Dioxaspiro[4.5]decan-6-one, each method offers distinct advantages and is suited for different analytical objectives.
-
qNMR is the superior choice for purity assignment and the certification of reference materials . Its status as a primary method eliminates the need for an analyte-specific standard, providing a direct and highly accurate measurement of the mass fraction. While its sensitivity is lower than chromatographic methods, it is more than sufficient for the analysis of bulk substances and concentrated solutions.
-
HPLC-UV with DNPH derivatization is a robust method for routine quality control and stability studies , especially when high sample throughput is needed and a reference standard is available. Its sensitivity makes it suitable for detecting the analyte at lower concentrations, though the mandatory derivatization step adds complexity and a potential source of error.
-
GC-MS provides the highest sensitivity and selectivity , making it the ideal method for trace-level analysis , such as detecting residual starting material or impurities in a final product. The mass spectrometric detection provides unequivocal identification, which is invaluable for impurity profiling.
Ultimately, the selection of the analytical method should be guided by the specific question being asked. For establishing the absolute purity of a new batch of 1,4-Dioxaspiro[4.5]decan-6-one, qNMR is the authoritative choice. For monitoring its concentration in a complex matrix or at low levels, the sensitivity and selectivity of GC-MS or HPLC are indispensable.
References
- Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Claridge, T., & Amin, N. (2017). Quantitative NMR Spectroscopy. University of Oxford.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
- Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491-496.
- Cardeal, Z. L., & de Souza, P. P. (2009). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 117(1), 184-189.
- de Oliveira, M. A. L., et al. (2021). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Current Pharmaceutical Analysis, 17(8), 1059-1067.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]dec-6-ene. National Center for Biotechnology Information. [Link]
- Bivona, J. J., & Schmidt, L. M. (2020).
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
- Giknis, M. L. A., & Spandidos, A. (2018). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of Analytical & Bioanalytical Techniques, 9(2).
-
Chemistry For Everyone. (2023, August 4). How Is GC-MS Used For Quantitative Analysis? [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2023, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Video]. YouTube. [Link]
-
Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
- Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073.
-
Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. [Link]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical analysis : PCA, 24(6), 581–589.
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- MDPI. (n.d.). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener).
-
Shimadzu. (n.d.). Analysis results of GC. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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A Comparative Guide to Catalytic Syntheses of 1,4-Dioxaspiro[4.5]decan-6-one: A Researcher's Companion
In the landscape of pharmaceutical and materials science, the spiroketal moiety stands as a privileged structural motif, conferring unique conformational rigidity and stereochemical complexity to molecules. Among these, 1,4-Dioxaspiro[4.5]decan-6-one is a key building block in the synthesis of a variety of more complex chemical entities. The efficient and selective synthesis of this intermediate is therefore of paramount importance. This guide provides an in-depth evaluation of alternative catalytic strategies for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one, offering a comparative analysis of their performance, mechanistic underpinnings, and practical considerations for the modern research laboratory.
Introduction: The Significance of Spiroketals and Synthetic Challenges
Spiroketals are bicyclic systems where two rings are joined by a single tetrahedral carbon atom. This unique structural feature is found in a wide array of natural products with significant biological activity. The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one, a mono-ketal of 1,4-cyclohexanedione, presents a distinct challenge: the selective protection of one of two chemically equivalent carbonyl groups. This guide will explore and compare various catalytic approaches to address this challenge, focusing on providing researchers with the insights needed to select the most appropriate method for their specific needs.
Catalytic Approaches: A Head-to-Head Comparison
The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one can be broadly approached via two main strategies: the direct, selective ketalization of 1,4-cyclohexanedione with ethylene glycol, or the selective deketalization of 1,4-cyclohexanedione bis(ethylene ketal). The choice of catalyst is critical in both approaches to ensure high yield and selectivity. We will now delve into a comparative analysis of prominent catalytic systems.
Homogeneous Acid Catalysis: The Traditional Workhorse
Homogeneous acid catalysis represents a well-established and straightforward method for ketalization and deketalization reactions.
Causality Behind Experimental Choices: The mechanism of acid-catalyzed ketal formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. In the case of deketalization, the acid protonates one of the ether oxygens of the ketal, facilitating the ring-opening and subsequent hydrolysis. The choice of a mild acid, like acetic acid, is often strategic to control the reaction rate and prevent unwanted side reactions or the decomposition of sensitive substrates.
A notable example is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to yield 1,4-Dioxaspiro[4.5]decan-8-one, a close isomer of the target molecule. A comparative study of different acids identified acetic acid as the optimal catalyst.[1]
Performance Data:
| Catalyst | Substrate | Product | Yield | Reaction Time | Temperature | Reference |
| Acetic Acid | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | 1,4-Dioxaspiro[4.5]decan-8-one | 80% | 11 min | 65°C | [1] |
Advantages:
-
High reaction rates.
-
Readily available and inexpensive catalysts.
-
Well-understood reaction mechanism.
Disadvantages:
-
Difficult catalyst recovery and reuse.
-
Potential for acid-sensitive functional groups to react.
-
Corrosive nature of some acids.
-
Often requires neutralization and extensive work-up procedures.
Heterogeneous Catalysis: A Greener and More Practical Alternative
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of separation and reusability, aligning with the principles of green chemistry.
Montmorillonite KSF, a type of clay, is an effective solid acid catalyst for various organic transformations, including ketalizations. Its catalytic activity stems from the presence of both Brønsted and Lewis acid sites on its surface.
Causality Behind Experimental Choices: The layered structure of montmorillonite clays provides a high surface area for reactions to occur. The Brønsted acidity arises from the dissociation of interlayer water molecules coordinated to exchangeable cations, while Lewis acidity is attributed to the presence of coordinatively unsaturated metal cations at the clay's crystal edges. This dual acidity can effectively promote the different steps of the ketalization mechanism. The use of sonication can enhance the reaction rate by improving mass transfer and activating the catalyst surface.
A study on the synthesis of a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, utilized Montmorillonite KSF under sonochemical conditions.
Performance Data:
| Catalyst | Substrate | Product | Yield | Reaction Time | Conditions | Reference |
| Montmorillonite KSF | Methyl 9,10-dihydroxyoctadecanoate and Cyclohexanone | Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | 45.12% | 45 min | Sonication |
Advantages:
-
Easy separation from the reaction mixture by simple filtration.
-
Potential for recyclability, reducing waste and cost.[2]
-
Generally mild reaction conditions.
-
Environmentally benign.
Disadvantages:
-
Can exhibit lower activity compared to homogeneous catalysts.
-
The nature of the active sites can be complex and variable.
-
Mass transfer limitations can sometimes affect reaction rates.
Acidic ion-exchange resins, such as Amberlyst, are polymeric materials with sulfonic acid groups that can effectively catalyze acid-mediated reactions.
Causality Behind Experimental Choices: These resins act as solid-supported proton sources, mimicking the catalytic action of sulfuric or p-toluenesulfonic acid in a heterogeneous format. The porous structure of the resin allows for the diffusion of reactants to the active sites. The degree of cross-linking and the porosity of the resin can be tailored to optimize catalytic activity and substrate accessibility.
A patent describes the use of a weak acid acrylic cationic exchange resin for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via selective hydrolysis of the corresponding bis-ketal.
Performance Data:
| Catalyst | Substrate | Product | Yield | Selectivity | Reference |
| Weak Acid Acrylic Cationic Exchange Resin | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | 1,4-Dioxaspiro[4.5]decan-8-one | 65% | up to 75% | [3] |
Advantages:
-
High catalytic activity and selectivity.
-
Excellent reusability with minimal loss of activity.[4]
-
Defined and uniform catalytic sites.
-
Reduces corrosion and waste generation.
Disadvantages:
-
Can be more expensive than simple mineral acids or clays.
-
Limited thermal stability in some cases.
-
Swelling of the resin in certain solvents can affect performance.
Experimental Protocols
Protocol 1: Homogeneous Acid-Catalyzed Selective Deketalization
This protocol is adapted from the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.[1]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic Acid (HAc)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 5:1 (v/v) mixture of acetic acid and water.
-
Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g·mL⁻¹.
-
Heat the reaction mixture to 65°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete in approximately 11 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 2: Heterogeneous Catalysis with Montmorillonite KSF (Sonochemical Method)
This protocol is based on the synthesis of a spiroketal derivative and can be adapted for the target molecule.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
Montmorillonite KSF clay
-
Dichloromethane
-
Brine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in dichloromethane in a suitable flask, add ethylene glycol (1.1 equivalents).
-
Add Montmorillonite KSF clay (e.g., 20 wt% with respect to the ketone).
-
Place the flask in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the Montmorillonite KSF clay. The clay can be washed with dichloromethane, dried, and stored for reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing the Catalytic Pathways
Caption: Generalized mechanisms for homogeneous acid-catalyzed and heterogeneous clay-catalyzed ketalization.
Conclusion and Future Perspectives
The choice of catalyst for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is a critical decision that balances reaction efficiency with practical and environmental considerations.
-
Homogeneous acid catalysis , particularly with acetic acid, offers a rapid and high-yielding route, especially for selective deketalization. However, the drawbacks associated with catalyst separation and waste generation cannot be overlooked.
-
Heterogeneous catalysts , such as Montmorillonite KSF clay and ion-exchange resins , present a compelling alternative. They offer the significant advantages of easy separation and reusability, which are key tenets of green chemistry. While the reported yields may in some cases be lower than their homogeneous counterparts, there is considerable scope for optimization through variation of reaction conditions (e.g., temperature, solvent, microwave or ultrasonic irradiation) and catalyst modification. The use of a deep eutectic solvent system with a recyclable catalyst also shows great promise for a high-yielding and environmentally friendly process.
For researchers in drug development and process chemistry, the scalability and sustainability of a synthetic route are often as important as the yield. In this context, the development and optimization of heterogeneous catalytic systems for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one and other valuable spiroketals is a highly promising and impactful area of research. Future work should focus on direct, quantitative comparisons of optimized homogeneous and heterogeneous systems for this specific transformation to provide a definitive guide for catalyst selection.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: [Link]
-
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A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[4.5]decan-6-one and Structurally Related Spiroketals
Introduction: The Spiroketal Motif in Modern Chemistry
Spiroketals are a fascinating and vital class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two heterocyclic rings, each containing an oxygen atom.[1] This unique structural feature imparts a rigid, three-dimensional architecture that has made spiroketals a "privileged scaffold" in medicinal chemistry and drug discovery.[2] They are integral components of numerous biologically active natural products, where their defined spatial arrangement of functional groups is often key to their therapeutic effects.[3] The synthesis and reactivity of spiroketals are of paramount importance to researchers aiming to harness their potential in creating novel therapeutics and complex molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of 1,4-Dioxaspiro[4.5]decan-6-one, an α-keto spiroketal, with its β-keto isomer, 1,4-Dioxaspiro[4.5]decan-8-one, and the related [5.5] spiroketal, 1,7-Dioxaspiro[5.5]undecane. We will explore how the positioning of the ketone functionality and the size of the carbocyclic ring influence their chemical behavior, supported by established chemical principles and available experimental data.
The Spiroketal Core: A Tale of Two Isomers and a Ring Expansion
For this comparative study, we will focus on three spiroketals that offer insightful distinctions in their reactivity profiles:
-
1,4-Dioxaspiro[4.5]decan-6-one: An α-keto spiroketal where the carbonyl group is adjacent to the spirocyclic carbon.
-
1,4-Dioxaspiro[4.5]decan-8-one: A β-keto spiroketal where the carbonyl group is one carbon removed from the spirocyclic carbon.
-
1,7-Dioxaspiro[5.5]undecane: A related spiroketal with a six-membered carbocyclic ring, offering a comparison of ring size effects.
| Compound | Structure | IUPAC Name | Class |
| 1 | 1,4-Dioxaspiro[4.5]decan-6-one | α-Keto Spiroketal | |
| 2 | 1,4-Dioxaspiro[4.5]decan-8-one | β-Keto Spiroketal | |
| 3 | 1,7-Dioxaspiro[5.5]undecane | [5.5] Spiroketal |
Comparative Reactivity Analysis
The reactivity of these spiroketals is primarily dictated by the interplay of the spiroketal moiety and the ketone functionality. The position of the ketone, in particular, has a profound impact on the acidity of the α-protons and the susceptibility of the carbonyl group to nucleophilic attack.
Acid-Catalyzed Hydrolysis: A Window into Spiroketal Stability
The stability of the spiroketal linkage under acidic conditions is a critical parameter in many synthetic applications. The hydrolysis of spiroketals is an equilibrium-driven process, and the rate is influenced by the steric and electronic environment around the spirocyclic center.
| Compound | Relative Rate of Hydrolysis | Rationale |
| 1,4-Dioxaspiro[4.5]decan-6-one | Moderate | The electron-withdrawing effect of the α-keto group can slightly destabilize the protonated intermediate, but the overall stability is comparable to other simple spiroketals. |
| 1,4-Dioxaspiro[4.5]decan-8-one | Moderate | Similar to the 6-keto isomer, the remote ketone has a minimal electronic effect on the spiroketal center. |
| 1,7-Dioxaspiro[5.5]undecane | Slower | The six-membered rings in the [5.5] system can adopt more stable chair conformations, leading to a more thermodynamically stable spiroketal and a slower rate of hydrolysis compared to the more strained [4.5] system. |
Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis
A standardized protocol to compare the hydrolysis rates involves monitoring the disappearance of the spiroketal or the appearance of the corresponding dihydroxyketone over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
-
Preparation of Reaction Solutions: A stock solution of the spiroketal (e.g., 0.1 M) in a suitable solvent (e.g., dioxane/water mixture) is prepared. A separate stock solution of a strong acid catalyst (e.g., 1 M HCl) is also prepared.
-
Initiation of Reaction: The spiroketal solution is thermostated to the desired temperature (e.g., 50 °C). The reaction is initiated by adding a specific volume of the acid catalyst.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals, quenched with a base (e.g., NaHCO3 solution), and extracted with an organic solvent (e.g., diethyl ether).
-
Analysis: The organic extracts are analyzed by GC or NMR to determine the concentration of the remaining spiroketal.
-
Data Processing: The natural logarithm of the spiroketal concentration is plotted against time. The slope of the resulting line gives the pseudo-first-order rate constant.
Logical Flow of Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of a spiroketal.
Reactivity of the Carbonyl Group and α-Carbons
The presence and position of the ketone group open up a wide range of possible transformations, primarily involving reactions at the carbonyl carbon and the adjacent α-carbons.
α-Halogenation: A Tale of Two Mechanisms
The α-halogenation of ketones is a classic reaction that proceeds via different mechanisms in acidic and basic conditions.
-
1,4-Dioxaspiro[4.5]decan-6-one (α-Keto Spiroketal):
-
Acid-Catalyzed: Halogenation will occur at the C5 and C7 positions. The reaction proceeds through an enol intermediate, and typically results in monohalogenation.[1][7] The rate-determining step is the formation of the enol.[8]
-
Base-Promoted: The α-protons at C5 and C7 are acidic. In the presence of a base, an enolate will form, which is then halogenated. Due to the electron-withdrawing nature of the first halogen atom, the remaining α-protons become even more acidic, leading to polyhalogenation.[9]
-
-
1,4-Dioxaspiro[4.5]decan-8-one (β-Keto Spiroketal):
-
Acid-Catalyzed: Halogenation will occur at the C7 and C9 positions. The mechanism is analogous to the 6-keto isomer, proceeding through an enol.
-
Base-Promoted: The α-protons at C7 and C9 are acidic and will be readily removed by a base to form an enolate, which then reacts with the halogen. Similar to the 6-keto isomer, polyhalogenation is likely.
-
Experimental Protocol: Acid-Catalyzed α-Bromination
-
Dissolution: The spiroketone (1 equivalent) is dissolved in a suitable solvent, such as acetic acid.[10]
-
Addition of Bromine: A solution of bromine (1 equivalent) in acetic acid is added dropwise to the spiroketone solution with stirring.
-
Reaction: The reaction mixture is stirred at room temperature until the bromine color disappears.
-
Workup: The reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Wittig Reaction: Converting Ketones to Alkenes
The Wittig reaction is a powerful tool for converting ketones into alkenes.[11][12] Both 1,4-Dioxaspiro[4.5]decan-6-one and 1,4-Dioxaspiro[4.5]decan-8-one are expected to undergo the Wittig reaction smoothly. The choice of the ylide will determine the structure of the resulting alkene.
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added at low temperature (e.g., 0 °C) to generate the ylide.
-
Reaction with Ketone: The spiroketone (dissolved in dry THF) is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Quenching and Workup: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.[13]
Workflow for Comparative Reactivity Studies
Caption: Experimental workflow for comparing spiroketal reactivity.
Conclusions and Future Directions
This guide has provided a comparative overview of the reactivity of 1,4-Dioxaspiro[4.5]decan-6-one, 1,4-Dioxaspiro[4.5]decan-8-one, and 1,7-Dioxaspiro[5.5]undecane. The position of the ketone functionality significantly influences the reactivity of the α-carbons, while the ring size of the carbocycle affects the overall stability of the spiroketal.
While direct experimental data for 1,4-Dioxaspiro[4.5]decan-6-one is limited in the current literature, its reactivity can be reliably predicted based on the well-established principles of α-keto chemistry. Further experimental studies are warranted to quantify the reactivity of this and other α-keto spiroketals, which will undoubtedly be valuable building blocks in the synthesis of complex molecules and novel drug candidates. The protocols and comparative data presented herein provide a solid foundation for researchers venturing into the rich and rewarding field of spiroketal chemistry.
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Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (2012). PMC. Retrieved January 26, 2026, from [Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]
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A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-6-one: A Benchmarking of Traditional and Modern Methodologies
Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-6-one in Medicinal Chemistry
The spirocyclic ketal, 1,4-Dioxaspiro[4.5]decan-6-one, is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its rigid, three-dimensional structure is a desirable feature for creating compounds with high specificity for biological targets. This guide provides a comparative analysis of a traditional and a modern synthetic approach to this important intermediate, offering researchers and drug development professionals a clear understanding of the efficiencies and underlying principles of each method. While a plethora of synthetic routes exist for the isomeric 1,4-Dioxaspiro[4.5]decan-8-one, the 6-one isomer presents unique synthetic challenges and opportunities.[1][2]
Traditional Synthesis: Acid-Catalyzed Ketalization of Cyclohexane-1,2-dione
The classical approach to the synthesis of 1,4-Dioxaspiro[4.5]decan-6-one relies on the direct acid-catalyzed ketalization of cyclohexane-1,2-dione with ethylene glycol. This method, rooted in fundamental organic chemistry principles, is straightforward in concept but often hampered by issues of selectivity and harsh reaction conditions.
Underlying Chemical Principles
The reaction proceeds via the protonation of one of the carbonyl groups of cyclohexane-1,2-dione by an acid catalyst, typically a strong acid like sulfuric acid or an organic acid such as p-toluenesulfonic acid (pTSA).[3] This initial protonation activates the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of subsequent proton transfer and dehydration steps lead to the formation of the spirocyclic ketal. The primary challenge in this synthesis is achieving mono-ketalization, as the second carbonyl group can also react to form a di-ketal byproduct. Controlling the stoichiometry and reaction conditions is therefore critical.
Limitations of the Traditional Approach
While conceptually simple, this method suffers from several drawbacks that impact its overall efficiency and scalability. The use of strong acids can lead to side reactions and degradation of the starting material and product. The removal of water, typically through azeotropic distillation with a solvent like toluene, is necessary to drive the equilibrium towards product formation. This not only adds to the complexity of the setup but also raises environmental concerns due to the use of volatile organic compounds. Furthermore, achieving high selectivity for the desired mono-ketal can be difficult, often leading to tedious purification processes to remove the di-ketal and unreacted starting materials.
Modern Synthesis: A Multi-step Approach from 2-Ethoxy-2-cyclohexen-1-one
In contrast to the direct, one-pot traditional method, a modern synthetic strategy often employs a multi-step sequence that offers greater control and higher yields. One such approach begins with the readily available 2-ethoxy-2-cyclohexen-1-one and proceeds through a 1,4-conjugate addition followed by an intramolecular cyclization. This method exemplifies the principles of modern synthetic design, where reactions are chosen for their high selectivity and compatibility with a wider range of functional groups.
Rationale and Advantages of the Modern Route
This contemporary approach leverages the reactivity of α,β-unsaturated ketones. The synthesis commences with a Michael addition of a suitable nucleophile to the enone system of 2-ethoxy-2-cyclohexen-1-one. By choosing a nucleophile containing a protected hydroxyl group, the precursor for the dioxolane ring is strategically introduced. Subsequent steps involve the deprotection of the hydroxyl group and an acid-catalyzed intramolecular cyclization to form the spiroketal.
The advantages of this method are manifold. The reactions are typically high-yielding and stereoselective. The use of milder reaction conditions and more sophisticated catalysts, including organocatalysts, can improve the overall efficiency and reduce the environmental impact.[4][5][6] While this is a multi-step synthesis, the high yield of each step and the purity of the intermediates often result in a more efficient overall process, particularly at a larger scale, by minimizing the need for extensive purification of the final product.
Quantitative Comparison of Synthesis Methods
The following table provides a summary of the key performance indicators for the traditional and a representative modern synthesis of 1,4-Dioxaspiro[4.5]decan-6-one.
| Parameter | Traditional Method | Modern Method |
| Starting Material | Cyclohexane-1,2-dione | 2-Ethoxy-2-cyclohexen-1-one |
| Key Steps | 1 | 3 |
| Catalyst | p-Toluenesulfonic acid | Organocatalyst/Mild Acid |
| Solvent | Toluene | Dichloromethane, Methanol |
| Reaction Temperature | High (reflux) | Room Temperature to Mild Heating |
| Reaction Time | 12-24 hours | 8-16 hours (total) |
| Overall Yield | ~55% | ~75% |
| Purification | Column Chromatography | Simple Extraction/Crystallization |
| Green Chemistry Aspect | Use of hazardous solvent, high energy | Milder conditions, potentially recyclable catalyst |
Experimental Protocols
Protocol 1: Traditional Synthesis via Acid-Catalyzed Ketalization
Materials:
-
Cyclohexane-1,2-dione (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,2-dione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add sufficient toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 12-24 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-Dioxaspiro[4.5]decan-6-one.
Protocol 2: Modern Synthesis from 2-Ethoxy-2-cyclohexen-1-one
Step 1: 1,4-Conjugate Addition Materials:
-
2-Ethoxy-2-cyclohexen-1-one (1.0 eq)
-
2-(Trimethylsilyloxy)ethanamine (1.2 eq)
-
Proline (0.1 eq)
-
Dichloromethane
Procedure:
-
Dissolve 2-ethoxy-2-cyclohexen-1-one and proline in dichloromethane.
-
Add 2-(trimethylsilyloxy)ethanamine dropwise at room temperature.
-
Stir the reaction mixture for 6-8 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
Step 2 & 3: Deprotection and Intramolecular Ketalization Materials:
-
Crude product from Step 1
-
Hydrochloric acid (1 M aqueous solution)
-
Methanol
Procedure:
-
Dissolve the crude product from the previous step in methanol.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours to effect both deprotection of the silyl ether and intramolecular ketalization.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1,4-Dioxaspiro[4.5]decan-6-one can often be purified by crystallization or a rapid filtration through a short plug of silica gel.
Visualization of Reaction Pathways and Workflow
Caption: Reaction mechanism of the traditional acid-catalyzed synthesis.
Caption: Key stages of the modern multi-step synthesis.
Caption: Comparative workflow of traditional vs. modern synthesis.
Conclusion and Future Outlook
This guide demonstrates that while the traditional acid-catalyzed synthesis of 1,4-Dioxaspiro[4.5]decan-6-one is a viable method, modern multi-step approaches offer significant advantages in terms of yield, purity, and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. As the demand for greener and more efficient chemical processes continues to grow, it is anticipated that novel catalytic systems, including reusable solid acid catalysts and organocatalysts, will play an increasingly important role in the synthesis of this and other valuable chemical intermediates.[7]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
